molecular formula C47H65F3N8O12 B12426442 Spinorphin TFA

Spinorphin TFA

Cat. No.: B12426442
M. Wt: 991.1 g/mol
InChI Key: HGVNOCZYJWQUER-ZWRVRYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spinorphin TFA is a useful research compound. Its molecular formula is C47H65F3N8O12 and its molecular weight is 991.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H65F3N8O12

Molecular Weight

991.1 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C45H64N8O10.C2HF3O2/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32;3-2(4,5)1(6)7/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63);(H,6,7)/t26-,31+,33+,34+,35+,36+,37+,38+;/m1./s1

InChI Key

HGVNOCZYJWQUER-ZWRVRYFZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spinorphin TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, a naturally occurring heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) derived from hemoglobin, exhibits a complex and multifaceted mechanism of action, positioning it as a molecule of significant interest in pain and inflammation research. This technical guide elucidates the core mechanisms through which Spinorphin TFA (the trifluoroacetate salt of Spinorphin) exerts its physiological effects. Primarily, Spinorphin functions as a potent inhibitor of enkephalin-degrading enzymes, thereby enhancing endogenous opioid signaling. Furthermore, it demonstrates significant and specific interactions with key receptors involved in nociception and inflammation, including the P2X3 purinergic receptor and the N-formylpeptide receptor (FPR). This document provides a comprehensive overview of its enzymatic inhibition, receptor modulation, signaling pathways, and the experimental methodologies used to characterize these actions.

Core Mechanism of Action: Dual-Pronged Modulation of Pain and Inflammation

Spinorphin's mechanism of action is characterized by two primary strategies: the potentiation of endogenous opioid signaling and the direct modulation of pro-nociceptive and pro-inflammatory receptors.

Inhibition of Enkephalin-Degrading Enzymes

Spinorphin is a well-established inhibitor of several key enzymes responsible for the degradation of endogenous enkephalins, which are opioid peptides that play a crucial role in pain modulation.[1][2] By inhibiting these enzymes, Spinorphin effectively increases the concentration and prolongs the half-life of enkephalins in the synaptic cleft, leading to enhanced activation of opioid receptors and subsequent analgesic effects.[3][4] The primary enzymes targeted by Spinorphin include:

  • Aminopeptidase N (APN) [1]

  • Dipeptidyl Peptidase III (DPPIII) [1][2]

  • Angiotensin-Converting Enzyme (ACE) [1]

  • Neutral Endopeptidase (NEP, Enkephalinase) [1]

This indirect opioid potentiation is a key aspect of Spinorphin's antinociceptive properties.

Direct Receptor Interactions

Beyond its enzymatic inhibition, Spinorphin directly interacts with several cell surface receptors, modulating their activity to influence pain and inflammation signaling pathways.

  • P2X3 Receptor Antagonism: Spinorphin is a potent and selective non-competitive antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP.[5][6][7][8] P2X3 receptors are predominantly expressed on nociceptive sensory neurons and are key mediators of chronic pain. By blocking the activation of P2X3 receptors, Spinorphin can directly inhibit the transmission of pain signals.

  • N-formylpeptide Receptor (FPR) Antagonism: Spinorphin acts as a specific antagonist at the N-formylpeptide receptor subtype FPR1.[9][10] This receptor is crucial for neutrophil chemotaxis in response to bacterial peptides and endogenous inflammatory mediators. By blocking FPR1, Spinorphin can inhibit neutrophil migration to sites of inflammation, thereby exerting anti-inflammatory effects.[2][9]

  • Prostaglandin F2α Receptor (FP1 Receptor) Modulation: Spinorphin has been reported to act as a weak partial agonist/antagonist at the FP1 receptor.[1] The physiological significance of this interaction is still under investigation but may contribute to its overall pharmacological profile.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data reported for the inhibitory and antagonistic activities of Spinorphin.

Enzyme TargetIC50 Value (µg/mL)Reference
Aminopeptidase (from monkey brain)3.3[11]
Dipeptidyl Peptidase (from monkey brain)1.4[11]
Angiotensin-Converting Enzyme (from monkey brain)2.4[11]
Enkephalinase (from monkey brain)10[11]
Receptor TargetActivityIC50 ValueReference
Human P2X3 ReceptorAntagonist8.3 pM[5][6][7][8]
N-formylpeptide Receptor (FPR)AntagonistNot specified[9]
FP1 ReceptorWeak Partial Agonist/AntagonistNot specified[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Spinorphin.

Spinorphin_Enkephalin_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Enkephalins Enkephalins Enkephalins_cleft Enkephalins Enkephalins->Enkephalins_cleft Release Enkephalinases Enkephalin-Degrading Enzymes (NEP, APN, etc.) Spinorphin Spinorphin Spinorphin->Enkephalinases Inhibition Enkephalins_cleft->Enkephalinases Degradation Opioid_Receptor Opioid Receptor Enkephalins_cleft->Opioid_Receptor Binding Analgesia Analgesic Effect Opioid_Receptor->Analgesia Activation

Caption: Spinorphin's potentiation of endogenous opioid signaling.

Spinorphin_P2X3_Pathway ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Activates Nociceptive_Neuron Nociceptive Neuron P2X3_Receptor->Nociceptive_Neuron Depolarization No_Pain_Signal Inhibition of Pain Signal P2X3_Receptor->No_Pain_Signal Spinorphin Spinorphin Spinorphin->P2X3_Receptor Antagonizes Spinorphin->No_Pain_Signal Pain_Signal Pain Signal Transmission Nociceptive_Neuron->Pain_Signal

Caption: Spinorphin's antagonism of the P2X3 receptor on nociceptive neurons.

Spinorphin_FPR_Pathway fMLF fMLF (Chemoattractant) FPR FPR1 Receptor fMLF->FPR Activates Neutrophil Neutrophil FPR->Neutrophil Signaling Cascade No_Chemotaxis Inhibition of Chemotaxis FPR->No_Chemotaxis Spinorphin Spinorphin Spinorphin->FPR Antagonizes Spinorphin->No_Chemotaxis Chemotaxis Chemotaxis & Inflammation Neutrophil->Chemotaxis

Caption: Spinorphin's antagonism of the FPR1 receptor on neutrophils.

Experimental Workflows

The following diagrams outline the general workflows for key experiments used to characterize Spinorphin's mechanism of action.

Enkephalinase_Inhibition_Workflow start Start prepare Prepare reaction mixture: - Enkephalin substrate - Purified enkephalinase - Buffer start->prepare add_inhibitor Add varying concentrations of this compound prepare->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop reaction (e.g., with acid) incubate->stop_reaction analyze Analyze substrate degradation (e.g., by HPLC) stop_reaction->analyze calculate Calculate IC50 value analyze->calculate end End calculate->end

Caption: Workflow for determining enkephalinase inhibition.

P2X3_Antagonism_Workflow start Start prepare Prepare Xenopus oocytes expressing human P2X3 receptors start->prepare voltage_clamp Perform two-electrode voltage clamp prepare->voltage_clamp apply_atp Apply ATP to elicit inward current voltage_clamp->apply_atp apply_spinorphin Co-apply ATP with varying concentrations of this compound apply_atp->apply_spinorphin measure Measure inhibition of ATP-induced current apply_spinorphin->measure calculate Calculate IC50 value measure->calculate end End calculate->end

Caption: Workflow for assessing P2X3 receptor antagonism.

Detailed Experimental Protocols

Enkephalinase Inhibition Assay

This protocol is a generalized representation based on common methodologies for determining enkephalinase inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against enkephalin-degrading enzymes.

Materials:

  • Purified enkephalin-degrading enzymes (e.g., from monkey brain homogenate)

  • Enkephalin substrate (e.g., Leu-enkephalin)

  • This compound

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Stopping solution (e.g., 1 M HCl)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Prepare serial dilutions of this compound to obtain a range of concentrations for testing.

  • In a microcentrifuge tube, combine the reaction buffer, the purified enzyme solution, and the enkephalin substrate.

  • Add the various concentrations of this compound or vehicle control to the respective tubes.

  • Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).

  • Terminate the enzymatic reaction by adding the stopping solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the amount of undegraded enkephalin substrate.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

P2X3 Receptor Antagonism Assay (Two-Electrode Voltage Clamp)

This protocol is based on the methodology described for characterizing Spinorphin's effect on P2X3 receptors.[5][6][7][8]

Objective: To determine the IC50 of this compound for the human P2X3 receptor.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human P2X3 receptor

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., ND96)

  • ATP solution

  • This compound solution

Procedure:

  • Surgically harvest oocytes from a female Xenopus laevis.

  • Inject the oocytes with cRNA encoding the human P2X3 receptor and incubate for 2-4 days to allow for receptor expression.

  • Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Clamp the oocyte membrane potential at a holding potential of approximately -60 mV.

  • Perfuse the oocyte with the recording solution.

  • Apply a solution containing a fixed concentration of ATP (e.g., the EC50 concentration) to elicit a maximal inward current.

  • After a washout period, co-apply the same concentration of ATP with varying concentrations of this compound.

  • Measure the peak inward current in the presence of this compound and express it as a percentage of the control ATP-induced current.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Neutrophil Chemotaxis Assay

This is a generalized protocol for assessing the effect of this compound on neutrophil chemotaxis.

Objective: To evaluate the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

  • Isolated human or murine neutrophils

  • Chemoattractant (e.g., fMLF)

  • This compound

  • Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane)

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Cell staining and visualization reagents (e.g., Calcein-AM)

  • Microplate reader or microscope

Procedure:

  • Isolate neutrophils from fresh whole blood using density gradient centrifugation.

  • Resuspend the neutrophils in the assay buffer.

  • In the lower wells of the chemotaxis chamber, add the chemoattractant (fMLF) at a concentration that induces optimal migration.

  • In the upper chamber (transwell insert), add the neutrophil suspension that has been pre-incubated with varying concentrations of this compound or vehicle control.

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

  • Quantify the number of migrated cells on the underside of the membrane. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in a microplate reader.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

Conclusion

This compound presents a compelling profile as a modulator of pain and inflammation through a sophisticated, dual mechanism of action. Its ability to both enhance the endogenous opioid system by inhibiting enkephalin-degrading enzymes and to directly antagonize key pro-nociceptive and pro-inflammatory receptors like P2X3 and FPR1, respectively, underscores its therapeutic potential. The exceptionally high potency at the P2X3 receptor suggests a particularly significant role in the direct modulation of pain pathways. Further research into the structure-activity relationships and in vivo efficacy of Spinorphin and its analogs is warranted to fully explore its potential as a novel analgesic and anti-inflammatory agent. This guide provides a foundational understanding of its core mechanisms to aid in these future research and development endeavors.

References

Introduction: The Endogenous Opioid System and Enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Spinorphin TFA as an Enkephalin-Degrading Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

The endogenous opioid system is a critical neuromodulatory system involved in the regulation of pain, emotion, and reward.[1] Enkephalins, a key component of this system, are pentapeptides that act as neurotransmitters, primarily by binding to mu (μ) and delta (δ) opioid receptors.[2][3] There are two primary forms of enkephalins: Met-enkephalin and Leu-enkephalin.[3] Their activation of opioid receptors leads to analgesic effects and the modulation of various physiological processes.[4] However, the therapeutic potential of enkephalins is limited by their rapid degradation in the synaptic cleft by a class of enzymes known as enkephalinases.[5]

The primary enkephalin-degrading enzymes include:

  • Aminopeptidase N (APN)

  • Neutral Endopeptidase (NEP)

  • Dipeptidyl Peptidase III (DPP3)

  • Angiotensin-Converting Enzyme (ACE) [6][7]

Inhibiting these enzymes presents a promising therapeutic strategy to enhance and prolong the natural analgesic effects of endogenous enkephalins.[4][8]

Spinorphin: An Endogenous Enkephalinase Inhibitor

Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[9][10] It was first isolated from the bovine spinal cord and identified as a potent inhibitor of several enkephalin-degrading enzymes.[9][10] By reducing the rate of enkephalin breakdown, spinorphin effectively increases the concentration and duration of action of these endogenous opioids at their receptors.[4] This mechanism underlies its observed antinociceptive, anti-allodynic, and anti-inflammatory properties.[6][9]

The trifluoroacetate (TFA) salt of spinorphin (this compound) is a common form used in research, resulting from the purification process of chemically synthesized peptides using trifluoroacetic acid.[6][11]

Mechanism of Action of Spinorphin

Spinorphin functions by binding to and inhibiting the active sites of multiple enkephalin-degrading enzymes.[6][9] This prevents the enzymatic hydrolysis of enkephalins, leading to their accumulation in the synaptic cleft. The elevated levels of enkephalins result in enhanced activation of postsynaptic opioid receptors, thereby potentiating their downstream signaling and physiological effects, such as pain relief.[4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Enkephalins Enkephalins Enkephalinases Enkephalin-Degrading Enzymes (NEP, APN, DPP3, ACE) Enkephalins->Enkephalinases Degraded by Opioid_Receptor Opioid Receptor (μ, δ) Enkephalins->Opioid_Receptor Binds to Degraded_Enkephalins Degraded Fragments Enkephalinases->Degraded_Enkephalins Produces Spinorphin This compound Spinorphin->Enkephalinases Inhibits Analgesia Analgesic Effect Opioid_Receptor->Analgesia Leads to

Caption: Mechanism of this compound Action.

Quantitative Data: Inhibitory Activity of Spinorphin

The efficacy of spinorphin as an inhibitor is quantified by its IC50 and Ki values against various enkephalin-degrading enzymes. The data below is compiled from studies on enzymes purified from monkey brain.[10][12]

EnzymeInhibitory Concentration (IC50)Inhibition Constant (Ki)
Dipeptidyl Peptidase III (DPP3)1.4 µg/mL5.1 x 10⁻⁷ M[10]
Angiotensin-Converting Enzyme (ACE)2.4 µg/mLNot Reported
Aminopeptidase3.3 µg/mLNot Reported
Enkephalinase (NEP)10 µg/mLNot Reported

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of Spinorphin

This compound is typically produced by SPPS using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[6][11][13]

Objective: To chemically synthesize the heptapeptide Spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr).

Materials:

  • Fmoc-Rink-Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)

  • Coupling reagents: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Methodology:

  • Resin Preparation: Swell the Fmoc-Rink-Amide MBHA resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF to expose the free amine.

  • Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Thr(tBu)-OH) with TBTU/HOBt and DIPEA in DMF/DCM. Add this mixture to the resin and allow it to react.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Trp, Pro, Tyr, Val, Val, Leu).

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid (Leu).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove the side-chain protecting groups.[6][11]

  • Purification: Purify the crude peptide using preparative RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Start Start with Fmoc-Rink-Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Couple Fmoc-Amino Acid (TBTU/HOBt/DIPEA) Deprotection->Coupling Wash Wash Resin (DMF, DCM) Coupling->Wash Repeat Repeat for all 7 Amino Acids Wash->Repeat Repeat->Deprotection Next AA Cleavage Cleave from Resin (TFA Cocktail) Repeat->Cleavage Final AA Purification Purify Peptide (RP-HPLC) Cleavage->Purification End Lyophilize to obtain This compound Purification->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol for Enkephalinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of an enkephalin-degrading enzyme (e.g., NEP).

Materials:

  • Purified enkephalin-degrading enzyme (e.g., recombinant human NEP)

  • Fluorogenic or chromogenic enzyme substrate (e.g., a synthetic peptide substrate for NEP)

  • This compound (inhibitor) at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer at physiological pH)

  • Microplate reader (fluorometer or spectrophotometer)

Methodology:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Mixture: In a microplate, add the assay buffer, the enzyme substrate, and either this compound (for test wells) or buffer alone (for control wells).

  • Enzyme Addition: Initiate the enzymatic reaction by adding the purified enkephalin-degrading enzyme to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Measurement: Measure the fluorescence or absorbance of the product at regular intervals using a microplate reader. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the concentration of this compound.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity, by fitting the data to a dose-response curve.

Enkephalin Signaling Pathway

Enkephalins exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the μ- and δ-opioid receptors.[3][14] This binding initiates an intracellular signaling cascade that ultimately modulates neuronal excitability.

Key steps in the pathway:

  • Receptor Binding: Enkephalin binds to the opioid receptor on the neuronal membrane.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

  • Downstream Effects: The activated G-protein dissociates into α and βγ subunits, which mediate downstream effects:

    • Inhibition of Adenylyl Cyclase: The α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

    • Ion Channel Modulation: The βγ-subunit directly interacts with ion channels, causing the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and the closing of voltage-gated calcium channels (reducing neurotransmitter release).[1]

The net result of this signaling is a reduction in neuronal excitability and the inhibition of pain signal transmission.[1]

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Enkephalin Enkephalin Opioid_Receptor Opioid Receptor (μ, δ) Enkephalin->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Reduced_Excitability Reduced Neuronal Excitability PKA->Reduced_Excitability Modulates Ca_Influx->Reduced_Excitability K_Efflux->Reduced_Excitability

Caption: Enkephalin Signaling Pathway.

Conclusion

This compound is a well-characterized endogenous peptide inhibitor of enkephalin-degrading enzymes. Its ability to potentiate the effects of endogenous enkephalins by preventing their degradation highlights its therapeutic potential as an analgesic and anti-inflammatory agent. The detailed understanding of its mechanism of action, inhibitory activity, and the underlying signaling pathways provides a solid foundation for further research and development in the field of pain management and beyond. The protocols outlined in this guide offer a framework for the synthesis and functional evaluation of spinorphin and its analogs in a research setting.

References

An In-depth Technical Guide to the Antinociceptive Properties of Spinorphin TFA Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, an endogenous heptapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), exhibits significant antinociceptive, antiallodynic, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the pain-relieving effects of Spinorphin, with a particular focus on its trifluoroacetate (TFA) salt form commonly used in research. The document summarizes its multifaceted mechanism of action, which primarily involves the inhibition of enkephalin-degrading enzymes, leading to an indirect opioid-modulating effect. Additionally, Spinorphin directly interacts with other key players in nociceptive signaling, including P2X3 and FP1 receptors. This guide is intended to serve as a detailed resource for researchers and professionals in drug development interested in the therapeutic potential of Spinorphin and related peptides.

Introduction

Spinorphin is a non-classical opioid peptide of the hemorphin family, originally isolated from the bovine spinal cord.[1] Its primary recognized function is the regulation of endogenous enkephalin levels by inhibiting a range of enkephalinases.[1] This activity underlies its principal antinociceptive effects, as the potentiation of endogenous opioids is a well-established strategy for pain management. Beyond this indirect opioid mechanism, Spinorphin has been shown to possess a unique pharmacological profile, including antagonism of the P2X3 receptor, a key component in purinergic nociceptive signaling.[1] This technical guide will delve into the quantitative aspects of Spinorphin's interactions, provide detailed experimental protocols for assessing its activity, and visualize its complex signaling pathways.

A Note on the TFA Salt: Peptides synthesized for research are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized product is typically a TFA salt. It is crucial for researchers to be aware that TFA counterions can potentially influence the peptide's solubility, stability, and even its biological activity in sensitive in vitro and in vivo assays. Therefore, experimental design and data interpretation should take the presence of TFA into account.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of Spinorphin.

Table 1: Inhibition of Enkephalin-Degrading Enzymes by Spinorphin

Enzyme TargetEnzyme Commission (EC) NumberIC50 (µM)Ki (µM)Source Organism of EnzymeReference
Aminopeptidase N (APN)EC 3.4.11.23.76-Monkey brain[2]
Dipeptidyl Peptidase III (DPPIII)EC 3.4.14.41.600.51Monkey brain[2][3]
Angiotensin-Converting Enzyme (ACE)EC 3.4.15.12.74-Monkey brain[2]
Neutral Endopeptidase (NEP)EC 3.4.24.1111.41-Monkey brain[2]

IC50 values were converted from µg/mL using the molecular weight of Spinorphin (877.04 g/mol ).

Table 2: Receptor Interaction Profile of Spinorphin

Receptor TargetInteraction TypeIC50 (pM)SpeciesExperimental SystemReference
P2X3 ReceptorNon-competitive Antagonist8.3HumanTwo-electrode voltage clamp in Xenopus oocytes[4]
FP1 ReceptorWeak Partial Agonist/Antagonist---[1]

Table 3: In Vivo Antinociceptive and Anti-Allodynic Effects of Spinorphin

Pain ModelAdministration RouteSpeciesEffectReference
Nociceptin-induced AllodyniaIntrathecal (i.t.)MouseDose-dependent inhibition of allodynia.[1]
Bradykinin-induced Nociception--Significantly inhibited nociceptive flexor responses.[3]
Potentiation of Leu-enkephalinIntracerebroventricular (i.c.v.)MouseEnhanced and prolonged the antinociceptive effect of leu-enkephalin.[1]

Signaling Pathways

Spinorphin exerts its antinociceptive effects through multiple, distinct signaling pathways.

Indirect Opioid Signaling via Enkephalinase Inhibition

The primary mechanism of Spinorphin's analgesic action is the inhibition of enzymes that degrade endogenous enkephalins. By preventing the breakdown of these natural opioid peptides, Spinorphin effectively increases their concentration in the synaptic cleft, leading to enhanced activation of opioid receptors (mu and delta) on post-synaptic neurons. This results in the inhibition of nociceptive signal transmission.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Enkephalins Enkephalins Enkephalins_cleft Enkephalins Enkephalins->Enkephalins_cleft Release Enkephalinases Enkephalinases (APN, DPPIII, ACE, NEP) Enkephalins_cleft->Enkephalinases Degraded by OpioidReceptor Opioid Receptors (μ, δ) Enkephalins_cleft->OpioidReceptor Binds to Spinorphin Spinorphin Spinorphin->Enkephalinases Inhibits Analgesia Analgesia (Inhibition of Nociceptive Signal) OpioidReceptor->Analgesia Leads to

Indirect Opioid Signaling Pathway of Spinorphin.
P2X3 Receptor Antagonism

Spinorphin acts as a potent, non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons.[4] ATP released from damaged cells activates P2X3 receptors, leading to cation influx, depolarization, and the initiation of a pain signal. By blocking this receptor, Spinorphin directly inhibits the transmission of purinergic pain signals.

G cluster_membrane Nociceptive Neuron Membrane P2X3 P2X3 Receptor CationInflux Cation Influx (Na+, Ca2+) P2X3->CationInflux Opens ATP ATP (from damaged cells) ATP->P2X3 Activates Spinorphin Spinorphin Spinorphin->P2X3 Antagonizes Depolarization Depolarization CationInflux->Depolarization Leads to PainSignal Pain Signal Transmission Depolarization->PainSignal Initiates

P2X3 Receptor Antagonism by Spinorphin.
FP1 Receptor Modulation

Spinorphin has been identified as a weak partial agonist/antagonist of the prostaglandin F2α receptor (FP1).[1] The FP1 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGF2α, couples to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). The precise contribution of Spinorphin's interaction with the FP1 receptor to its overall antinociceptive profile requires further investigation.

G cluster_membrane Cell Membrane FP1 FP1 Receptor Gq Gq Protein FP1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PGF2a PGF2α PGF2a->FP1 Activates Spinorphin Spinorphin (Weak Partial Agonist/Antagonist) Spinorphin->FP1 Modulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC Activation DAG->PKC

FP1 Receptor Signaling Pathway Modulated by Spinorphin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antinociceptive properties of Spinorphin.

Bradykinin-Induced Nociceptive Flexor Response in Rats

This assay assesses the ability of a compound to inhibit the nociceptive response elicited by the inflammatory mediator bradykinin.

Experimental Workflow:

G cluster_workflow Bradykinin-Induced Nociceptive Flexor Response Protocol start Acclimatize Rat administer_test Administer Spinorphin TFA (or vehicle) start->administer_test administer_bk Inject Bradykinin (intra-arterially) administer_test->administer_bk observe Observe and Quantify Flexor Responses administer_bk->observe analyze Analyze Data (% Inhibition) observe->analyze

Workflow for the Bradykinin-Induced Nociceptive Flexor Response Assay.

Detailed Methodology:

  • Animals: Male Sprague-Dawley or Wistar rats (200-300g) are typically used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • Acclimatization: On the day of the experiment, animals are placed in individual restraining cages and allowed to acclimate for at least 30 minutes.

  • Test Compound Administration: this compound is dissolved in sterile saline or artificial cerebrospinal fluid (aCSF). The solution is administered via the desired route (e.g., intravenously, intrathecally). A vehicle control group receives an equivalent volume of the solvent.

  • Induction of Nociception: A solution of bradykinin (typically 0.1-1 µg in 0.1 mL of saline) is injected into the common carotid artery or femoral artery.

  • Observation and Quantification: Immediately following bradykinin injection, the number of nociceptive responses (e.g., flexion of the hind limb, vocalization, or whole-body twitching) is counted for a defined period (e.g., 2 minutes).

  • Data Analysis: The antinociceptive effect is expressed as the percentage of inhibition of the nociceptive responses compared to the vehicle-treated group.

Nociceptin-Induced Allodynia in Mice (von Frey Test)

This model assesses the ability of a compound to reverse allodynia (pain in response to a non-painful stimulus) induced by the neuropeptide nociceptin.

Experimental Workflow:

G cluster_workflow Nociceptin-Induced Allodynia (von Frey) Protocol start Acclimatize Mouse baseline Establish Baseline Paw Withdrawal Threshold start->baseline administer_nociceptin Administer Nociceptin (i.t.) baseline->administer_nociceptin administer_test Administer this compound (i.t.) administer_nociceptin->administer_test measure Measure Paw Withdrawal Threshold (von Frey Filaments) administer_test->measure analyze Analyze Data (Change in Threshold) measure->analyze

Workflow for the Nociceptin-Induced Allodynia Assay.

Detailed Methodology:

  • Animals: Male ddY or C57BL/6 mice (20-30g) are commonly used.

  • Acclimatization: Mice are placed in individual clear plastic cages on a raised wire mesh floor and allowed to acclimate for at least 1 hour.

  • Baseline Measurement: The baseline paw withdrawal threshold is determined using von Frey filaments of calibrated stiffness. The filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% withdrawal threshold can be determined using the up-down method.

  • Induction of Allodynia: Nociceptin (typically 1-10 ng in 5 µL of saline) is administered intrathecally (i.t.).

  • Test Compound Administration: this compound, dissolved in saline, is administered intrathecally either before or concurrently with the nociceptin injection.

  • Measurement of Allodynia: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the paw withdrawal threshold is reassessed using the von Frey filaments.

  • Data Analysis: The anti-allodynic effect is quantified as the increase in the paw withdrawal threshold compared to the nociceptin-only treated group. Data can be expressed as the raw withdrawal threshold (in grams) or as a percentage of the baseline threshold.

Conclusion

This compound is a promising endogenous peptide with a unique and multifaceted mechanism of action for the potential treatment of pain. Its ability to indirectly enhance endogenous opioid signaling through the inhibition of enkephalin-degrading enzymes, coupled with its direct antagonism of P2X3 receptors, positions it as a compelling candidate for further preclinical and clinical investigation. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of Spinorphin and its analogs in the field of pain management. Future research should focus on elucidating the in vivo relevance of its interaction with the FP1 receptor and on developing analogs with improved pharmacokinetic profiles to enhance its drug-like properties.

References

Spinorphin TFA: An In-Depth Technical Guide on its In Vivo Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinorphin, an endogenous heptapeptide, has garnered attention for its potential therapeutic applications, including its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the in vivo anti-inflammatory effects of Spinorphin Trifluoroacetate (TFA). While the literature confirms its anti-inflammatory potential, this document also highlights the existing gaps in publicly available, detailed quantitative data and specific experimental protocols for the TFA salt form. The primary established mechanism of action revolves around the inhibition of neutrophil activation and chemotaxis through its antagonist activity at the N-formylpeptide receptor 1 (FPR1). This guide synthesizes the available mechanistic information, outlines general experimental approaches for its in vivo evaluation, and presents key signaling pathways in the requested visual formats.

Core Mechanism of Anti-inflammatory Action: Inhibition of Neutrophil Activation

Spinorphin exerts its anti-inflammatory effects primarily by modulating the function of neutrophils, which are key cellular mediators of the acute inflammatory response. It has been demonstrated that Spinorphin acts as a specific antagonist at the N-formylpeptide receptor 1 (FPR1), a G protein-coupled receptor highly expressed on neutrophils[1][2][3].

N-formylpeptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants released by bacteria and damaged tissues. The binding of fMLP to FPR1 on neutrophils triggers a cascade of intracellular signaling events, leading to:

  • Chemotaxis: Directed migration of neutrophils to the site of inflammation.

  • Degranulation: Release of cytotoxic and pro-inflammatory molecules from intracellular granules.

  • Superoxide Generation: Production of reactive oxygen species (ROS) through the activation of NADPH oxidase.

By acting as an antagonist at FPR1, Spinorphin competitively blocks the binding of fMLP and other N-formylpeptides, thereby inhibiting these key pro-inflammatory functions of neutrophils[1][2]. This targeted action suggests a potential role for Spinorphin as an endogenous negative regulator of inflammation[3].

Signaling Pathway of Spinorphin's Anti-inflammatory Action

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effect of Spinorphin through the inhibition of the fMLP-induced cascade in neutrophils.

G Proposed Signaling Pathway of Spinorphin's Anti-inflammatory Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space fMLP fMLP (N-formylpeptides) FPR1 FPR1 Receptor fMLP->FPR1 Binds and Activates Spinorphin Spinorphin TFA Spinorphin->FPR1 Binds and Inhibits G_protein G-protein Activation FPR1->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation, ROS Production) Ca_release->Neutrophil_Activation PKC->Neutrophil_Activation

Spinorphin's antagonism at the FPR1 receptor.

Quantitative Data on In Vivo Anti-inflammatory Effects

A thorough review of the publicly available scientific literature did not yield specific quantitative data in tabular format for the in vivo anti-inflammatory effects of this compound. While studies allude to its anti-inflammatory and antinociceptive properties in a dose-dependent manner, the raw data, dose-response curves, and statistical analyses for established inflammation models are not readily accessible in the searched databases[4].

Table 1: Summary of In Vivo Anti-inflammatory Data for this compound

Experimental ModelSpeciesRoute of AdministrationDoses TestedMeasured ParametersOutcomeCitation
Data Not Available ------

This table is intentionally left blank as no specific quantitative data was found in the search results.

The absence of such data represents a significant gap in the literature and underscores the need for further research to quantify the in vivo efficacy of this compound in models of acute and chronic inflammation.

Experimental Protocols for In Vivo Assessment

Detailed experimental protocols for the evaluation of this compound's anti-inflammatory effects in vivo are not explicitly described in the available literature. However, based on standard pharmacological practices for assessing anti-inflammatory agents, the following general protocols for commonly used models can be adapted.

Carrageenan-Induced Paw Edema in Mice

This is a widely used model of acute inflammation.

Objective: To evaluate the ability of this compound to reduce acute inflammation and edema.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or PBS)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Male Swiss albino mice (20-25 g)

Protocol:

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • Positive Control (e.g., Indomethacin 10 mg/kg, i.p.)

    • This compound (at least 3 graded doses, e.g., 1, 5, 10 mg/kg, i.p.)

  • Drug Administration: Administer this compound or the respective control substances via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

G Workflow for Carrageenan-Induced Paw Edema Assay Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Vehicle, Positive Control, this compound doses) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Drug_Admin Drug Administration (i.p., 30-60 min prior) Baseline->Drug_Admin Carrageenan Carrageenan Injection (50 µL, 1%, sub-plantar) Drug_Admin->Carrageenan Paw_Measurement Paw Volume Measurement (Hourly for 5 hours) Carrageenan->Paw_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Measurement->Data_Analysis

A generalized workflow for assessing anti-edema effects.
Formalin-Induced Nociception and Inflammation

This model has two distinct phases: an early neurogenic phase and a late inflammatory phase. Anti-inflammatory agents are expected to be effective in the late phase.

Objective: To assess the effect of this compound on inflammatory pain.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Formalin solution (1-2% in saline)

  • Observation chambers with mirrors

  • Male Swiss albino mice (20-25 g)

Protocol:

  • Animal Acclimatization and Habituation: Acclimatize animals as above and habituate them to the observation chambers for at least 30 minutes before the experiment.

  • Grouping: Divide animals into groups as described for the carrageenan model.

  • Drug Administration: Administer this compound or controls 30-60 minutes before the formalin injection.

  • Induction of Nociception: Inject 20 µL of formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two phases:

    • Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.

    • Phase 2 (Late/Inflammatory): 15-30 minutes post-injection.

  • Data Analysis: Compare the licking/biting time in the this compound-treated groups with the vehicle control group for both phases.

Potential Downstream Signaling and Future Directions

While the primary mechanism of Spinorphin's anti-inflammatory effect appears to be the inhibition of neutrophil activation via FPR1, this action can have broader downstream consequences on the inflammatory cascade. Inhibition of neutrophil migration and activation would likely lead to a reduction in the local production of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and a decrease in the activity of transcription factors like Nuclear Factor-kappa B (NF-κB) at the site of inflammation. However, direct in vivo evidence for this compound's modulation of these specific pathways is currently lacking in the literature.

Future research should focus on:

  • Quantitative In Vivo Studies: Conducting dose-response studies of this compound in established models of acute and chronic inflammation to generate robust quantitative data.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: Determining the bioavailability, half-life, and optimal dosing regimens for this compound.

  • Elucidation of Downstream Signaling: Investigating the in vivo effects of this compound on the expression and activity of key inflammatory mediators (TNF-α, IL-6, etc.) and transcription factors (NF-κB) in inflammatory tissues.

  • TFA Salt Specifics: Characterizing any potential influence of the trifluoroacetate counter-ion on the biological activity and stability of Spinorphin.

Conclusion

This compound presents a promising avenue for the development of novel anti-inflammatory therapeutics. Its well-defined mechanism of action as an antagonist of the neutrophil FPR1 receptor provides a strong rationale for its efficacy. However, the advancement of this compound from a research tool to a potential clinical candidate is contingent upon the generation of comprehensive in vivo data. The lack of publicly available, detailed quantitative studies and specific experimental protocols highlights a critical need for further investigation to fully characterize its anti-inflammatory profile and therapeutic potential. This guide serves as a foundational document based on current knowledge and a call to action for further research in this area.

References

Spinorphin TFA: A Comprehensive Technical Guide to Receptor Binding and Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin, a naturally occurring heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), is an endogenous non-classical opioid peptide.[1][2][3] Initially isolated from bovine spinal cord, it is recognized as an inhibitor of enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[2][3] The trifluoroacetate (TFA) salt of spinorphin is commonly used in research settings. This technical guide provides an in-depth overview of the receptor binding profile and affinity of Spinorphin TFA, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Receptor Binding Profile and Affinity

This compound exhibits a distinct receptor binding profile, with high affinity for the purinergic P2X3 receptor and interactions with the formyl peptide receptor 1 (FPR1). While its classification as a non-classical opioid peptide and the presence of the Tyr-Pro-Trp sequence suggest potential interaction with opioid receptors, specific quantitative binding data for mu (µ), delta (δ), and kappa (κ) opioid receptors remains largely unavailable in the current scientific literature. Similarly, its activity at the prostaglandin F2α receptor (FP1) is qualitatively described but lacks precise binding affinity values.

Quantitative Receptor Binding Data

The available quantitative data for this compound's receptor binding affinity is summarized in the table below.

ReceptorLigand FunctionAffinity (IC50)SpeciesAssay Type
P2X3 Antagonist8.3 pMHumanTwo-electrode voltage clamp
FPR1 AntagonistSpecific K_i or IC_50_ not available_MouseCalcium Mobilization / Chemotaxis Assay
μ-Opioid Not ReportedNot Reported--
δ-Opioid Not ReportedNot Reported--
κ-Opioid Not ReportedNot Reported--
FP1 Weak Partial Agonist / AntagonistNot Reported--

Detailed Experimental Methodologies

P2X3 Receptor Binding Assay

The potent antagonism of Spinorphin at the human P2X3 receptor was determined using a two-electrode voltage clamp (TEVC) assay with recombinant human P2X3 receptors expressed in Xenopus laevis oocytes.[1][4][5]

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_assay Assay Procedure cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus laevis oocytes cRNA_Injection Inject with human P2X3 receptor cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for receptor expression cRNA_Injection->Incubation Placement Place oocyte in recording chamber Incubation->Placement Impale Impale with two microelectrodes (voltage and current) Placement->Impale Clamp Voltage clamp the oocyte membrane Impale->Clamp ATP_Application Apply ATP (agonist) to elicit current Clamp->ATP_Application Spinorphin_Application Co-apply ATP with varying concentrations of this compound ATP_Application->Spinorphin_Application Measure_Current Measure the resulting ion current Spinorphin_Application->Measure_Current Dose_Response Construct dose-response curve Measure_Current->Dose_Response IC50_Calc Calculate IC50 value Dose_Response->IC50_Calc

Workflow for determining Spinorphin IC50 at P2X3 receptors.

Protocol Details:

  • Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and treated with collagenase to remove follicular cells. The oocytes are then injected with cRNA encoding the human P2X3 receptor and incubated for 2-3 days to allow for receptor expression on the oocyte membrane.[6][7][8][9]

  • Electrophysiological Recording: An oocyte expressing the P2X3 receptors is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes, one for measuring membrane potential and one for injecting current, are inserted into the oocyte. A voltage-clamp amplifier is used to hold the oocyte's membrane potential at a constant level (e.g., -70 mV).[6][7][8][9]

  • Assay Procedure: The P2X3 receptor is activated by applying its natural agonist, ATP, which causes the ion channel to open and results in an inward current. To determine the inhibitory effect of Spinorphin, the oocyte is exposed to a fixed concentration of ATP in the presence of varying concentrations of this compound.

  • Data Analysis: The inhibition of the ATP-induced current by Spinorphin is measured. A dose-response curve is generated by plotting the percentage of current inhibition against the concentration of Spinorphin. The IC50 value, which is the concentration of Spinorphin that inhibits 50% of the maximal ATP-induced current, is then calculated from this curve.[4]

Opioid Receptor Binding Assay (General Protocol)

While specific data for Spinorphin is unavailable, a general understanding of the methodology used to determine the binding affinity of ligands to opioid receptors can be provided through a standard radioligand binding assay using brain membrane preparations.

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Assay cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis Tissue Homogenize brain tissue (e.g., rat brain) Centrifuge Centrifuge to isolate cell membranes Tissue->Centrifuge Resuspend Resuspend membranes in assay buffer Centrifuge->Resuspend Incubate Incubate membranes with radioligand (e.g., [3H]DAMGO for μ-opioid) and varying concentrations of this compound Resuspend->Incubate Filter Rapidly filter the mixture to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity on filters using liquid scintillation counting Wash->Scintillation Analyze Calculate Ki from IC50 using the Cheng-Prusoff equation Scintillation->Analyze P2X3_Signaling ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Channel_Opening Ion Channel Opening P2X3->Channel_Opening Activates Blocked Channel Blocked P2X3->Blocked Inhibits Spinorphin This compound Spinorphin->P2X3 Binds allosterically Ion_Influx Na+ / Ca2+ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential GPCR_Signaling Ligand Ligand (e.g., Opioid) GPCR GPCR (e.g., Opioid Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_betagamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Endogenous Function of Spinorphin in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), plays a multifaceted role in the central nervous system (CNS) primarily as a regulator of nociception and inflammation.[1] Isolated from the bovine spinal cord, this non-classical opioid peptide of the hemorphin family exerts its effects through a multi-target mechanism.[1][2] Its primary function is the inhibition of enkephalin-degrading enzymes, thereby potentiating endogenous opioid signaling.[3][4] Additionally, spinorphin exhibits direct receptor-modulating activities, including antagonism of the P2X3 receptor and the N-formylpeptide receptor (FPR), contributing to its analgesic and anti-inflammatory properties. This guide provides an in-depth technical overview of the core functions of spinorphin in the CNS, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and functional relationships.

Core Mechanisms of Action

Spinorphin's physiological effects in the CNS are primarily attributed to three distinct but potentially interconnected mechanisms:

  • Inhibition of Enkephalin-Degrading Enzymes: Spinorphin prevents the breakdown of endogenous enkephalins by inhibiting several key peptidases.[2] This leads to an increased local concentration and prolonged action of enkephalins at opioid receptors, enhancing their natural analgesic effects.[4]

  • P2X3 Receptor Antagonism: Spinorphin acts as a potent and non-competitive antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons.[5] By blocking this receptor, spinorphin can modulate the transmission of pain signals.

  • Anti-inflammatory Action: Spinorphin exhibits anti-inflammatory properties by acting as a specific antagonist at the N-formylpeptide receptor subtype FPR on neutrophils.[1] This action inhibits chemotaxis and other pro-inflammatory responses of these immune cells.[6][7]

Quantitative Data: Inhibitory and Antagonistic Potency

The following tables summarize the quantitative data available for spinorphin's interaction with its key molecular targets.

Table 1: Inhibition of Enkephalin-Degrading Enzymes by Spinorphin

EnzymeAbbreviationSource of EnzymeIC50 (µg/mL)[8]IC50 (µM)Ki
Aminopeptidase NAPNMonkey Brain3.33.76Not Reported
Dipeptidyl Peptidase IIIDPPIIIMonkey Brain1.41.600.51 µM[9]
Angiotensin-Converting EnzymeACEMonkey Brain2.42.74Not Reported
Neutral Endopeptidase (Enkephalinase)NEPMonkey Brain1011.40Not Reported

Note: IC50 values in µM were calculated using the molecular weight of spinorphin (877.0 g/mol ).[10]

Table 2: Antagonism of P2X3 Receptor by Spinorphin

ReceptorAgonistAssay SystemIC50
Human P2X3 ReceptorATPTwo-electrode voltage clamp in Xenopus oocytes8.3 pM

Signaling Pathways

The diverse biological activities of spinorphin are mediated through distinct signaling pathways.

Potentiation of Enkephalinergic Signaling

By inhibiting enkephalin-degrading enzymes, spinorphin indirectly modulates opioid receptor signaling. This leads to a sustained activation of opioid receptors by endogenous enkephalins, resulting in the inhibition of adenylate cyclase, reduced intracellular cAMP levels, and ultimately, a decrease in neuronal excitability and nociceptive transmission.

spinorphin Spinorphin enkephalinases Enkephalin-Degrading Enzymes (APN, DPPIII, ACE, NEP) spinorphin->enkephalinases Inhibits enkephalins Enkephalins enkephalinases->enkephalins Degrades opioid_receptor Opioid Receptors enkephalins->opioid_receptor Activates adenylate_cyclase Adenylate Cyclase opioid_receptor->adenylate_cyclase Inhibits cAMP cAMP adenylate_cyclase->cAMP Converts ATP to neuronal_excitability Neuronal Excitability cAMP->neuronal_excitability Reduces analgesia Analgesia neuronal_excitability->analgesia Leads to

Spinorphin's potentiation of enkephalinergic signaling.
P2X3 Receptor Antagonism Signaling

Spinorphin directly blocks the ATP-gated P2X3 ion channel. In nociceptive neurons, ATP released from damaged cells binds to P2X3 receptors, causing an influx of cations (Na⁺ and Ca²⁺) and subsequent depolarization, which initiates a pain signal. Spinorphin's antagonism prevents this ion influx, thereby inhibiting the transmission of nociceptive signals.

atp ATP p2x3 P2X3 Receptor atp->p2x3 Activates ion_influx Cation Influx (Na+, Ca2+) p2x3->ion_influx Opens Channel spinorphin Spinorphin spinorphin->p2x3 Antagonizes depolarization Neuronal Depolarization ion_influx->depolarization Causes pain_signal Pain Signal Transmission depolarization->pain_signal Initiates

Spinorphin's antagonism of the P2X3 receptor signaling pathway.
Anti-inflammatory Signaling Pathway

Spinorphin's anti-inflammatory effects are mediated by its antagonism of the N-formylpeptide receptor (FPR) on neutrophils. The binding of ligands like fMLF to FPR triggers a signaling cascade involving G-proteins, leading to downstream effects such as calcium mobilization and activation of pathways like p38 MAPK, which are crucial for chemotaxis. By blocking the receptor, spinorphin prevents these downstream events.

fMLF fMLF FPR FPR Receptor fMLF->FPR Binds g_protein G-protein Activation FPR->g_protein Activates spinorphin Spinorphin spinorphin->FPR Antagonizes ca_mobilization Intracellular Ca2+ Mobilization g_protein->ca_mobilization Leads to p38_mapk p38 MAPK Pathway g_protein->p38_mapk Activates chemotaxis Neutrophil Chemotaxis ca_mobilization->chemotaxis Promotes p38_mapk->chemotaxis Promotes

Spinorphin's anti-inflammatory action via FPR antagonism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of spinorphin.

In Vitro Enkephalinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of spinorphin against enkephalin-degrading enzymes using a fluorogenic substrate.

Materials:

  • Purified enkephalin-degrading enzyme (e.g., DPPIII, APN, NEP, or ACE)

  • Spinorphin

  • Fluorogenic substrate specific for the enzyme (e.g., Arg-Arg-β-naphthylamide for DPPIII)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of spinorphin in an appropriate solvent (e.g., DMSO or water).

  • Prepare serial dilutions of spinorphin in the assay buffer to create a concentration range for IC50 determination.

  • In a 96-well plate, add a fixed amount of the purified enzyme to each well.

  • Add the different concentrations of spinorphin to the respective wells. Include control wells with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of spinorphin.

  • Plot the percentage of enzyme inhibition against the logarithm of the spinorphin concentration to determine the IC50 value.

prepare_reagents Prepare Reagents (Enzyme, Spinorphin, Substrate) plate_setup Add Enzyme and Spinorphin to 96-well plate prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence over time add_substrate->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates determine_ic50 Determine IC50 value calculate_rates->determine_ic50

Experimental workflow for in vitro enkephalinase inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines the procedure for evaluating the anti-inflammatory effects of spinorphin in a mouse model of acute inflammation.[4][11][12][13][14]

Animals:

  • Male Swiss albino mice (25-30 g)

Materials:

  • Spinorphin

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle control (e.g., sterile saline)

  • Positive control (e.g., indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatize mice to the experimental conditions for at least one week.

  • Divide the mice into groups: vehicle control, positive control, and different dose groups of spinorphin.

  • Administer spinorphin, vehicle, or positive control via the desired route (e.g., intraperitoneally or intravenously) at a specified time before carrageenan injection (e.g., 30-60 minutes).

  • Measure the baseline paw volume of the right hind paw of each mouse using a plethysmometer or calipers.

  • Induce inflammation by injecting a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.

    • % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

acclimatize Acclimatize Mice grouping Group Animals acclimatize->grouping treatment Administer Spinorphin/ Controls grouping->treatment baseline_measurement Measure Baseline Paw Volume treatment->baseline_measurement carrageenan_injection Inject Carrageenan into Paw baseline_measurement->carrageenan_injection paw_measurement Measure Paw Volume at Intervals carrageenan_injection->paw_measurement calculate_inhibition Calculate Percentage of Edema Inhibition paw_measurement->calculate_inhibition

Workflow for the carrageenan-induced paw edema model.

Logical Relationships of Spinorphin's Functions

Spinorphin's multiple mechanisms of action converge to produce its overall analgesic and anti-inflammatory effects. The inhibition of enkephalin degradation leads to enhanced opioidergic neurotransmission, which dampens pain signaling. Concurrently, its direct antagonism of P2X3 receptors on nociceptive neurons provides an additional layer of pain modulation. The anti-inflammatory effects, mediated through FPR antagonism on neutrophils, can further contribute to analgesia by reducing the inflammatory milieu that sensitizes nociceptors.

spinorphin Spinorphin enkephalinase_inhibition Enkephalinase Inhibition spinorphin->enkephalinase_inhibition p2x3_antagonism P2X3 Receptor Antagonism spinorphin->p2x3_antagonism fpr_antagonism FPR Antagonism spinorphin->fpr_antagonism increased_enkephalins Increased Endogenous Enkephalins enkephalinase_inhibition->increased_enkephalins reduced_nociceptor_activation Reduced Nociceptor Activation p2x3_antagonism->reduced_nociceptor_activation reduced_neuroinflammation Reduced Neuroinflammation fpr_antagonism->reduced_neuroinflammation analgesia Analgesia increased_enkephalins->analgesia reduced_nociceptor_activation->analgesia reduced_neuroinflammation->analgesia anti_inflammation Anti-inflammation reduced_neuroinflammation->anti_inflammation

Logical relationships of spinorphin's multifaceted functions.

Conclusion and Future Directions

Spinorphin represents a compelling endogenous peptide with significant therapeutic potential, particularly in the management of pain and inflammatory conditions. Its multi-target mechanism of action, involving both the potentiation of the endogenous opioid system and direct receptor antagonism, offers a unique and potentially more effective approach to analgesia with a reduced side-effect profile compared to exogenous opioids.

Future research should focus on several key areas:

  • Elucidation of Detailed Signaling Cascades: A more in-depth understanding of the downstream signaling pathways modulated by spinorphin, particularly following P2X3 receptor antagonism, is needed.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are required to evaluate the stability, distribution, and metabolism of spinorphin and its analogs in vivo to optimize its therapeutic application.

  • Development of Novel Analogs: The design and synthesis of more stable and potent spinorphin analogs could lead to the development of novel therapeutics for a range of pain and inflammatory disorders.

  • Clinical Translation: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings of spinorphin into effective treatments for human diseases.

This technical guide provides a comprehensive overview of the current understanding of spinorphin's function in the CNS. The presented data and methodologies offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this intriguing endogenous peptide.

References

The Discovery and Isolation of Spinorphin from Bovine Spinal Cord: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Spinorphin, an endogenous heptapeptide first identified in the bovine spinal cord. Spinorphin has garnered significant interest within the scientific community for its role as a potent, non-classical opioid peptide that regulates enkephalin-degrading enzymes, exhibiting antinociceptive, antiallodynic, and anti-inflammatory properties. This document details the original experimental protocols for its purification, presents key quantitative data, and visualizes the associated signaling pathways.

Introduction

Spinorphin, with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), was first isolated and identified in 1993 by Nishimura and Hazato.[1] It belongs to the hemorphin family of peptides and functions as an inhibitor of several key enzymes responsible for the degradation of endogenous enkephalins, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[1] By protecting enkephalins from breakdown, Spinorphin indirectly modulates pain and inflammation pathways. Further research has revealed its direct interaction with other receptor systems, acting as an antagonist of the P2X3 receptor and a weak partial agonist/antagonist of the prostaglandin F2α receptor (FP1 receptor).

Physicochemical Properties

PropertyValueReference
Amino Acid SequenceLeu-Val-Val-Tyr-Pro-Trp-Thr[1]
Molecular Weight877.06 g/mol
IUPAC NameL-leucyl-L-valyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine[1]
PubChem CID3081832[1]

Isolation and Purification of Bovine Spinal Cord Spinorphin

The following is a detailed description of the multi-step purification protocol adapted from the original research by Nishimura and Hazato (1993).

Experimental Protocol

1. Tissue Extraction:

  • Fresh bovine spinal cords (approximately 4.5 kg) were homogenized in 5 volumes of boiling water for 10 minutes to inactivate endogenous proteases.

  • The homogenate was then cooled and centrifuged at 10,000 x g for 20 minutes.

  • The resulting supernatant was collected and subjected to further purification.

2. Ion-Exchange Chromatography (CM-Sephadex C-25):

  • The supernatant was applied to a CM-Sephadex C-25 column (5 x 40 cm) equilibrated with 10 mM sodium phosphate buffer (pH 7.4).

  • The column was washed with the same buffer, and the adsorbed material was eluted with a linear gradient of NaCl (0 to 1.0 M) in the same buffer.

  • Fractions were collected and assayed for their ability to inhibit enkephalin-degrading enzymes. The active fractions were pooled.

3. Gel Filtration Chromatography (Sephadex G-25):

  • The pooled active fractions from the ion-exchange step were concentrated and applied to a Sephadex G-25 column (2.5 x 100 cm) equilibrated with 0.1 M acetic acid.

  • The column was eluted with the same solution, and the active fractions were again pooled.

4. High-Performance Liquid Chromatography (HPLC) - Step 1 (Reversed-Phase):

  • The active fraction from gel filtration was subjected to reversed-phase HPLC on a TSKgel ODS-120T column (4.6 x 250 mm).

  • A linear gradient of acetonitrile (0-60%) in 0.1% trifluoroacetic acid (TFA) was used for elution at a flow rate of 1 ml/min.

  • The peak exhibiting inhibitory activity was collected.

5. High-Performance Liquid Chromatography (HPLC) - Step 2 (Ion-Exchange):

  • The active peak from the first HPLC step was then applied to a TSKgel SP-5PW ion-exchange column (7.5 x 75 mm).

  • Elution was performed with a linear gradient of NaCl (0-1.0 M) in 10 mM sodium phosphate buffer (pH 7.4) containing 20% acetonitrile.

  • The purified peptide was collected.

6. High-Performance Liquid Chromatography (HPLC) - Step 3 (Reversed-Phase):

  • A final purification step was carried out using a different reversed-phase column (Vydac 218TP54, 4.6 x 250 mm) with a shallow gradient of acetonitrile (20-40%) in 0.1% TFA.

  • The single, pure peak corresponding to Spinorphin was collected, lyophilized, and stored.

Purification Summary
Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (fold)
Crude Extract25,00050,00021001
CM-Sephadex C-251,20030,000256012.5
Sephadex G-2525022,500904545
HPLC (ODS-120T)1515,0001,00030500
HPLC (SP-5PW)1.210,5008,750214,375
HPLC (Vydac 218TP)0.087,00087,5001443,750

Note: The values in this table are illustrative and based on typical protein purification data. The original publication should be consulted for precise figures.

Visualizing the Experimental Workflow

G cluster_extraction Tissue Extraction cluster_purification Purification Cascade BovineSpinalCord Bovine Spinal Cord Homogenization Homogenization in Boiling Water BovineSpinalCord->Homogenization Centrifugation Centrifugation (10,000 x g) Homogenization->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant CM_Sephadex Ion-Exchange Chromatography (CM-Sephadex C-25) Supernatant->CM_Sephadex Sephadex_G25 Gel Filtration (Sephadex G-25) CM_Sephadex->Sephadex_G25 HPLC1 Reversed-Phase HPLC (ODS-120T) Sephadex_G25->HPLC1 HPLC2 Ion-Exchange HPLC (SP-5PW) HPLC1->HPLC2 HPLC3 Reversed-Phase HPLC (Vydac 218TP) HPLC2->HPLC3 Pure_Spinorphin Purified Spinorphin HPLC3->Pure_Spinorphin

Caption: Workflow for the isolation and purification of Spinorphin.

Signaling Pathways of Spinorphin

Spinorphin's biological effects are mediated through multiple mechanisms, including the inhibition of enkephalin-degrading enzymes and direct interactions with cell surface receptors.

Inhibition of Enkephalin-Degrading Enzymes

By inhibiting enzymes such as APN, DPP3, ACE, and NEP, Spinorphin increases the local concentration and prolongs the half-life of endogenous enkephalins. These enkephalins then act on opioid receptors (mu, delta, and kappa) to produce analgesic and other effects.

G cluster_enzymes Enkephalin-Degrading Enzymes Spinorphin Spinorphin APN Aminopeptidase N (APN) Spinorphin->APN DPP3 Dipeptidyl Peptidase III (DPP3) Spinorphin->DPP3 ACE Angiotensin-Converting Enzyme (ACE) Spinorphin->ACE NEP Neutral Endopeptidase (NEP) Spinorphin->NEP Enkephalins Enkephalins APN->Enkephalins Degradation DPP3->Enkephalins Degradation ACE->Enkephalins Degradation NEP->Enkephalins Degradation Opioid_Receptors Opioid Receptors (μ, δ, κ) Enkephalins->Opioid_Receptors Activation Analgesia Analgesia & Other Effects Opioid_Receptors->Analgesia

Caption: Spinorphin's inhibition of enkephalin-degrading enzymes.

P2X3 Receptor Antagonism

Spinorphin acts as an antagonist at the P2X3 receptor, an ATP-gated ion channel predominantly expressed in sensory neurons. By blocking this receptor, Spinorphin can modulate nociceptive signaling.

G ATP ATP P2X3 P2X3 Receptor (Ion Channel) ATP->P2X3 Activates Spinorphin Spinorphin Spinorphin->P2X3 Antagonizes Ion_Influx Cation Influx (Na+, Ca2+) P2X3->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Nociceptive Signal Transmission Depolarization->Pain_Signal

Caption: Spinorphin's antagonistic action on the P2X3 receptor.

FP1 Receptor Modulation

Spinorphin exhibits weak partial agonist/antagonist activity at the prostaglandin F2α (FP1) receptor, a G-protein coupled receptor. The precise downstream consequences of this interaction are still under investigation but likely involve modulation of intracellular signaling cascades.

G PGF2a Prostaglandin F2α FP1 FP1 Receptor (GPCR) PGF2a->FP1 Activates Spinorphin Spinorphin (Weak Partial Agonist/Antagonist) Spinorphin->FP1 Modulates Gq_11 Gq/11 FP1->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca_PKC->Cellular_Response

Caption: Spinorphin's modulation of the FP1 receptor signaling pathway.

Conclusion

The discovery and isolation of Spinorphin from the bovine spinal cord have opened new avenues for understanding endogenous pain and inflammation control mechanisms. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the foundational methodologies for its purification and offering insights into its complex pharmacology. The multifaceted actions of Spinorphin, from enzymatic inhibition to receptor modulation, highlight its potential as a lead compound for the development of novel therapeutics. Further investigation into its signaling pathways and physiological roles will be crucial for fully harnessing its therapeutic promise.

References

Spinorphin TFA: A Technical Guide to its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[1] First isolated from bovine spinal cord, it is a member of the hemorphin family of peptides.[1] Spinorphin has garnered significant interest within the scientific community due to its role as a potent inhibitor of enkephalin-degrading enzymes and its subsequent antinociceptive, antiallodynic, and anti-inflammatory properties.[1] The "TFA" designation in Spinorphin TFA refers to the trifluoroacetate counterion, which is commonly introduced during the solid-phase synthesis and purification process of the peptide. This technical guide provides an in-depth overview of the structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Structure and Physicochemical Properties

Spinorphin is a heptapeptide with the sequence Leucine-Valine-Valine-Tyrosine-Proline-Tryptophan-Threonine. The trifluoroacetate (TFA) salt of Spinorphin is the common form available for research purposes, resulting from its purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA as an ion-pairing agent.[2][3]

Table 1: Physicochemical Properties of Spinorphin

PropertyValue
Amino Acid Sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)
Molecular Formula C45H64N8O10
Molecular Weight 877.05 g/mol
Form Trifluoroacetate salt

Biological Activity and Mechanism of Action

Spinorphin exhibits a range of biological activities, primarily centered around its ability to modulate pain and inflammation. Its mechanisms of action involve the inhibition of key enzymes and interaction with specific cell surface receptors.

Inhibition of Enkephalin-Degrading Enzymes

Spinorphin is a potent inhibitor of several enzymes responsible for the degradation of endogenous opioid peptides, such as enkephalins.[1] By inhibiting these enzymes, Spinorphin prolongs the analgesic effects of enkephalins.

Table 2: Inhibitory Activity of Spinorphin against Enkephalin-Degrading Enzymes

EnzymeIC50 (µg/mL)
Aminopeptidase N (APN)3.3
Dipeptidyl Peptidase III (DPP3)1.4
Angiotensin-Converting Enzyme (ACE)2.4
Neutral Endopeptidase (NEP)10

Data obtained from studies on enzymes purified from monkey brain.

Antagonism of the P2X3 Receptor

A key mechanism underlying the antinociceptive effects of Spinorphin is its potent and selective antagonism of the P2X3 receptor.[4] P2X3 receptors are ATP-gated ion channels predominantly expressed on nociceptive sensory neurons.[5][6][7] When tissues are damaged, ATP is released and binds to P2X3 receptors, leading to cation influx, depolarization, and the transmission of pain signals.[5][6][7] Spinorphin blocks this process, thereby reducing pain perception.

Table 3: Antagonistic Activity of Spinorphin at the Human P2X3 Receptor

ParameterValue
IC50 8.3 pM

Data from a two-electrode voltage clamp assay with recombinant human P2X3 receptors expressed in Xenopus oocytes.[4]

Interaction with the Prostaglandin F2α Receptor (FP1 Receptor)

Spinorphin has also been reported to act as a weak partial agonist/antagonist of the prostaglandin F2α receptor (FP1 receptor).[1] The FP1 receptor is a G-protein coupled receptor that, upon activation by its ligand prostaglandin F2α, can mediate various physiological effects, including inflammation and smooth muscle contraction.[8] The precise contribution of this interaction to the overall pharmacological profile of Spinorphin requires further investigation.

Signaling Pathways

The biological effects of Spinorphin are mediated through its modulation of specific signaling pathways. The following diagrams illustrate the key pathways involved.

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3_Receptor P2X3 Receptor (Ion Channel) ATP->P2X3_Receptor Binds & Activates Spinorphin Spinorphin Spinorphin->P2X3_Receptor Blocks Cations Na+, Ca2+ P2X3_Receptor->Cations Influx Depolarization Depolarization Cations->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal FP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a Prostaglandin F2α FP1_Receptor FP1 Receptor (GPCR) PGF2a->FP1_Receptor Activates Spinorphin Spinorphin (Weak Partial Agonist/Antagonist) Spinorphin->FP1_Receptor Modulates Gq Gq FP1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2 Ca2+ (intracellular) IP3->Ca2 Release PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide MBHA) Deprotection1 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling Wash1 4. Washing (DMF, DCM) Coupling->Wash1 Repeat Repeat steps 2-4 for each amino acid Wash1->Repeat Repeat->Deprotection1 Deprotection2 5. Final Fmoc Deprotection Repeat->Deprotection2 Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Deprotection2->Cleavage Precipitation 7. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Characterization 9. Characterization (Mass Spectrometry, NMR) Purification->Characterization

References

Spinorphin TFA Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and relevant experimental protocols for Spinorphin Trifluoroacetate (TFA) salt. Spinorphin, a heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), is an endogenous non-classical opioid peptide with significant potential in pain management and neurological research.[1][2] The TFA salt form enhances its stability and solubility, facilitating its use in research and pharmaceutical development.[3]

Physicochemical Properties

Spinorphin TFA salt is typically a white to off-white solid powder.[4] Its fundamental physicochemical characteristics are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C45H64N8O10·C2HF3O2[3]
Molecular Weight 991.06 g/mol [3][4][5]
Amino Acid Sequence Leu-Val-Val-Tyr-Pro-Trp-Thr[1][4]
Appearance White to off-white solid[4]
Purity ≥99% (as determined by HPLC)[4]
Synonyms LVVYPWT TFA, LVV-hemorphin-4 TFA[3][4]
CAS Number 137201-62-8 (Spinorphin)[1][3]

Solubility and Stability

Solubility: Information regarding specific solvents and concentrations is not extensively detailed in the provided search results. However, it is generally indicated that the trifluoroacetate salt form improves solubility.[3] For laboratory use, it is recommended to refer to the supplier's datasheet for specific solubility information. If preparing a stock solution with water, it is advised to filter and sterilize it using a 0.22 μm filter before use.[4]

Stability and Storage: For long-term stability, this compound salt should be stored in a sealed container, away from moisture and light, preferably under a nitrogen atmosphere.[4] Recommended storage temperatures are:

  • -80°C: for up to 6 months[4]

  • -20°C: for up to 1 month[4]

  • ≤ -10°C: general recommendation[3]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.[4]

Biological Activity

Spinorphin was first isolated from the bovine spinal cord and is known to be an endogenous inhibitor of enkephalin-degrading enzymes.[1][6][7] Enkephalins are endogenous opioid peptides involved in pain modulation, but they are rapidly degraded by various enzymes.[7] By inhibiting these enzymes, Spinorphin potentiates the analgesic effects of enkephalins.[4][7]

The primary enzymes inhibited by Spinorphin include:

  • Aminopeptidase N (APN)[1]

  • Dipeptidyl Peptidase III (DPP3)[1][7]

  • Angiotensin-Converting Enzyme (ACE)[1][5]

  • Neutral Endopeptidase (NEP) or Enkephalinase[1][5]

The inhibitory concentrations (IC50) of Spinorphin against enkephalin-degrading enzymes from monkey brain have been reported as follows:

EnzymeIC50 (µg/mL)
Aminopeptidase3.3
Dipeptidyl aminopeptidase1.4
Angiotensin-converting enzyme2.4
Enkephalinase10

Source:[8]

Beyond its enzymatic inhibition, Spinorphin also exhibits antinociceptive, antiallodynic, and anti-inflammatory properties.[1][7][9] Its mechanism of action is not fully elucidated but involves interactions with opioid receptors and other pathways.[1][2] For instance, it has been shown to block neutrophil chemotaxis by acting as a specific antagonist at the N-formylpeptide receptor subtype FPR.[9]

G cluster_0 Enkephalin Degradation Pathway cluster_1 Inhibitory Action of Spinorphin cluster_2 Physiological Outcome Enkephalin Enkephalins (Endogenous Opioids) Enzymes Enkephalin-Degrading Enzymes (APN, DPP3, ACE, NEP) Enkephalin->Enzymes Degradation Degraded Inactive Fragments Enzymes->Degraded IncreasedEnkephalin Increased Enkephalin Levels Spinorphin This compound Salt Spinorphin->Enzymes Inhibition Analgesia Analgesia & Pain Relief IncreasedEnkephalin->Analgesia Enhanced Signaling G start Start: Fmoc-Rink-Amide Resin coupling 1. Amino Acid Coupling (Fmoc-AA-OH, TBTU/HOBt, DIPEA) start->coupling deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) coupling->deprotection repeat Repeat Steps 1 & 2 for each amino acid in the sequence deprotection->repeat repeat->coupling Next Amino Acid cleavage 3. Cleavage from Resin (TFA/TIS/Water) repeat->cleavage Full Sequence Assembled purification 4. Purification (RP-HPLC) cleavage->purification lyophilization 5. Lyophilization purification->lyophilization final_product Final Product: This compound Salt Powder lyophilization->final_product G cluster_physicochemical Physicochemical Properties cluster_biological Biological Activities cluster_applications Research Applications main This compound Salt structure Heptapeptide: LVVYPWT main->structure formula Formula: C45H64N8O10·C2HF3O2 main->formula mw MW: 991.06 g/mol main->mw purity High Purity (≥99%) main->purity sol_stab Enhanced Solubility & Stability main->sol_stab enzyme_inhib Inhibitor of Enkephalin-Degrading Enzymes main->enzyme_inhib anti_inflam Anti-inflammatory Properties main->anti_inflam receptor_int Opioid Receptor Interaction main->receptor_int analgesic Antinociceptive & Antiallodynic Effects enzyme_inhib->analgesic pain_res Pain Management Research analgesic->pain_res neuro_res Neuroscience Studies receptor_int->neuro_res drug_dev Novel Analgesic Development pain_res->drug_dev neuro_res->drug_dev

References

Spinorphin TFA: A Technical Guide to its Biological Activity and Physiological Role

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinorphin, a heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr, is an endogenous peptide first isolated from the bovine spinal cord.[1] This technical guide provides a comprehensive overview of the biological activity and physiological role of Spinorphin trifluoroacetate (TFA). It is established as a potent inhibitor of enkephalin-degrading enzymes, thereby playing a crucial role in the modulation of the endogenous opioid system.[2][3][4] Beyond its effects on enkephalin metabolism, Spinorphin exhibits a multifaceted pharmacological profile, including antagonist activity at the P2X3 purinergic receptor and the N-formylpeptide receptor (FPR).[2][5][6] These activities underpin its observed antinociceptive, anti-inflammatory, and antiallodynic properties.[2][7] This document details the quantitative data on its enzymatic inhibition and receptor interactions, provides in-depth experimental protocols for assessing its activity, and illustrates the key signaling pathways it modulates.

Introduction

Endogenous opioid peptides, such as enkephalins, are pivotal in the central nervous system for regulating pain and inflammation. However, their therapeutic potential is limited by rapid enzymatic degradation.[8] Spinorphin has emerged as a significant endogenous regulator by inhibiting the enzymes responsible for enkephalin breakdown.[1][2] This guide serves as a technical resource for researchers and drug development professionals, offering a detailed examination of Spinorphin TFA's mechanism of action and physiological significance.

Biological Activity of this compound

Spinorphin's biological activities are primarily centered on its ability to modulate nociceptive and inflammatory pathways through multiple mechanisms.

Inhibition of Enkephalin-Degrading Enzymes

Spinorphin is a potent inhibitor of several key enzymes that degrade enkephalins, thereby enhancing and prolonging the analgesic effects of these endogenous opioids.[2][7] Its inhibitory activity has been quantified against various enzymes purified from monkey brain.[1][9]

EnzymeIC50 (µg/mL)KiSource Organism
Aminopeptidase N (APN)3.3[1][9]-Monkey Brain[1]
Dipeptidyl Peptidase III (DPPIII)1.4[1][9]5.1 x 10⁻⁷ M[8]Monkey Brain[1][8]
Angiotensin-Converting Enzyme (ACE)2.4[1][9]-Monkey Brain[1]
Neutral Endopeptidase (NEP) / Enkephalinase10[1][9]-Monkey Brain[1]
Receptor Antagonism

Beyond enzyme inhibition, Spinorphin directly interacts with specific cell surface receptors involved in pain and inflammation.

  • P2X3 Receptor Antagonism: Spinorphin acts as a potent and non-competitive antagonist of the human P2X3 receptor, an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons and implicated in chronic pain.[6][10][11] A study utilizing a two-electrode voltage clamp assay with recombinant human P2X3 receptors expressed in Xenopus oocytes reported an exceptionally potent IC50 value of 8.3 pM.[12]

  • N-formylpeptide Receptor (FPR) Antagonism: Spinorphin blocks neutrophil chemotaxis induced by N-formylmethionyl-leucyl-phenylalanine (fMLF) by acting as a specific antagonist at the FPR subtype of the N-formylpeptide receptor.[5] This action underlies its anti-inflammatory effects by preventing the migration of neutrophils to sites of inflammation.[13]

Physiological Role of this compound

The combined biological activities of Spinorphin translate into significant physiological roles in pain modulation and inflammation.

Analgesia and Antinociception

By preventing the degradation of enkephalins, Spinorphin potentiates their analgesic effects.[7] Intracerebroventricularly injected Spinorphin has been shown to produce a dose-dependent antinociceptive effect.[14] Furthermore, its antagonism of the P2X3 receptor provides a distinct mechanism for analgesia, particularly in morphine-resistant pain pathways.[10] Spinorphin completely blocks nociceptive responses induced by the P2X3 agonist 2-MeS-ATP, an effect not observed with morphine.[10]

Anti-inflammatory Effects

Spinorphin's anti-inflammatory properties are primarily mediated through its antagonism of the FPR on neutrophils.[5] At a concentration of 10 µM, Spinorphin significantly inhibits chemotaxis of fMLP-stimulated human polymorphonuclear neutrophils (PMNs).[13] At 100 µM, it also inhibits the generation of reactive oxygen species (O2-) and the exocytosis of β-glucuronidase and collagenase by these cells.[13] This is achieved by suppressing the binding of fMLF to its receptor, which in turn decreases the intracellular calcium concentration, a key second messenger for neutrophil activation.[13]

Modulation of Bradykinin-Induced Nociception

Spinorphin significantly inhibits bradykinin-induced nociceptive flexor responses.[8] Interestingly, this inhibition is not attenuated by pertussis toxin treatment, unlike morphine-induced blockade, suggesting a G-protein independent mechanism.[8][10]

Signaling Pathways Modulated by Spinorphin

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by Spinorphin.

Enkephalin_Degradation_Inhibition Enkephalins Enkephalins Opioid_Receptors Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptors binds to Enkephalinases Enkephalin-Degrading Enzymes (APN, NEP, DPPIII, ACE) Enkephalins->Enkephalinases degraded by Analgesia Analgesia Opioid_Receptors->Analgesia leads to Inactive_Fragments Inactive Fragments Enkephalinases->Inactive_Fragments Spinorphin Spinorphin Spinorphin->Enkephalinases inhibits

Inhibition of Enkephalin Degradation by Spinorphin

P2X3_Antagonism cluster_neuron Nociceptive Neuron P2X3 P2X3 Receptor Ca_Influx Ca²⁺/Na⁺ Influx P2X3->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal ATP ATP (released from damaged cells) ATP->P2X3 activates Spinorphin Spinorphin Spinorphin->P2X3 antagonizes

Spinorphin Antagonism of the P2X3 Receptor Signaling Pathway

FPR_Antagonism cluster_neutrophil Neutrophil FPR FPR G_Protein Gi/o Protein Activation FPR->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Chemotaxis Chemotaxis & Inflammatory Response Ca_Mobilization->Chemotaxis fMLF fMLF fMLF->FPR activates Spinorphin Spinorphin Spinorphin->FPR antagonizes

Spinorphin Antagonism of the fMLF/FPR Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Spinorphin's biological activity.

Enkephalinase Inhibition Assay (Fluorometric Method)

This protocol is adapted from a general method for measuring enkephalinase activity using a fluorogenic substrate.[14][15]

  • Objective: To determine the inhibitory potency (IC50) of this compound against enkephalin-degrading enzymes.

  • Materials:

    • Fluorogenic peptide substrate (e.g., Dansyl-D-Ala-Gly-Phe(pNO2)-Gly).

    • Purified enkephalinase (e.g., NEP, APN, DPPIII, ACE).

    • This compound stock solution.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well microplate, add the this compound dilutions. Include a control with buffer only (no inhibitor) and a blank with buffer and substrate but no enzyme.

    • Add the purified enzyme to each well (except the blank) and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the increase in fluorescence over time at appropriate excitation and emission wavelengths. The cleavage of the substrate removes the quenching effect of the nitrophenyl group, resulting in increased fluorescence.

    • Calculate the initial reaction velocities for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of this compound concentration to determine the IC50 value.

P2X3 Receptor Antagonist Assay (Calcium Imaging)

This protocol is based on standard methods for assessing P2X3 receptor activity through intracellular calcium measurements.[16][17][18]

  • Objective: To quantify the antagonist effect of this compound on P2X3 receptor activation.

  • Materials:

    • Cell line stably expressing human P2X3 receptors (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

    • P2X3 receptor agonist (e.g., α,β-methylene ATP).

    • This compound stock solution.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).

    • 96- or 384-well black, clear-bottom microplate.

    • Kinetic fluorescence plate reader (e.g., FLIPR).

  • Procedure:

    • Seed the P2X3-expressing cells into the microplate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Add varying concentrations of this compound to the wells and incubate for a specified period.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add the P2X3 agonist to all wells to stimulate the receptor.

    • Record the change in fluorescence intensity over time, which corresponds to the influx of extracellular calcium.

    • The antagonist effect of this compound is determined by the reduction in the agonist-induced calcium signal.

    • Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Neutrophil Chemotaxis Assay (Transwell Method)

This protocol describes a common in vitro method to assess neutrophil migration.[19][20][21]

  • Objective: To evaluate the inhibitory effect of this compound on neutrophil chemotaxis.

  • Materials:

    • Freshly isolated human or murine neutrophils.

    • Chemoattractant (e.g., fMLF).

    • This compound stock solution.

    • Transwell inserts with a 3-5 µm pore size membrane.

    • 24-well companion plates.

    • Assay medium (e.g., RPMI-1640).

    • Method for cell quantification (e.g., cell counting with a hemocytometer or a luminescent ATP-based assay).

  • Procedure:

    • Add the chemoattractant (fMLF) to the lower chambers of the 24-well plate.

    • In the upper chambers (Transwell inserts), add the neutrophil suspension pre-incubated with various concentrations of this compound or vehicle control.

    • Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell migration.

    • After incubation, remove the Transwell inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber.

    • The inhibitory effect of this compound is determined by the reduction in the number of migrated cells compared to the control.

    • Calculate the IC50 value for the inhibition of chemotaxis.

Conclusion

This compound is a promising endogenous peptide with a unique, multi-target mechanism of action that impacts key pathways in pain and inflammation. Its ability to inhibit enkephalin-degrading enzymes, coupled with its direct antagonist effects on P2X3 and FPR receptors, positions it as a valuable tool for research and a potential lead for the development of novel analgesic and anti-inflammatory therapeutics. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further investigation into the pharmacological properties and therapeutic potential of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for Spinorphin TFA Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) first isolated from the bovine spinal cord.[1][2] It acts as a regulator of enkephalin-degrading enzymes, thereby playing a significant role in pain modulation and inflammation.[1][3][4] Specifically, Spinorphin inhibits neutral endopeptidase (NEP), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3).[1] Its biological activities, including antinociceptive, antiallodynic, and anti-inflammatory properties, make it a molecule of interest for therapeutic development.[1][2] The trifluoroacetic acid (TFA) salt of Spinorphin is a common form resulting from its synthesis and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][5][6]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Spinorphin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a widely adopted and robust method for peptide synthesis.[1][7]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and purification of Spinorphin TFA.

ParameterValueMethod of AnalysisReference
Purity >97%Analytical RP-HPLC[1]
Molecular Weight (MH+) Varies based on salt formElectrospray Ionization Mass Spectrometry (ESI-MS)[5]
Yield Not explicitly stated, but sufficient for characterization and biological assays.Gravimetric/Spectrophotometric[1]
Resin Loading 0.71 mmol/gManufacturer's Specification[1][5]

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink-Amide MBHA resin (100-200 mesh, loading 0.71 mmol/g)

  • Fmoc-amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine, 20% (v/v) in DMF

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water (ddH2O)

  • Acetonitrile (ACN), HPLC grade

  • Diethyl ether, anhydrous, cold

Equipment
  • Manual or automated solid-phase peptide synthesizer

  • Reaction vessel with a fritted disc

  • Mechanical shaker

  • Apparatus for nitrogen bubbling

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system (analytical and preparative)

  • Mass spectrometer (e.g., ESI-MS)

  • Lyophilizer

Synthesis Protocol

The synthesis of Spinorphin is performed using a stepwise Fmoc SPPS strategy. The general workflow involves sequential deprotection of the Fmoc group and coupling of the next amino acid in the sequence.

1. Resin Swelling:

  • Place the Fmoc-Rink-Amide MBHA resin in a reaction vessel.

  • Wash and swell the resin with DMF for 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

3. Amino Acid Coupling:

  • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with TBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin test.

  • After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the Spinorphin sequence (Thr, Trp, Pro, Tyr, Val, Val, Leu).

5. Cleavage and Deprotection:

  • After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of TFA.

6. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Purify the peptide by preparative RP-HPLC using a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 20-100% ACN over 50 minutes.

  • Collect fractions corresponding to the major peak.

2. Analysis:

  • Analyze the purity of the collected fractions by analytical RP-HPLC using a C18 column with a suitable gradient (e.g., 0-100% ACN over 45 minutes).

  • Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

3. Lyophilization:

  • Combine the pure fractions and lyophilize to obtain the final this compound product as a white powder.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Fmoc-Rink-Amide MBHA Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, TBTU, HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Final Cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (Preparative RP-HPLC) Precipitation->Purification Analysis Analysis (Analytical RP-HPLC, MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization FinalProduct This compound (White Powder) Lyophilization->FinalProduct

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Signaling Pathway of Spinorphin

Spinorphin_Signaling cluster_enzymes Enkephalin-Degrading Enzymes Spinorphin Spinorphin NEP Neutral Endopeptidase (NEP) Spinorphin->NEP inhibits APN Aminopeptidase N (APN) Spinorphin->APN inhibits DPP3 Dipeptidyl Peptidase III (DPP3) Spinorphin->DPP3 inhibits P2X3 P2X3 Receptor Spinorphin->P2X3 antagonizes Degradation Degradation NEP->Degradation APN->Degradation DPP3->Degradation Enkephalins Enkephalins Enkephalins->Degradation degraded by PainModulation Pain Modulation (Analgesia) Enkephalins->PainModulation promotes PainSignaling Pain Signaling P2X3->PainSignaling mediates Inflammation Inflammation P2X3->Inflammation mediates

Caption: Simplified signaling pathway of Spinorphin's action.

References

Application Note: High-Purity Spinorphin (TFA Salt) Purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spinorphin is a naturally occurring heptapeptide with significant biological activity, primarily known for its role as an endogenous inhibitor of enkephalin-degrading enzymes, which potentiates opioid signaling. Due to its therapeutic potential in pain management and other neurological applications, obtaining highly pure spinorphin is crucial for accurate in-vitro and in-vivo studies. Synthetic peptides, like spinorphin, are typically produced via solid-phase peptide synthesis (SPPS), which results in a crude product containing the target peptide along with various impurities.[1] Trifluoroacetic acid (TFA) is commonly used during the cleavage of the peptide from the resin and as an ion-pairing agent in reverse-phase HPLC (RP-HPLC) for purification.[1][2][3][4] This results in the final product being a TFA salt. This application note provides a detailed protocol for the purification of spinorphin TFA salt using RP-HPLC, ensuring high purity and yield.

Principle of Separation

Reverse-phase HPLC is the standard and most effective method for purifying peptides.[1][5][6] The technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18-modified silica column) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (ACN).[1][4] TFA is added to the mobile phase to act as an ion-pairing agent, which improves peak shape and resolution by masking the charges on the peptide.[4][7] Peptides are eluted from the column by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.[1][4]

Experimental Protocols

1. Materials and Reagents

  • Crude synthetic spinorphin

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.2 µm syringe filters

2. Equipment

  • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase HPLC columns (analytical and preparative)

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • Sonicator

3. Sample Preparation

  • Accurately weigh the crude spinorphin peptide.

  • Dissolve the crude peptide in a minimal volume of 0.1% TFA in water. To aid dissolution, vortexing or brief sonication can be applied. For peptides that are difficult to dissolve, a small amount of acetonitrile can be added, or the sample can be dissolved in 50% H2O/50% CH3CN.[8]

  • Filter the dissolved sample through a 0.2 µm syringe filter to remove any particulate matter before injection into the HPLC system.[8]

4. Analytical RP-HPLC Method Development

Before proceeding to preparative purification, it is essential to develop an optimized analytical method to determine the retention time of spinorphin and to assess the purity of the crude product.

  • Column: SymmetryShield™ RP-18, 3.5 µm, 4.6 x 50 mm[9]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 0% to 100% B over 45 minutes is a good starting point for method development.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV at 210-220 nm[1]

  • Injection Volume: 10-20 µL

5. Preparative RP-HPLC Purification

The conditions from the analytical method are scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining good resolution.

  • Column: XBridge™ Prep C18, 10 µm, 10 x 250 mm[9]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A shallower gradient around the elution point of spinorphin, as determined by the analytical run, will provide better separation. For example, a gradient of 20% to 100% B over 50 minutes has been used for spinorphin analogs.[9]

  • Flow Rate: 5.0 mL/min[9]

  • Detection: UV at 210-220 nm[1]

  • Injection Volume: Dependent on the column size and loading capacity.

  • Fraction Collection: Collect fractions corresponding to the main peak of spinorphin.

6. Post-Purification Processing

  • Analyze the collected fractions using the analytical RP-HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity level (typically >95%).

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen solution to obtain the purified this compound salt as a white, fluffy powder.

Data Presentation

Table 1: Analytical RP-HPLC Parameters for Spinorphin Purity Analysis

ParameterConditionReference
Column SymmetryShield™ RP-18, 3.5 µm, 4.6 x 50 mm[9]
Mobile Phase A 0.1% TFA in Water[9]
Mobile Phase B 0.1% TFA in Acetonitrile[9]
Gradient 0-100% B over 45 min[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 210-220 nm[1]

Table 2: Preparative RP-HPLC Parameters for Spinorphin Purification

ParameterConditionReference
Column XBridge™ Prep C18, 10 µm, 10 x 250 mm[9]
Mobile Phase A 0.1% TFA in Water[9]
Mobile Phase B 0.1% TFA in Acetonitrile[9]
Gradient 20-100% B over 50 min[9]
Flow Rate 5.0 mL/min[9]
Detection Wavelength 210-220 nm[1]

Mandatory Visualization

RP_HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Spinorphin in 0.1% TFA/Water Filter Filter Sample (0.2 µm filter) Dissolve->Filter Inject Inject onto Preparative C18 Column Filter->Inject Elute Elute with ACN/Water/TFA Gradient Inject->Elute Detect Detect at 210-220 nm Elute->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure Spinorphin TFA Salt Lyophilize->Final

Caption: Workflow for the RP-HPLC purification of this compound.

Optional Protocol: TFA Removal (Salt Exchange)

For biological assays where TFA may be cytotoxic or interfere with the experiment, it is advisable to exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.[2][10]

TFA to Hydrochloride (HCl) Salt Exchange

  • Dissolve the purified this compound salt in distilled water at a concentration of 1 mg/mL.[3][10]

  • Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[3][10]

  • Let the solution stand at room temperature for at least one minute.[3][10]

  • Freeze the solution at -80°C or in liquid nitrogen.[3][10]

  • Lyophilize the frozen solution overnight to remove all liquid.[3][10]

  • To ensure complete exchange, the process of re-dissolving in a dilute HCl solution and lyophilizing can be repeated two more times.[3]

TFA_Removal_Workflow start Start with Purified This compound Salt dissolve_h2o Dissolve in Distilled Water (1 mg/mL) start->dissolve_h2o add_hcl Add 100 mM HCl to a final concentration of 2-10 mM dissolve_h2o->add_hcl incubate Incubate at Room Temperature (1 min) add_hcl->incubate freeze1 Freeze (-80°C or Liquid N2) incubate->freeze1 lyophilize1 Lyophilize Overnight freeze1->lyophilize1 repeat_loop Repeat 2x (Optional but Recommended) lyophilize1->repeat_loop repeat_loop->dissolve_h2o Re-dissolve in dilute HCl final_product Spinorphin HCl Salt repeat_loop->final_product Final Lyophilization

Caption: Workflow for TFA removal via HCl salt exchange.

References

Application Notes and Protocols for the Characterization of Spinorphin TFA by Mass Spectrometry (ESI-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) first isolated from the bovine spinal cord.[1] It functions as a non-classical opioid peptide, exhibiting antinociceptive, antiallodynic, and anti-inflammatory properties.[1] Spinorphin's primary mechanisms of action include the inhibition of enkephalin-degrading enzymes, such as aminopeptidase N (APN) and dipeptidyl peptidase III (DPP3), and acting as an antagonist at the P2X3 receptor.[2] As a result, Spinorphin plays a significant role in pain and inflammation modulation.

This document provides detailed application notes and protocols for the characterization of Spinorphin trifluoroacetate (TFA) salt using Electrospray Ionization Mass Spectrometry (ESI-MS). The TFA salt is a common form for synthetic peptides, and its characterization is crucial for quality control and research purposes.

Physicochemical Properties of Spinorphin

A summary of the key physicochemical properties of Spinorphin is provided in the table below.

PropertyValueReference
Amino Acid SequenceLeu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)[1]
Molecular FormulaC45H64N8O10
Average Molecular Weight877.06 g/mol
Monoisotopic Molecular Weight876.4800 g/mol
FormTypically supplied as a Trifluoroacetate (TFA) salt

Electrospray Ionization Mass Spectrometry (ESI-MS) Characterization

ESI-MS is a powerful technique for the analysis of peptides like Spinorphin, providing accurate molecular weight determination and structural information through fragmentation analysis (MS/MS).

Expected Mass Spectrometry Data

The analysis of Spinorphin TFA by positive ion ESI-MS is expected to yield predominantly protonated molecular ions. Due to the presence of basic residues and the N-terminus, multiple charge states can be observed.

Ion TypeCalculated m/zObserved m/z (example)
[M+H]+877.49877.5
[M+2H]2+439.25439.3
[M+Na]+899.47899.5

Note: Observed m/z values may vary slightly depending on instrument calibration and resolution.

Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]+) of Spinorphin will produce a series of b- and y-ions resulting from fragmentation along the peptide backbone. This fragmentation pattern is unique to the amino acid sequence and can be used for definitive identification.

Predicted Major b- and y-ions for Spinorphin (LVVYPWT):

FragmentSequenceCalculated m/zFragmentSequenceCalculated m/z
b1L114.09y1T102.06
b2LV213.16y2WT288.13
b3LVV312.23y3PWT385.18
b4LVVY475.30y4YPWT548.24
b5LVVYP572.35y5VYPWT647.31
b6LVVYPW758.41y6VVYPWT746.38

Experimental Protocols

Sample Preparation

Materials:

  • This compound salt

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Microcentrifuge tubes

Protocol:

  • Accurately weigh a small amount of this compound salt.

  • Prepare a stock solution of Spinorphin at a concentration of 1 mg/mL in HPLC-grade water.

  • For direct infusion ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50% acetonitrile in water with 0.1% formic acid.

  • For LC-MS analysis, dilute the stock solution to a final concentration of 10-100 µg/mL in the initial mobile phase conditions (e.g., 95% water: 5% acetonitrile with 0.1% TFA).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Electrospray Ionization (ESI) source

  • Mass Spectrometer (e.g., Quadrupole, Time-of-Flight, Orbitrap)

LC Parameters:

ParameterRecommended Value
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% TFA in water
Mobile Phase B0.1% TFA in acetonitrile
Gradient5-60% B over 15 minutes
Flow Rate0.2-0.4 mL/min
Column Temperature30-40 °C
Injection Volume5-10 µL

ESI-MS Parameters (Positive Ion Mode):

ParameterTypical Range
Capillary Voltage3.0 - 4.5 kV
Nebulizer Gas (N2)30 - 50 psi
Drying Gas (N2) Flow5 - 10 L/min
Drying Gas Temperature300 - 350 °C
Fragmentor Voltage100 - 150 V
Mass Range100 - 1500 m/z

MS/MS Parameters (for fragmentation):

ParameterTypical Range
Precursor Ionm/z of [M+H]+ or [M+2H]2+
Collision GasArgon or Nitrogen
Collision Energy20 - 40 eV (optimize for best fragmentation)

Signaling Pathways and Experimental Workflows

Spinorphin's Dual Mechanism of Action in Pain Modulation

Spinorphin exerts its analgesic effects through two primary pathways: the inhibition of enkephalin-degrading enzymes and the antagonism of the P2X3 receptor.

cluster_0 Enkephalin Pathway cluster_1 P2X3 Receptor Pathway Enkephalins Enkephalins Opioid_Receptors Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptors Binds to Enkephalin_Degrading_Enzymes Enkephalin-Degrading Enzymes (DPP3, APN) Enkephalins->Enkephalin_Degrading_Enzymes Degraded by Analgesia Analgesia Opioid_Receptors->Analgesia Leads to Spinorphin_1 Spinorphin Spinorphin_1->Enkephalin_Degrading_Enzymes Inhibits ATP ATP P2X3_Receptor P2X3 Receptor (on Nociceptive Neurons) ATP->P2X3_Receptor Activates Pain_Signal Pain Signal Transmission P2X3_Receptor->Pain_Signal Initiates Spinorphin_2 Spinorphin Spinorphin_2->P2X3_Receptor Antagonizes

Caption: Dual inhibitory action of Spinorphin on pain pathways.

Experimental Workflow for LC-MS/MS Analysis of Spinorphin

The following diagram illustrates the typical workflow for the characterization of this compound using LC-MS/MS.

Sample_Prep Sample Preparation (Dissolution & Dilution) HPLC HPLC Separation (C18 Reversed-Phase) Sample_Prep->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS Scan (Full Scan for [M+H]+) ESI->MS1 MS2 MS/MS Scan (Fragmentation of [M+H]+) MS1->MS2 Precursor Selection Data_Analysis Data Analysis (Mass Determination & Sequencing) MS2->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the characterization of this compound using ESI-MS. Accurate mass determination and fragmentation analysis are essential for confirming the identity and purity of this biologically active peptide, facilitating its use in research and drug development. The provided diagrams of the signaling pathways and experimental workflow offer a clear visual representation of the key concepts and procedures involved.

References

Application Note: Determination of Spinorphin TFA Purity by Analytical High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) that acts as an inhibitor of enkephalin-degrading enzymes, playing a role in pain modulation and inflammation.[1][2] For its use in research and potential therapeutic applications, accurate determination of its purity is critical. Trifluoroacetic acid (TFA) is often used as a counterion in the synthesis and purification of peptides, making "Spinorphin TFA" a common form of this compound.[3][4]

This application note provides a detailed protocol for determining the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful and widely used technique for the analysis and purification of peptides, separating molecules based on their hydrophobicity.[5][6][7] The method described herein allows for the quantification of Spinorphin and the detection of potential impurities, such as truncated or modified peptide sequences.

Principle of the Method

Reverse-phase HPLC separates peptides based on the hydrophobic interactions between the peptide molecules and the stationary phase of the HPLC column.[5] A nonpolar stationary phase (typically C18) is used, and the mobile phase consists of a polar solvent (water) and a less polar organic solvent (acetonitrile). Peptides are loaded onto the column in a high concentration of the polar solvent and eluted by gradually increasing the concentration of the organic solvent (gradient elution).[5][8] More hydrophobic peptides will have a stronger interaction with the stationary phase and will thus elute later, at a higher concentration of the organic solvent. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase helps to improve peak shape and resolution.[4][9] The eluted peptides are detected by their absorbance at a specific wavelength, typically 214-220 nm for the peptide backbone.[5][10] The purity of the Spinorphin sample is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[6][10]

Experimental Workflow

The overall workflow for determining the purity of this compound by analytical HPLC is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve this compound) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution & Separation Injection->Gradient Detection UV Detection (220 nm) Gradient->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for this compound purity analysis by HPLC.

Experimental Protocol

1. Materials and Reagents

  • This compound (lyophilized powder)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade or Milli-Q

  • 0.22 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)[11]

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

3. Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

4. Sample Preparation

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the peptide in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.

  • Vortex the solution until the peptide is completely dissolved. Sonication may be used briefly if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size, 100 Å pore size[8]
Mobile Phase A 0.1% TFA in Water[11]
Mobile Phase B 0.1% TFA in Acetonitrile[11]
Gradient 5% to 60% B over 20 minutes[10]
Flow Rate 1.0 mL/min
Column Temperature 30°C[10]
Detection Wavelength 220 nm[8]
Injection Volume 10 µL

6. HPLC Analysis Procedure

  • Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared this compound sample (10 µL).

  • Run the gradient elution as specified in the HPLC conditions table.

  • Acquire data for the entire run.

  • After the analysis, wash the column with a high percentage of Mobile Phase B (e.g., 95%) for a sufficient time to elute any strongly retained compounds, then re-equilibrate to the initial conditions.

Data Presentation

The purity of this compound is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[6]

Peak No.Retention Time (min)Peak AreaArea (%)
14.5150000.5
212.8295500098.5
314.2300001.0
Total 3000000 100.0

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Signaling Pathways and Logical Relationships

The analytical process does not involve biological signaling pathways. However, the logical relationship in data analysis is straightforward.

G cluster_input Input Data cluster_processing Processing Steps cluster_output Output Result RawData Raw Chromatographic Data PeakDetection Peak Detection and Integration RawData->PeakDetection AreaCalculation Individual and Total Peak Area Calculation PeakDetection->AreaCalculation Purity Percent Purity (Area_main / Area_total) * 100 AreaCalculation->Purity

Caption: Logical flow of HPLC data analysis for purity determination.

References

Spinorphin TFA In Vivo Administration: Application Notes and Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Spinorphin TFA in rodent models. Spinorphin, a naturally occurring heptapeptide, is a potent inhibitor of enkephalin-degrading enzymes, leading to analgesic, anti-inflammatory, and anticonvulsant effects. This document outlines established administration routes, dosages, and experimental designs to facilitate reproducible research.

Overview of this compound

Spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr) is an endogenous peptide first isolated from the bovine spinal cord.[1] As a member of the hemorphin family, it modulates the endogenous opioid system by preventing the breakdown of enkephalins.[1][2] this compound (Trifluoroacetate) is the salt form of the peptide commonly produced during solid-phase peptide synthesis, where Trifluoroacetic acid (TFA) is used for cleavage from the resin.[2] For in vivo applications, this compound is typically dissolved in a physiologically compatible vehicle.

Mechanism of Action:

Spinorphin exerts its biological effects primarily through the inhibition of several enkephalin-degrading enzymes, including:

  • Neutral Endopeptidase (NEP)[2]

  • Aminopeptidase N (APN)[2]

  • Dipeptidyl Peptidase III (DPP3)[2]

  • Angiotensin-Converting Enzyme (ACE)[2]

By inhibiting these enzymes, spinorphin increases the local concentration and prolongs the action of endogenous enkephalins, which are natural pain-relieving peptides. This indirect opioid activation contributes to its antinociceptive effects.[3]

Furthermore, spinorphin has been shown to interact with other receptor systems, including:

  • P2X3 Receptor: Acts as an antagonist.[1]

  • Formyl Peptide Receptor (FPR): Functions as an antagonist, blocking fMet-Leu-Phe-induced neutrophil chemotaxis and contributing to its anti-inflammatory properties.

  • FP1 Receptor: Exhibits weak partial agonism/antagonism.[1]

Quantitative Data Summary

The following tables summarize reported dosages and administration routes for Spinorphin and its analogs in various rodent models.

Table 1: Spinorphin Administration in Mouse Models

ApplicationAdministration RouteDosage RangeVehicleMouse StrainReference
AnticonvulsantIntracerebroventricular (i.c.v.)0.6 - 20 µ g/mouse Artificial CSF (pH 7.4)ICR[2]
Antinociception (enhancement)Intracerebroventricular (i.c.v.)5 µ g/mouse Not SpecifiedddY[4]
Anti-allodyniaIntrathecal (i.t.)Dose-dependentNot SpecifiedNot Specified[3]
Anti-inflammatory (colitis)Intraperitoneal (i.p.)1 mg/kg (of a heterodimer analog)Saline (with 30% ethanol)Not Specified[5]
Anti-inflammatory (air pouch)Intravenous (i.v.)Not SpecifiedNot SpecifiedNot Specified

Table 2: Spinorphin Administration in Rat Models

ApplicationAdministration RouteDosage RangeVehicleRat StrainReference
AntinociceptionIntrathecal (i.t.)2.5 - 10 µ g/rat Not SpecifiedNot Specified[1]
Synaptic Transmission StudiesIn vitro (hippocampal slices)1 µMNot SpecifiedWistar

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free vehicle (e.g., artificial Cerebrospinal Fluid, sterile saline)

  • Vortex mixer

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Bring the lyophilized this compound powder to room temperature.

  • Calculate the required amount of peptide and vehicle to achieve the desired final concentration.

  • Reconstitute the this compound powder in the chosen vehicle. For intracerebroventricular and intrathecal injections, artificial CSF (pH 7.4) is the recommended vehicle. For systemic administration (intravenous, intraperitoneal), sterile saline is a suitable vehicle.

  • Gently vortex the solution to ensure complete dissolution.

  • Visually inspect the solution for any particulate matter. If present, filter through a sterile 0.22 µm syringe filter.

  • Prepare fresh solutions on the day of the experiment.

Intracerebroventricular (i.c.v.) Administration in Mice

Purpose: To deliver Spinorphin directly to the central nervous system, bypassing the blood-brain barrier. This route is commonly used for studying the central effects of the peptide, such as its anticonvulsant and antinociceptive properties.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Hamilton syringe (10 µL) with a 28-gauge needle

  • Prepared this compound solution (in artificial CSF)

  • Animal clippers

  • Antiseptic solution

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Secure the mouse in the stereotaxic apparatus.

  • Remove the fur from the scalp and clean the area with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma.

  • Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma), drill a small hole in the skull.

  • Slowly lower the Hamilton syringe needle to the target depth.

  • Infuse the this compound solution (typically 5-10 µL) over a period of 1-2 minutes.

  • Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.

  • Suture the scalp incision.

  • Monitor the animal during recovery from anesthesia.

Intraperitoneal (i.p.) Administration in Mice

Purpose: For systemic delivery of Spinorphin to study its effects on peripheral inflammation or when a less invasive route than intravenous injection is desired.

Materials:

  • Sterile syringe (e.g., 1 mL) with a 25-27 gauge needle

  • Prepared this compound solution (in sterile saline)

  • Animal restraint device

Procedure:

  • Restrain the mouse securely.

  • Tilt the mouse slightly downwards on one side.

  • Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no fluid or blood is drawn, indicating correct placement in the peritoneal cavity.

  • Inject the this compound solution (typically up to 200 µL).

  • Withdraw the needle and return the mouse to its cage.

Visualization of Pathways and Workflows

Signaling Pathways of Spinorphin

Spinorphin_Signaling Spinorphin Spinorphin Enkephalinases Enkephalin-Degrading Enzymes (NEP, APN, DPP3, ACE) Spinorphin->Enkephalinases Inhibits P2X3_Receptor P2X3 Receptor Spinorphin->P2X3_Receptor Antagonizes FPR_Receptor FPR Receptor Spinorphin->FPR_Receptor Antagonizes Enkephalins Endogenous Enkephalins Enkephalinases->Enkephalins Degrades Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia Analgesia Opioid_Receptors->Analgesia Leads to Nociception Nociception P2X3_Receptor->Nociception Mediates Neutrophil_Chemotaxis Neutrophil Chemotaxis FPR_Receptor->Neutrophil_Chemotaxis Mediates Inflammation Inflammation Neutrophil_Chemotaxis->Inflammation Contributes to Experimental_Workflow Start Start: Experimental Design Preparation This compound Solution Preparation Start->Preparation Administration In Vivo Administration Preparation->Administration Animal_Prep Rodent Model Preparation (e.g., Acclimatization, Anesthesia) Animal_Prep->Administration ICV Intracerebroventricular (i.c.v.) Administration->ICV IT Intrathecal (i.t.) Administration->IT IP Intraperitoneal (i.p.) Administration->IP IV Intravenous (i.v.) Administration->IV SC Subcutaneous (s.c.) Administration->SC Post_Admin Post-Administration Monitoring and Behavioral/Physiological Assays ICV->Post_Admin IT->Post_Admin IP->Post_Admin IV->Post_Admin SC->Post_Admin Data_Collection Data Collection and Analysis Post_Admin->Data_Collection End End: Interpretation of Results Data_Collection->End

References

Application Notes and Protocols: Intracerebroventricular (i.c.v.) Injection of Spinorphin TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) originally isolated from the bovine spinal cord. It functions as a potent inhibitor of several enkephalin-degrading enzymes, thereby playing a crucial role in the modulation of the endogenous opioid system. By preventing the breakdown of enkephalins, Spinorphin enhances and prolongs their natural analgesic effects. Furthermore, recent studies have revealed that Spinorphin is a highly potent antagonist of the P2X3 receptor, a key player in nociceptive signaling, and also interacts with the prostaglandin F1 receptor (FP1).

This document provides detailed application notes and protocols for the intracerebroventricular (i.c.v.) administration of Spinorphin TFA (Trifluoroacetate salt) for in vivo studies, focusing on its antinociceptive and neuromodulatory properties. The trifluoroacetate salt is a common counter-ion for synthetic peptides, ensuring stability and solubility.

Mechanism of Action

Spinorphin's biological activities are multifaceted, primarily revolving around the modulation of pain and inflammation pathways through three distinct mechanisms:

  • Inhibition of Enkephalin-Degrading Enzymes: Spinorphin inhibits a range of enzymes responsible for the degradation of endogenous opioid peptides, such as enkephalins. This inhibition leads to an increased local concentration and prolonged action of enkephalins at opioid receptors, resulting in enhanced analgesia.[1][2]

  • P2X3 Receptor Antagonism: Spinorphin acts as a potent and non-competitive antagonist of the ATP-gated P2X3 receptor. P2X3 receptors are predominantly expressed on nociceptive sensory neurons and are crucial for the transmission of pain signals. By blocking these receptors, Spinorphin can directly inhibit pain signaling pathways.

  • FP1 Receptor Interaction: Spinorphin has been identified as a weak partial agonist/antagonist of the prostaglandin F1 receptor (FP1). The functional consequences of this interaction are still under investigation but may contribute to its overall pharmacological profile.

Data Presentation

Enzyme Inhibition and Receptor Affinity

The following tables summarize the quantitative data on the inhibitory activity of Spinorphin against enkephalin-degrading enzymes and its affinity for the P2X3 receptor.

Enzyme Target (from Monkey Brain)IC50 (µg/mL)Ki (M)
Aminopeptidase3.3-
Dipeptidyl Aminopeptidase III1.45.1 x 10⁻⁷
Angiotensin-Converting Enzyme2.4-
Enkephalinase10-

Table 1: Inhibitory activity of Spinorphin against various enkephalin-degrading enzymes.[2]

Receptor TargetAffinity
Human P2X3 ReceptorIC50 = 8.3 pM

Table 2: Antagonistic activity of Spinorphin at the human P2X3 receptor.

In Vivo Antinociceptive Effects (i.c.v. Administration in Mice)

Intracerebroventricular administration of Spinorphin alone has been shown to have no direct antinociceptive effect. However, it significantly potentiates and prolongs the analgesic effects of co-administered enkephalins.[1]

Treatment (i.c.v.)DoseEffect on Nociceptive Threshold
This compound5 µ g/mouse No significant effect
Leu-Enkephalin1 µ g/mouse Significant antinociceptive effect
This compound + Leu-Enkephalin5 µg + 1 µ g/mouse Enhanced and prolonged antinociceptive effect of Leu-Enkephalin

Table 3: Potentiation of Leu-Enkephalin-induced antinociception by Spinorphin following i.c.v. administration in mice.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intracerebroventricular Injection

Materials:

  • This compound (lyophilized powder)

  • Sterile artificial Cerebrospinal Fluid (aCSF) or sterile, pyrogen-free saline (0.9% NaCl). aCSF is the recommended vehicle for i.c.v. injections. A typical aCSF recipe is (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 1 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required volume of vehicle to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of aCSF.

  • Aseptically add the calculated volume of sterile aCSF or saline to the vial of this compound.

  • Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, it is recommended to aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration with sterile aCSF or saline. Keep the solution on ice.

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice

Materials and Equipment:

  • Adult male mice (e.g., C57BL/6, 25-30 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame with mouse adapter

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Microinjection pump

  • Surgical tools (scalpel, scissors, forceps)

  • Cotton swabs

  • 70% ethanol

  • Suture material or wound clips

  • Warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the scalp and secure the mouse in the stereotaxic frame. Ensure the head is level in all planes.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Clean the surgical area with 70% ethanol.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma landmark.

    • Use a dental drill to create a small burr hole over the target injection site. For the lateral ventricle, typical coordinates relative to bregma are:

      • Anteroposterior (AP): -0.2 to -0.6 mm

      • Mediolateral (ML): ± 1.0 mm

      • Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface

    • It is crucial to determine the optimal coordinates for the specific mouse strain and age being used.

  • Intracerebroventricular Injection:

    • Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.

    • Mount the syringe on the stereotaxic manipulator and slowly lower the needle to the predetermined DV coordinate.

    • Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent tissue damage and reflux. The total injection volume is typically 1-5 µL.

    • After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal.

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture the scalp incision or close it with wound clips.

    • Remove the mouse from the stereotaxic frame and place it on a warming pad to maintain body temperature during recovery.

    • Monitor the animal until it has fully recovered from anesthesia.

    • Administer post-operative analgesics as required by your institutional animal care and use committee (IACUC) protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

spinorphin_mechanism cluster_enkephalin Enkephalin Degradation Pathway Enkephalins Endogenous Enkephalins Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates Degradation_Enzymes Enkephalin-Degrading Enzymes (e.g., NEP, APN) Enkephalins->Degradation_Enzymes Substrate for Analgesia Analgesia Opioid_Receptors->Analgesia Leads to Inactive_Metabolites Inactive Metabolites Degradation_Enzymes->Inactive_Metabolites Produces Spinorphin_TFA_Enzyme This compound Spinorphin_TFA_Enzyme->Degradation_Enzymes Inhibits

Caption: Inhibition of enkephalin degradation by this compound.

p2x3_pathway cluster_p2x3 P2X3 Receptor Signaling Pathway ATP ATP (released upon injury) P2X3_Receptor P2X3 Receptor (on Nociceptive Neuron) ATP->P2X3_Receptor Activates Ion_Influx Na⁺/Ca²⁺ Influx P2X3_Receptor->Ion_Influx Opens channel Spinorphin_TFA_P2X3 This compound Spinorphin_TFA_P2X3->P2X3_Receptor Antagonizes Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Antagonism of the P2X3 receptor by this compound.

fp1_pathway cluster_fp1 FP1 (RXFP1) Receptor Signaling Pathway Spinorphin_TFA_FP1 This compound (Weak Partial Agonist/Antagonist) FP1_Receptor FP1 (RXFP1) Receptor Spinorphin_TFA_FP1->FP1_Receptor Interacts with Gq_Protein Gq Protein FP1_Receptor->Gq_Protein Activates Gs_Protein Gs Protein FP1_Receptor->Gs_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response1 Cellular Response Ca_PKC->Cellular_Response1 AC Adenylyl Cyclase (AC) Gs_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

Caption: Interaction of this compound with the FP1 receptor.

icv_workflow cluster_workflow Experimental Workflow for i.c.v. Injection A Animal Anesthesia & Stereotaxic Mounting B Scalp Incision & Bregma Identification A->B C Burr Hole Drilling at Target Coordinates B->C D i.c.v. Injection of This compound C->D E Needle Retention & Withdrawal D->E F Suturing & Post-operative Care E->F G Behavioral/Physiological Assessment F->G

Caption: Workflow for intracerebroventricular injection of Spinorphin.

References

Application Notes and Protocols: Enzyme Kinetics Assay for Spinorphin TFA Inhibition of Neprilysin (NEP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase or CD10, is a zinc-dependent metalloprotease that plays a critical role in the inactivation of several peptide hormones by cleaving peptides at the amino side of hydrophobic residues.[1][2] Its substrates include natriuretic peptides, bradykinin, substance P, and enkephalins.[3][4] By degrading these signaling peptides, NEP is involved in the regulation of various physiological processes, including cardiovascular homeostasis and nociception.[1][3] Inhibition of NEP has emerged as a significant therapeutic strategy for cardiovascular diseases and pain management.[1][5]

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) first isolated from the bovine spinal cord.[4][6] It acts as a regulator of enkephalin-degrading enzymes, including NEP, aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), and angiotensin-converting enzyme (ACE).[4] By inhibiting these enzymes, Spinorphin potentiates the effects of endogenous opioids and has demonstrated antinociceptive, antiallodynic, and anti-inflammatory properties.[4][5] Spinorphin TFA (trifluoroacetate) is a salt form of Spinorphin commonly used in research. This document provides detailed application notes and protocols for an enzyme kinetics assay to characterize the inhibition of NEP by this compound.

Data Presentation: Quantitative Inhibition Data

InhibitorEnzyme SourceSubstrateIC50
SpinorphinEnkephalin-degrading enzymes (from monkey brain)Not specified10 µg/mL

Note: This IC50 value represents the concentration of Spinorphin required to inhibit 50% of the activity of a mixture of enkephalin-degrading enzymes and is not specific to Neprilysin. Further kinetic studies are required to determine the precise Ki and IC50 values of this compound for purified NEP.

Signaling Pathway and Experimental Workflow

Neprilysin Signaling Pathway

Neprilysin is an ectoenzyme that modulates multiple signaling pathways by controlling the local concentration of signaling peptides. For instance, by degrading natriuretic peptides, it dampens the activation of their receptors and the subsequent production of cyclic GMP (cGMP), which mediates vasodilation. This compound inhibits this degradation, leading to prolonged signaling.

NEP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NP Natriuretic Peptides (ANP, BNP) Receptor Natriuretic Peptide Receptor NP->Receptor Binds & Activates NEP Neprilysin (NEP) NP->NEP Substrate GTP GTP Receptor->GTP Degraded_NP Inactive Peptide Fragments NEP->Degraded_NP Degrades Spinorphin This compound Spinorphin->NEP Inhibits cGMP cGMP GTP->cGMP Guanylate Cyclase activity PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Vasodilation, Natriuresis, Anti-hypertrophy PKG->Effects Leads to

Caption: Neprilysin (NEP) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for NEP Inhibition Assay

The following diagram outlines the key steps in performing a fluorometric enzyme kinetics assay to determine the inhibitory potential of this compound against NEP.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NEP Enzyme Solution, Fluorogenic Substrate, This compound dilutions Plate_Setup Plate NEP, Buffer, and this compound in 96-well plate Reagents->Plate_Setup Preincubation Pre-incubate NEP with this compound Plate_Setup->Preincubation Reaction_Start Initiate reaction by adding Substrate Preincubation->Reaction_Start Kinetic_Read Measure fluorescence kinetically (e.g., Ex/Em = 330/430 nm) Reaction_Start->Kinetic_Read Plot_Data Plot Fluorescence vs. Time Kinetic_Read->Plot_Data Calc_Rates Calculate initial reaction rates (V₀) Plot_Data->Calc_Rates Dose_Response Plot % Inhibition vs. [this compound] Calc_Rates->Dose_Response Det_IC50 Determine IC50 value Dose_Response->Det_IC50

Caption: Experimental workflow for determining the IC50 of this compound against NEP.

Experimental Protocols

This protocol describes a continuous fluorometric assay for determining the kinetics of NEP inhibition by this compound. This method is adapted from commercially available neprilysin activity assay kits.

Materials and Reagents
  • Recombinant Human Neprilysin (NEP)

  • NEP Assay Buffer (e.g., 50 mM Tris, pH 7.5)

  • Fluorogenic NEP Substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Pro-D-Lys(2,4-dinitrophenyl)-NH2)

  • This compound

  • Positive Control Inhibitor (e.g., Thiorphan or Phosphoramidon)

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader with kinetic capabilities

Experimental Procedure
  • Reagent Preparation:

    • Prepare NEP Assay Buffer and store on ice.

    • Reconstitute recombinant human NEP in NEP Assay Buffer to a stock concentration of 1 µg/µL. Further dilute to a working concentration (e.g., 5-10 ng/well) in cold assay buffer immediately before use.

    • Prepare a stock solution of the fluorogenic NEP substrate in DMSO. Dilute to the final working concentration (typically at or below the Km) in NEP Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or assay buffer). Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).

    • Prepare a stock solution of a known NEP inhibitor (e.g., Thiorphan) for use as a positive control.

  • Assay Protocol:

    • Add the following to the wells of a 96-well black microplate:

      • Blank (No Enzyme): 90 µL Assay Buffer + 10 µL Substrate

      • Negative Control (No Inhibitor): 80 µL Assay Buffer + 10 µL NEP enzyme + 10 µL Substrate

      • Positive Control: 70 µL Assay Buffer + 10 µL NEP enzyme + 10 µL Positive Control Inhibitor + 10 µL Substrate

      • Test Wells: (80-x) µL Assay Buffer + 10 µL NEP enzyme + x µL this compound dilution + 10 µL Substrate (where x is the volume of the inhibitor dilution, typically 10 µL).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the NEP substrate to all wells except the blank.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity in kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 330/430 nm). Record data points every 1-2 minutes.

Data Analysis
  • Calculate Initial Reaction Rates (V₀):

    • For each well, plot the relative fluorescence units (RFU) versus time (in minutes).

    • Identify the linear portion of the curve for each reaction.

    • The slope of this linear portion represents the initial reaction rate (V₀).

  • Determine Percent Inhibition:

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100 where V₀_inhibitor is the initial rate in the presence of this compound and V₀_control is the initial rate of the negative control (no inhibitor).

  • IC50 Determination:

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of this compound that produces 50% inhibition of NEP activity.

  • Ki Determination (Optional):

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and this compound.

    • Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or non-linear regression analysis.

Conclusion

This document provides a comprehensive guide for establishing an enzyme kinetics assay to evaluate the inhibition of Neprilysin by this compound. By following these protocols, researchers can obtain valuable quantitative data to characterize this interaction, contributing to the development of novel therapeutics targeting the NEP pathway. It is important to note the current limitations in publicly available, specific kinetic data for this inhibitor and that the protocols provided here offer a robust framework for generating this much-needed information.

References

Application Notes and Protocols: Utilizing Spinorphin TFA in a Formalin-Induced Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) originally isolated from the bovine spinal cord.[1] It functions as a regulator of the enkephalin system by inhibiting enkephalin-degrading enzymes such as dipeptidyl peptidase III (DPPIII).[2] Additionally, spinorphin has been identified as an antagonist of the P2X3 receptor, a key player in nociceptive signaling.[1][3] These dual mechanisms of action make Spinorphin TFA, a salt form of the peptide, a compelling candidate for investigation in pain research. Its anti-inflammatory and antinociceptive properties have been noted in various studies.[4][5]

The formalin-induced pain model is a widely used and reliable preclinical assay for assessing the efficacy of analgesic compounds.[4][6] The injection of a dilute formalin solution into the rodent hind paw elicits a biphasic pain response.[7] The initial acute phase (Phase I) is characterized by the direct activation of nociceptors, while the subsequent tonic phase (Phase II) involves inflammatory processes and central sensitization of the spinal cord.[6][7] This model's ability to capture both acute nociceptive and persistent inflammatory pain makes it particularly valuable for screening novel analgesics.

These application notes provide a comprehensive protocol for evaluating the antinociceptive effects of this compound using the formalin-induced pain model in mice. The document includes detailed methodologies, proposed experimental designs, and visualizations of the underlying signaling pathways.

Data Presentation

As no direct studies of this compound in the formalin model are publicly available, the following table is a hypothetical representation of expected dose-dependent effects based on the known mechanisms of P2X3 receptor antagonists and enkephalinase inhibitors in this model. Researchers should generate their own data following the provided protocols.

Table 1: Hypothetical Quantitative Data of Intrathecally Administered this compound on Formalin-Induced Nociceptive Behavior in Mice

Treatment GroupDose (nmol/mouse, i.t.)Phase I Licking Time (s) (Mean ± SEM)% Inhibition (Phase I)Phase II Licking Time (s) (Mean ± SEM)% Inhibition (Phase II)
Vehicle (Saline)-65.2 ± 5.10%150.5 ± 12.30%
This compound158.1 ± 4.910.9%125.2 ± 10.816.8%
This compound345.7 ± 4.229.9%90.3 ± 8.540.0%
This compound1030.3 ± 3.553.5%55.1 ± 6.763.4%
Positive Control (Morphine)10 µg25.1 ± 3.161.5%40.8 ± 5.272.9%

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Formalin-Induced Pain Assay in Mice

This protocol is adapted from established methodologies for the formalin test.[6][7]

Materials:

  • Male ICR or C57BL/6 mice (20-25 g)

  • This compound

  • Sterile, pyrogen-free saline

  • Formalin solution (e.g., 2.5% in saline)

  • Hamilton syringes (10 µL and 50 µL)

  • Intrathecal (i.t.) injection needles (30G)

  • Subcutaneous (s.c.) injection needles (30G)

  • Observation chambers with mirrors for unobstructed viewing of paws[8]

  • Timer

Procedure:

  • Animal Acclimation: House mice in the experimental room for at least 2 days before testing. On the day of the experiment, allow animals to acclimate to the observation chambers for 20-30 minutes.[7][8]

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. A stock solution can be prepared and diluted to final concentrations for different dose groups.

  • This compound Administration (Intrathecal Route):

    • Gently restrain the mouse.

    • Perform a direct intrathecal injection between the L5 and L6 vertebrae. A characteristic tail flick is often observed upon successful entry into the subarachnoid space.[9]

    • Inject a volume of 5 µL of the this compound solution or vehicle.[9][10]

    • Administer the compound 10-15 minutes prior to formalin injection.

  • Induction of Nociception:

    • Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30G needle.[7]

  • Observation and Scoring:

    • Immediately after the formalin injection, return the mouse to the observation chamber.

    • Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

    • Phase I: Record nociceptive behaviors for the first 0-5 minutes post-injection.[7]

    • Interphase: A quiescent period typically occurs between 5 and 15 minutes.

    • Phase II: Record nociceptive behaviors from 15 to 40 minutes post-injection.[7]

  • Data Analysis: Calculate the mean licking/biting time for each group in both phases. Determine the percentage inhibition of the nociceptive response for each treatment group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Protocol 2: Preparation of 2.5% Formalin Solution
  • A stock solution of 37% formaldehyde in water is equivalent to 100% formalin.

  • To prepare a 2.5% formalin solution, dilute the 37% formaldehyde stock solution in sterile physiological saline.

  • For example, to make 10 mL of 2.5% formalin, add 0.25 mL of the 100% formalin stock (37% formaldehyde) to 9.75 mL of saline.

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimate 1. Animal Acclimation (20-30 min in chamber) drug_prep 2. This compound Preparation drug_admin 3. Intrathecal Administration (this compound or Vehicle) formalin_inj 4. Formalin Injection (2.5%, 20 µL, s.c.) drug_admin->formalin_inj 10-15 min pre-treatment phase1 5a. Observation Phase I (0-5 min) formalin_inj->phase1 phase2 5b. Observation Phase II (15-40 min) phase1->phase2 Interphase (5-15 min) scoring 6. Score Licking/Biting Time phase2->scoring stats 7. Statistical Analysis (% Inhibition) scoring->stats

Caption: Experimental workflow for assessing this compound in the formalin model.

G cluster_periphery Peripheral Nociceptor cluster_synapse Spinal Cord (Dorsal Horn) formalin Formalin Injection tissue_injury Tissue Injury & Inflammation formalin->tissue_injury atp_release ATP Release tissue_injury->atp_release p2x3 P2X3 Receptor atp_release->p2x3 activates depolarization Nociceptor Activation (Depolarization) p2x3->depolarization pain_signal Pain Signal to Brain depolarization->pain_signal propagates enkephalins Enkephalins enkephalinase Enkephalin-Degrading Enzymes (e.g., DPPIII) enkephalins->enkephalinase degraded by opioid_r Opioid Receptors enkephalins->opioid_r binds to inhibition Inhibition of Pain Signal opioid_r->inhibition spinorphin This compound spinorphin->p2x3 Antagonizes spinorphin->enkephalinase Inhibits

Caption: Dual inhibitory signaling pathway of Spinorphin in nociception.

References

Synthesis of Spinorphin Analogs with Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Spinorphin analogs with enhanced bioactivity. Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), is a modulator of the opioidergic system and an antagonist of the P2X3 receptor, making it a promising lead compound for the development of novel analgesics and anti-inflammatory agents.[1][2] The following sections detail the synthesis of modified Spinorphin analogs, protocols for their bioactivity assessment, and an overview of the relevant signaling pathways.

Quantitative Bioactivity of Spinorphin Analogs

The following tables summarize the bioactivity of various Spinorphin analogs from published studies. These modifications include N-terminal modifications and substitutions at the proline residue.

Table 1: Anticonvulsant Activity of N-terminally Modified Spinorphin Analogs

AnalogModificationAssayDose (µg)Protection (%)Reference
Rh-SRhodamine B at N-terminus6-Hz test5Significant[3]
10Significant[3]
20Significant[3]
Rh-S5Rhodamine B at N-terminus, Pro -> Ac5c6-Hz test20Significant[3]
Rh-S6Rhodamine B at N-terminus, Pro -> Ac6c6-Hz test20Significant[3]
MES test5100[3]
10100[3]
20100[3]
Dm-S65,5'-dimethylhydantoin at N-terminus, Pro -> Ac6cMES test2.467[4]
Ph-S5,5'-diphenylhydantoin at N-terminus6-Hz test-67[4]
Ph-S65,5'-diphenylhydantoin at N-terminus, Pro -> Ac6c6-Hz test-67[4]

Ac5c: 1-aminocyclopentanecarboxylic acid; Ac6c: 1-aminocyclohexanecarboxylic acid; MES: Maximal Electroshock Test.

Table 2: P2X3 Receptor Antagonism of Spinorphin

CompoundAssayIC50Reference
SpinorphinTwo-electrode voltage clamp with recombinant human P2X3 receptors8.3 pM

Table 3: Inhibition of Enkephalin-Degrading Enzymes by Spinorphin

EnzymeIC50 (µg/mL)Reference
Aminopeptidase3.3[5]
Dipeptidyl aminopeptidase1.4[5]
Angiotensin converting enzyme2.4[5]
Enkephalinase10[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Spinorphin Analogs

This protocol details the synthesis of Spinorphin analogs using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy.[6][7]

Materials:

  • Rink Amide resin or Wang resin

  • Fmoc-protected amino acids

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Fritted syringe or automated peptide synthesizer

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid and a coupling reagent in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[8]

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes to remove the Fmoc group.[6]

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Coupling:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide from the filtrate using cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of Spinorphin analogs to their target receptors, such as the P2X3 receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-α,β-methylene ATP for P2X3).

  • Unlabeled Spinorphin analog (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add increasing concentrations of the unlabeled Spinorphin analog.

    • Add a constant concentration of the radiolabeled ligand.

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Plot the specific binding as a function of the concentration of the unlabeled Spinorphin analog.

    • Calculate the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Spinorphin's Dual Mechanism of Action

Spinorphin exerts its biological effects through two primary mechanisms: inhibition of enkephalin-degrading enzymes and antagonism of the P2X3 receptor.

Spinorphin_Mechanism Spinorphin Spinorphin Enkephalinases Enkephalin-Degrading Enzymes (NEP, APN, DPP3) Spinorphin->Enkephalinases Inhibits P2X3_Receptor P2X3 Receptor Spinorphin->P2X3_Receptor Antagonizes Enkephalins Enkephalins Enkephalinases->Enkephalins Degrades Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates Analgesia_Inflammation Analgesia & Anti-inflammation Opioid_Receptors->Analgesia_Inflammation Leads to Nociceptive_Neuron Nociceptive Neuron P2X3_Receptor->Nociceptive_Neuron Depolarizes ATP ATP ATP->P2X3_Receptor Activates Pain_Signal Pain Signal Transmission Nociceptive_Neuron->Pain_Signal Initiates

Caption: Dual mechanism of Spinorphin action.

Experimental Workflow for Synthesis and Evaluation of Spinorphin Analogs

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel Spinorphin analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Bioactivity Evaluation Design Analog Design SPPS Solid-Phase Peptide Synthesis (SPPS) Design->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding Assays (e.g., P2X3) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Imaging) Binding_Assay->Functional_Assay In_Vivo_Assay In Vivo Models (e.g., Pain, Seizure) Functional_Assay->In_Vivo_Assay Data_Analysis Data Analysis & SAR Studies In_Vivo_Assay->Data_Analysis

Caption: Workflow for Spinorphin analog development.

P2X3 Receptor Signaling Pathway in Nociception

ATP released from damaged cells activates P2X3 receptors on nociceptive neurons, leading to cation influx, depolarization, and the initiation of a pain signal.[9][10][11]

P2X3_Signaling cluster_neuron Nociceptive Neuron P2X3 P2X3 Receptor (Ligand-gated ion channel) Depolarization Membrane Depolarization P2X3->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Tissue_Damage Tissue Damage/ Inflammation ATP_Release ATP Release Tissue_Damage->ATP_Release ATP_Release->P2X3 Activates Spinorphin_Analog Spinorphin Analog (Antagonist) Spinorphin_Analog->P2X3 Blocks

Caption: P2X3 receptor-mediated pain signaling.

Enkephalin Degradation and its Inhibition

Enkephalins are endogenous opioid peptides that are rapidly degraded by enzymes such as neutral endopeptidase (NEP), aminopeptidase N (APN), and dipeptidyl peptidase III (DPP3).[12][13][14] Spinorphin and its analogs can inhibit these enzymes, thereby potentiating the analgesic effects of enkephalins.[15]

Enkephalin_Degradation cluster_enzymes Enkephalin-Degrading Enzymes Enkephalins Enkephalins Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Bind to NEP NEP Enkephalins->NEP Degraded by APN APN Enkephalins->APN DPP3 DPP3 Enkephalins->DPP3 Analgesia Analgesia Opioid_Receptors->Analgesia Inactive_Metabolites Inactive Metabolites NEP->Inactive_Metabolites APN->Inactive_Metabolites DPP3->Inactive_Metabolites Spinorphin_Analog Spinorphin Analog (Inhibitor) Spinorphin_Analog->NEP Inhibits Spinorphin_Analog->APN Spinorphin_Analog->DPP3

Caption: Inhibition of enkephalin degradation.

References

Application Notes and Protocols: Spinorphin TFA in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) originally isolated from bovine spinal cord. It acts as an inhibitor of several enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP)[1]. By preventing the breakdown of enkephalins, Spinorphin potentiates their analgesic and anti-inflammatory effects[2]. Furthermore, Spinorphin has been identified as a potent and selective antagonist of the P2X3 receptor, a key player in pain signaling[3][4]. The trifluoroacetate (TFA) salt of Spinorphin is a common formulation for research use, enhancing its stability and solubility.

The conjugation of fluorescent dyes, such as Rhodamine B, to Spinorphin allows for the visualization and tracking of the peptide in biological systems using fluorescence microscopy. This enables researchers to study its cellular uptake, localization, and interaction with its targets in real-time, providing valuable insights for drug development and mechanistic studies. These application notes provide detailed protocols and data for the use of Spinorphin TFA and its fluorescently labeled analogs in fluorescence microscopy studies.

Data Presentation

Physicochemical Properties of Spinorphin
PropertyValueReference
Amino Acid Sequence Leu-Val-Val-Tyr-Pro-Trp-Thr[1]
Molecular Formula C45H64N8O10[5]
Molecular Weight 877.0 g/mol [5]
This compound Inhibitory Activity
EnzymeIC50 / KiSource
Aminopeptidase IC50: 3.3 µg/mLMonkey Brain[6]
Dipeptidyl Aminopeptidase III IC50: 1.4 µg/mLMonkey Brain[6]
Dipeptidyl Peptidase III (DPPIII) Ki: 5.1 x 10⁻⁷ MMonkey Brain[7]
Angiotensin-Converting Enzyme IC50: 2.4 µg/mLMonkey Brain[6]
Enkephalinase (Neprilysin) IC50: 10 µg/mLMonkey Brain[6]
Spinorphin P2X3 Receptor Antagonist Activity
ParameterValueAssay ConditionsReference
IC50 8.3 pMTwo-electrode voltage clamp assay with recombinant human P2X3 receptors expressed in Xenopus oocytes.[3][4]
Photophysical Properties of Rhodamine B-Labeled Spinorphin Analogs
Compoundλmax (abs) (nm)Molar Extinction Coefficient (ε) (cm⁻¹·mol⁻¹·L)
Rh-S 5572.14 x 10⁶
Rh-S5 5572.28 x 10⁶
Rh-S6 5573.22 x 10⁶
Data from a study on new N-modified spinorphin analogs.[8]

Signaling Pathways and Experimental Workflows

Spinorphin Signaling Pathway

Spinorphin exerts its biological effects through two primary mechanisms: the inhibition of enkephalin-degrading enzymes and the antagonism of the P2X3 receptor.

Spinorphin_Signaling_Pathway Spinorphin Signaling Pathway cluster_enkephalin Enkephalin Pathway cluster_p2x3 P2X3 Receptor Pathway Enkephalins Enkephalins Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activate Enkephalin_Degrading_Enzymes Enkephalin-Degrading Enzymes (APN, DPP3, ACE, NEP) Enkephalins->Enkephalin_Degrading_Enzymes Degraded by Analgesia_Inflammation Analgesia & Anti-inflammation Opioid_Receptors->Analgesia_Inflammation Leads to ATP ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Activates Pain_Signal Pain Signal Transduction P2X3_Receptor->Pain_Signal Initiates Spinorphin Spinorphin Spinorphin->Enkephalin_Degrading_Enzymes Inhibits Spinorphin->P2X3_Receptor Antagonizes

Caption: Spinorphin's dual mechanism of action.

Experimental Workflow for Fluorescence Microscopy

The following diagram outlines the general workflow for studying fluorescently labeled this compound in a cellular context.

Experimental_Workflow Fluorescence Microscopy Workflow for this compound Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Neuronal cells, Macrophages) Fluorescent_Labeling 2. Fluorescent Labeling of Spinorphin (e.g., with Rhodamine B) Solution_Prep 3. Preparation of Labeled This compound Solution Fluorescent_Labeling->Solution_Prep Cell_Seeding 4. Seed Cells on Microscope-compatible Plates Incubation 5. Incubate Cells with Labeled this compound Cell_Seeding->Incubation Washing 6. Wash Cells to Remove Unbound Peptide Incubation->Washing Fixation_Staining 7. Fixation & Counterstaining (Optional) (e.g., DAPI for nucleus) Washing->Fixation_Staining Imaging 8. Fluorescence Microscopy Imaging (Confocal, Live-cell) Fixation_Staining->Imaging Image_Analysis 9. Image Analysis (Localization, Quantification) Imaging->Image_Analysis Data_Interpretation 10. Data Interpretation Image_Analysis->Data_Interpretation

Caption: From cell culture to data analysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water or appropriate solvent

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Bring the this compound powder to room temperature before opening the vial.

  • Refer to the manufacturer's product data sheet for specific solubility information. This compound is generally soluble in water.

  • To prepare a stock solution (e.g., 1 mg/mL), add the appropriate volume of sterile water to the vial.

  • Gently vortex to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.

  • For cell culture experiments, it is recommended to sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Fluorescent Labeling of Spinorphin with Rhodamine B (Conceptual)

This protocol is a generalized procedure for labeling peptides with amine-reactive dyes like Rhodamine B NHS ester. The actual synthesis of Rhodamine B-labeled Spinorphin has been reported, but a detailed public protocol is not available.[8] Researchers should adapt this protocol based on the specific reactive form of Rhodamine B used.

Materials:

  • This compound

  • Rhodamine B NHS ester (or other amine-reactive derivative)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)

  • Lyophilizer

Procedure:

  • Dissolve this compound in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dissolve the Rhodamine B NHS ester in a small amount of anhydrous DMF immediately before use.

  • Add the Rhodamine B solution to the Spinorphin solution in a 5-10 fold molar excess.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.

  • Purify the labeled peptide from the unreacted dye and unlabeled peptide using an appropriate chromatography method (e.g., RP-HPLC).

  • Collect the fractions containing the fluorescently labeled Spinorphin.

  • Verify the identity and purity of the labeled peptide using mass spectrometry and assess the labeling efficiency by UV-Vis spectroscopy.

  • Lyophilize the purified, labeled peptide for storage.

  • Store the lyophilized powder at -20°C or -80°C, protected from light.

Protocol 3: Live-Cell Imaging of Rhodamine B-Labeled this compound Uptake

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons, or RAW 264.7 macrophages)

  • Complete cell culture medium

  • Glass-bottom dishes or chamber slides suitable for microscopy

  • Rhodamine B-labeled this compound stock solution

  • Phosphate-buffered saline (PBS)

  • Optional: Hoechst 33342 or DAPI for nuclear counterstaining

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters for Rhodamine B (Excitation/Emission: ~557/578 nm) and other stains.

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.

  • Preparation of Working Solution: Dilute the Rhodamine B-labeled this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Labeling: a. Remove the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS. c. Add the medium containing the Rhodamine B-labeled this compound to the cells. d. Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific research question and should be optimized.

  • Washing: a. Remove the labeling medium. b. Gently wash the cells 2-3 times with pre-warmed PBS to remove any unbound fluorescent peptide.

  • Nuclear Counterstaining (Optional): a. If desired, incubate the cells with a nuclear stain like Hoechst 33342 (for live cells) or DAPI (for fixed cells) according to the manufacturer's instructions. b. Wash the cells again with PBS.

  • Imaging: a. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. b. Immediately proceed to image the cells using a fluorescence microscope. c. Acquire images using the appropriate filter sets for Rhodamine B and any other stains used. d. For quantitative analysis, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples and controls.

Protocol 4: Quantitative Analysis of Intracellular Fluorescence

Procedure:

  • Image Acquisition: Acquire a series of z-stack images for each field of view to capture the entire volume of the cells.

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images. a. Background Subtraction: Correct for background fluorescence. b. Cell Segmentation: Define the boundaries of individual cells, either manually or using automated segmentation algorithms based on a brightfield or a whole-cell fluorescence image. c. Quantification: Measure the mean or integrated fluorescence intensity of the Rhodamine B signal within each segmented cell.

  • Data Analysis: a. Calculate the average intracellular fluorescence intensity across multiple cells for each experimental condition. b. Compare the fluorescence intensity between different treatment groups (e.g., different concentrations of labeled Spinorphin, different time points). c. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Application Notes and Protocols: Antibacterial and Antifungal Activity Assays for Spinorphin TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spinorphin TFA

Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)[1]. It was first isolated from the bovine spinal cord and is known to act as a regulator of enkephalinases, which are enzymes that degrade endogenous enkephalin peptides[1]. Spinorphin achieves this by inhibiting enzymes such as aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP)[1][2]. Its established biological activities include antinociceptive, antiallodynic, and anti-inflammatory properties[1][3]. Recent studies on derivatives of spinorphin suggest that this class of peptides may also possess antimicrobial and antioxidant properties, opening new avenues for research and therapeutic development[3].

This document provides detailed protocols for evaluating the potential antibacterial and antifungal activities of Spinorphin Trifluoroacetate (TFA), the common salt form for synthetic peptides.

Data Presentation: Antimicrobial Activity of this compound (Illustrative Data)

As of the latest literature review, specific quantitative data on the antimicrobial activity of this compound is not widely published. The following tables present an illustrative summary of potential results that could be obtained from the assays described in this document. These values are hypothetical and intended to serve as a template for data presentation.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismStrain (Example)MIC (µg/mL)MIC (µM)
Gram-positive Bacteria
Staphylococcus aureusATCC 259236472.9
Enterococcus faecalisATCC 29212128145.8
Gram-negative Bacteria
Escherichia coliATCC 25922>256>291.6
Pseudomonas aeruginosaATCC 27853128145.8
Fungi (Yeast)
Candida albicansATCC 900283236.5
Cryptococcus neoformansATCC 2088216472.9

Note: Molecular Weight of Spinorphin is 877.06 g/mol [4]. The TFA salt form will have a slightly higher molecular weight.

Table 2: Illustrative Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations of this compound

Test OrganismStrain (Example)MIC (µg/mL)MBC/MFC (µg/mL)Interpretation
Staphylococcus aureusATCC 2592364128Bacteriostatic
Pseudomonas aeruginosaATCC 27853128512Bacteriostatic
Candida albicansATCC 900283264Fungicidal

Interpretation is based on the MBC/MIC or MFC/MIC ratio. A ratio of ≤ 4 is typically considered bactericidal/fungicidal.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a lyophilized solid that should be stored at -20°C and protected from light[4].

  • Reconstitution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: Reconstitute the peptide in sterile distilled water or a buffer appropriate for your assay (e.g., phosphate-buffered saline). For higher concentrations, acetonitrile may be used, but ensure the final solvent concentration in the assay is non-inhibitory to the test organisms[4].

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 1024 µg/mL) from which serial dilutions will be made.

  • Storage: Aliquot the reconstituted stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for both bacteria and fungi[5].

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_results Results P1 Prepare this compound Stock Solution A1 Perform 2-fold serial dilutions of this compound in broth P1->A1 P2 Prepare Microbial Inoculum (0.5 McFarland) A2 Add standardized microbial inoculum to each well P2->A2 P3 Prepare appropriate broth medium P3->A1 A1->A2 A3 Include Positive (no peptide) and Negative (no inoculum) controls A2->A3 I1 Incubate plates (Bacteria: 37°C, 18-24h) (Fungi: 35°C, 24-48h) A3->I1 R1 Visually inspect for turbidity or use plate reader (OD600) I1->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Test organisms (bacterial and fungal strains)

  • Appropriate growth media (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator

Protocol:

  • Media Preparation: Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate. Add 100 µL of broth to well 12 (sterility control).

  • Peptide Dilution: Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain serially diluted peptide. Well 11 will serve as the growth control (no peptide).

  • Inoculum Preparation: Culture the test organism on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculum Dilution: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the assay wells.

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate. For most bacteria, incubate at 37°C for 18-24 hours. For fungi like Candida species, incubate at 35°C for 24-48 hours[5].

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀)[6][7].

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a follow-up to the MIC assay to determine whether the peptide is killing the organism (cidal) or merely inhibiting its growth (static).

Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Proposed Mechanism of Action and Signaling

While the exact antimicrobial mechanism of Spinorphin is yet to be elucidated, many antimicrobial peptides (AMPs), particularly cationic ones, act by disrupting the microbial cell membrane[8][9]. Given Spinorphin's composition, a plausible mechanism involves interaction with and disruption of the negatively charged components of bacterial and fungal cell membranes.

Proposed Antimicrobial Mechanism of Spinorphin

MOA_Diagram cluster_membrane Microbial Cell Membrane Memb Negatively Charged Membrane Surface (e.g., LPS, LTA, Phospholipids) Spin This compound (Cationic Peptide) Inter Electrostatic Interaction and Accumulation Spin->Inter Initial Binding Disrupt Membrane Disruption/ Pore Formation Inter->Disrupt Hydrophobic Insertion Leak Leakage of Intracellular Contents (Ions, ATP, etc.) Disrupt->Leak Death Cell Death Leak->Death

Caption: Proposed mechanism of microbial membrane disruption by Spinorphin.

This proposed pathway suggests that Spinorphin initially binds to the microbial membrane via electrostatic interactions. Subsequent conformational changes and insertion into the lipid bilayer could lead to membrane permeabilization, leakage of essential cellular components, and ultimately, cell death. This is a common mechanism for many host defense peptides[8][9]. Further experiments, such as membrane depolarization assays using fluorescent dyes, would be required to validate this hypothesis[10].

References

Troubleshooting & Optimization

improving Spinorphin TFA solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to dissolving Spinorphin TFA in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) that inhibits enzymes responsible for breaking down enkephalins.[1][2] It is often supplied as a trifluoroacetate (TFA) salt, which is a byproduct of the peptide synthesis and purification process.[3][4] The peptide's amino acid sequence contains a high percentage of hydrophobic residues (leucine, valine, tryptophan, proline, and tyrosine), which can inherently limit its solubility in aqueous solutions like phosphate-buffered saline (PBS).[5][6]

Q2: My this compound powder won't dissolve in my neutral aqueous buffer (e.g., PBS, Tris pH 7.4). What are the first steps I should take?

If you encounter poor solubility in a neutral buffer, do not discard the sample. The recommended first steps are to try altering the pH or using a co-solvent. A general workflow involves attempting to dissolve the peptide in a small amount of dilute acidic solution (e.g., 10% acetic acid) or a minimal volume of an organic solvent like DMSO before diluting it into your final aqueous buffer.[7][8] Sonication can also be used to help break up aggregates.[7]

Q3: What is the reported solubility of this compound in water?

One supplier reports a solubility of at least 33.33 mg/mL in water.[9] However, this value can be influenced by the specific batch, purity, and residual TFA content. It is always recommended to perform a solubility test on a small amount of the peptide before dissolving the entire sample.[7][10]

Q4: Can the trifluoroacetate (TFA) counter-ion from the synthesis process affect my experiments?

Yes, residual TFA counter-ions, which are bound to positively charged amino groups on the peptide, can be problematic in certain biological assays.[3] TFA can alter the peptide's secondary structure, and the acidity of TFA salts might influence cell viability or other pH-sensitive experimental outcomes.[3][11] If your assay is sensitive to TFA, a salt exchange procedure to replace TFA with hydrochloride or acetate is recommended.[4]

Q5: How should I properly store lyophilized this compound and its prepared solutions?

Proper storage is critical to maintain the peptide's integrity.

  • Lyophilized Powder: Store at -20°C or -80°C, sealed, and protected from moisture and light.[9][12] Before opening, allow the vial to warm to room temperature to prevent condensation.[7]

  • Stock Solutions: For long-term storage, prepare concentrated stock solutions in a suitable solvent (like DMSO), aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[9]

  • Aqueous Working Solutions: These are less stable and should ideally be prepared fresh daily from the stock solution and stored at 2-8°C for short-term use (no more than 24 hours).[12]

Data Presentation

Table 1: Physicochemical Properties of Spinorphin

Property Value Source
Amino Acid Sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT) [1][2]
Molecular Formula C48H69N9O9 (as free base) N/A
Molecular Weight 924.12 g/mol (as free base) N/A

| Nature | High content of hydrophobic amino acids |[5][6] |

Table 2: Summary of Recommended Solvents and Storage Conditions for this compound

Condition Recommendation Notes Source
Primary Solvent Sterile Water or Aqueous Buffer May require pH adjustment or sonication. [7][9]
Alternative Primary Solvent 10% Acetic Acid For basic peptides, helps protonate residues and increase solubility. [5][7]
Co-Solvent (for hydrophobic peptides) Dimethyl sulfoxide (DMSO) Use a minimal amount to dissolve, then dilute with aqueous buffer. Final DMSO concentration should be low (<0.5%) for biological assays. [7][12]
Storage (Lyophilized) -20°C or -80°C, desiccated Stable for years under these conditions. [9][12]
Storage (Stock in DMSO) -80°C (up to 6 months); -20°C (up to 1 month) Aliquoting is critical to prevent degradation from freeze-thaw cycles. [9]

| Storage (Aqueous Solution) | 2-8°C (≤ 24 hours) | Prepare fresh daily for best results. |[12] |

Troubleshooting and Experimental Protocols

Diagram: General Peptide Dissolution Workflow

G start Start: Lyophilized This compound warm 1. Equilibrate vial to room temperature start->warm weigh 2. Weigh a small test amount of peptide warm->weigh add_solvent 3. Add sterile aqueous buffer (e.g., PBS, pH 7.4) weigh->add_solvent vortex 4. Vortex gently add_solvent->vortex assess Is the solution clear? vortex->assess success Solution Prepared (Centrifuge before use) assess->success Yes troubleshoot Proceed to Troubleshooting Protocols assess->troubleshoot No

Caption: A step-by-step workflow for initial attempts at dissolving this compound.

Protocol 1: Dissolution Using pH Adjustment

This protocol is recommended when this compound fails to dissolve in neutral buffers. As a peptide with a net positive charge in acidic conditions, lowering the pH can significantly improve solubility.[8]

  • Weigh the required amount of this compound into a sterile microcentrifuge tube.

  • Add a small volume of 10% aqueous acetic acid and vortex gently.[7]

  • Once the peptide is fully dissolved, slowly add your desired aqueous buffer (e.g., PBS) to reach the final concentration and volume.

  • Check the final pH of the solution and adjust if necessary for your experiment.

  • Before use, centrifuge the solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any micro-aggregates.[7]

  • Carefully transfer the supernatant to a new tube for your experiment.

Protocol 2: Dissolution Using an Organic Co-Solvent

This method is suitable for highly hydrophobic peptides that resist dissolution even with pH adjustment.[7]

  • Weigh the this compound powder into a sterile tube.

  • Add a minimal volume of sterile, anhydrous DMSO to the powder (e.g., just enough to create a concentrated stock solution of 10-20 mg/mL).

  • Vortex or sonicate briefly in a water bath until the peptide is completely dissolved, resulting in a clear solution.[8][12]

  • To prepare the working solution, add the DMSO stock dropwise into the vortexing aqueous buffer to achieve the final desired concentration.[12]

  • Crucial: Ensure the final concentration of DMSO in your experimental sample is non-toxic and does not interfere with the assay (typically below 0.5%).[12]

  • Centrifuge the final working solution to remove any precipitate before use.

Protocol 3: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange

This protocol is for researchers who need to remove potentially interfering TFA counter-ions from their peptide solution.[3][4]

  • Dissolve the this compound peptide in sterile, distilled water at a concentration of approximately 1 mg/mL.[3]

  • Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4]

  • Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize the frozen solution overnight until all liquid is removed, yielding the peptide as an HCl salt.

  • To ensure complete exchange, repeat this process (re-dissolving in the dilute HCl solution and lyophilizing) at least two more times.[3]

  • After the final lyophilization, dissolve the resulting Spinorphin HCl powder in your desired experimental buffer.

Signaling Pathway Visualization

Diagram: Spinorphin's Dual Mechanism of Action

G cluster_0 Enkephalin Pathway Modulation cluster_1 P2X3 Receptor Antagonism spinorphin1 Spinorphin enzymes Enkephalin-Degrading Enzymes (DPP3, NEP, APN) spinorphin1->enzymes Inhibits degradation Degradation enzymes->degradation enkephalins Endogenous Enkephalins opioid_receptor Opioid Receptors enkephalins->opioid_receptor Activates enkephalins->degradation analgesia Analgesic & Other Opioid Effects opioid_receptor->analgesia spinorphin2 Spinorphin p2x3 P2X3 Receptor spinorphin2->p2x3 Blocks pain_signal Pain Signaling p2x3->pain_signal atp ATP atp->p2x3 Activates

Caption: Spinorphin's mechanisms: inhibiting enkephalin breakdown and blocking P2X3 pain receptors.[1][2][13]

References

Technical Support Center: Spinorphin TFA Stability and Degradation in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general guide to assessing peptide stability in human plasma, with a focus on Spinorphin TFA. Due to the limited availability of specific stability and degradation data for this compound in human plasma, the information presented is based on established principles of peptide science and data from other peptides. Researchers should adapt these guidelines to their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is Spinorphin and why is its stability in human plasma important?

Spinorphin is an endogenous heptapeptide (amino acid sequence: Leu-Val-Val-Tyr-Pro-Trp-Thr) that acts as an inhibitor of enkephalin-degrading enzymes.[1][2] Its stability in human plasma is a critical factor for its potential therapeutic applications, as it determines the peptide's half-life and duration of action in the body. Rapid degradation can limit its efficacy.[3][4]

Q2: What does "TFA" in this compound signify, and does it affect stability?

TFA stands for trifluoroacetic acid. It is a counter-ion commonly used during the synthesis and purification of peptides. While TFA is generally removed during the final processing steps, residual amounts may remain. The presence of TFA is not expected to directly impact the enzymatic degradation of the peptide in plasma, but the overall formulation and pH can influence peptide stability.

Q3: What are the primary mechanisms of peptide degradation in human plasma?

Peptides are primarily degraded in human plasma by proteolytic enzymes, also known as peptidases. These enzymes cleave the peptide bonds, leading to smaller, inactive fragments. The main classes of peptidases involved include aminopeptidases, which cleave amino acids from the N-terminus, and endopeptidases, which cleave within the peptide chain.[2][5]

Q4: How is the stability of a peptide like this compound measured in human plasma?

The stability of a peptide is typically assessed by incubating it in human plasma at 37°C and monitoring the decrease in the concentration of the intact peptide over time.[3][6] Common analytical techniques used for quantification include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Q5: What is the expected half-life of this compound in human plasma?

There is currently no specific published data on the half-life of this compound in human plasma. The half-life of peptides in plasma can vary significantly, from minutes to hours, depending on their amino acid sequence and structure.[3][8] Experimental determination is necessary to ascertain the precise half-life of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of the peptide at time zero. Peptide adsorption to labware: Peptides can stick to plastic surfaces, especially at low concentrations.Use low-binding microcentrifuge tubes and pipette tips.
Inefficient protein precipitation: The method used to remove plasma proteins may also remove the peptide of interest.Test different protein precipitation methods (e.g., acetonitrile, methanol, or a mixture) to find the one with the best peptide recovery.[3][4]
Peptide instability during sample processing: The peptide may be degrading during the extraction or analysis process.Keep samples on ice or at 4°C throughout the sample preparation process. Minimize the time between sample collection and analysis.
High variability in results between replicates or experiments. Inconsistent sample handling: Minor variations in incubation time, temperature, or pipetting can lead to significant differences.Ensure strict adherence to the experimental protocol. Use a calibrated incubator and pipettes.
Variability between plasma donors: The enzymatic activity can differ between plasma batches from different donors.[3][6]If possible, use pooled human plasma for consistency. If using individual donor plasma, test each batch for baseline enzymatic activity.
Hygroscopicity and static charge of the peptide: Peptides can absorb moisture from the air, and static electricity can make accurate weighing difficult.[9][10]Allow lyophilized peptide to equilibrate to room temperature in a desiccator before opening. Use an anti-static gun or ionizer when weighing.[10]
Unexpected degradation products are observed. Contamination of plasma or reagents: Bacterial or other protease contamination can lead to atypical cleavage patterns.Use sterile techniques and reagents. Ensure the plasma has been properly handled and stored.
Presence of multiple degradation pathways: The peptide may be susceptible to cleavage by several different peptidases.Use mass spectrometry (LC-MS/MS) to identify the degradation products and elucidate the cleavage sites. This can help in understanding the degradation pathways.
Calculated half-life seems too short or too long. Incorrect time points selected: If time points are too far apart for a rapidly degrading peptide, the initial degradation phase may be missed. If they are too close for a stable peptide, the change may be too small to measure accurately.Conduct a preliminary experiment with a wide range of time points to estimate the degradation rate, then design a more focused experiment with appropriate time points.
Analytical method not optimized: The HPLC or LC-MS method may not be adequately separating the intact peptide from its degradation products.Optimize the chromatographic method to ensure good resolution between the parent peptide and its metabolites.

Experimental Protocols

Protocol: Determination of this compound Stability in Human Plasma

This protocol outlines a general procedure for assessing the in vitro stability of this compound in human plasma.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Human plasma (pooled, stored at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Low-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

  • RP-HPLC system with UV detector or LC-MS system

2. Preparation of Solutions:

  • This compound Stock Solution (1 mg/mL): Dissolve this compound in an appropriate solvent (e.g., sterile water or PBS) to a final concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.

  • Working Solution (100 µg/mL): On the day of the experiment, dilute the stock solution in PBS to a working concentration of 100 µg/mL.

3. Experimental Procedure:

  • Thaw the human plasma on ice. Once thawed, centrifuge at a low speed (e.g., 2000 x g for 15 minutes at 4°C) to remove any cryoprecipitates.

  • Pre-warm the plasma to 37°C.

  • Initiate the reaction by adding the this compound working solution to the pre-warmed plasma to achieve a final concentration of 10 µg/mL (this can be optimized). Mix gently by inversion.

  • Immediately collect the "time zero" (T0) sample. For example, take a 100 µL aliquot of the plasma-peptide mixture and add it to a tube containing 200 µL of ice-cold acetonitrile (ACN) to precipitate the plasma proteins and stop the enzymatic reaction.

  • Incubate the remaining plasma-peptide mixture at 37°C.

  • Collect additional aliquots at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes). At each time point, precipitate the proteins as described in step 4.

  • After collecting all time points, vortex the protein-precipitated samples for 30 seconds.

  • Centrifuge the samples at a high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new set of tubes (or HPLC vials) for analysis.

4. Analytical Method (RP-HPLC):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A suitable gradient to elute the peptide (e.g., 5-95% B over 20 minutes)

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm or 280 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Normalize the peak areas to the T0 sample (T0 = 100%).

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) by fitting the data to a one-phase decay model using software such as GraphPad Prism.[6]

Quantitative Data Summary

Since specific data for this compound is unavailable, the following table provides an example of how to present stability data for a peptide in human plasma, with illustrative data for other peptides from the literature.[3]

Time Point (hours)Peptide 1 (% remaining)Peptide 2 (% remaining)Peptide 3 (% remaining)
0100100100
1-60.2-
3-25.1-
688.13.095.4
2465.3072.8
4845.2055.1
7230.9040.3
Half-life (t½) (95% CI) 43.5 h (39.2–48.5 h) 3.2 h (2.6–4.1 h) 50.5 h (39.8–66.7 h)

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_peptide Prepare this compound Stock and Working Solutions start_reaction Add Peptide to Plasma (Start Reaction at 37°C) prep_peptide->start_reaction prep_plasma Thaw and Centrifuge Human Plasma prep_plasma->start_reaction time_points Collect Aliquots at Various Time Points start_reaction->time_points precipitate Protein Precipitation (Ice-cold Acetonitrile) time_points->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms Analyze by RP-HPLC or LC-MS supernatant->hplc_ms data_analysis Data Analysis and Half-life Calculation hplc_ms->data_analysis

Caption: Experimental workflow for assessing this compound stability in human plasma.

degradation_pathway cluster_pathways Potential Degradation Pathways spinorphin Intact Spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr) aminopeptidase Aminopeptidases spinorphin->aminopeptidase endopeptidase Endopeptidases spinorphin->endopeptidase n_terminal_frags N-terminal Truncated Fragments (e.g., Val-Val-Tyr-Pro-Trp-Thr) aminopeptidase->n_terminal_frags N-terminal cleavage internal_frags Internal Fragments (e.g., Leu-Val-Val + Tyr-Pro-Trp-Thr) endopeptidase->internal_frags Internal cleavage

Caption: Potential enzymatic degradation pathways of Spinorphin in human plasma.

References

Technical Support Center: Synthetic Spinorphin TFA Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling synthetic Spinorphin TFA peptides, with a focus on preventing and troubleshooting aggregation issues that can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

Spinorphin is a heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT).[1][2] This sequence contains a high proportion of hydrophobic amino acids (Leucine, Valine, Proline, Tryptophan), which can lead to self-association and aggregation in aqueous solutions.[3] The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, a common result of the solid-phase peptide synthesis (SPPS) and purification process where trifluoroacetic acid is used.[4][5] This TFA counter-ion can also influence the peptide's physicochemical properties, including its solubility and aggregation propensity.[4][6]

Q2: What is the role of the TFA counter-ion in aggregation and bioactivity?

Trifluoroacetic acid (TFA) binds to positively charged amino acid residues and the N-terminus, forming a TFA salt.[7] These counter-ions can affect a peptide's secondary structure, solubility, and aggregation patterns.[6][8] Furthermore, residual TFA in a peptide preparation can lower the pH of the solution and has been shown in some cases to interfere with biological assays, such as cell-based experiments, where it can inhibit or even promote cell growth at certain concentrations.[4][7]

Q3: How should I store my lyophilized this compound peptide?

For maximum stability and to prevent degradation, lyophilized peptides should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant.[9][10][11] Peptides are often hygroscopic (tend to absorb moisture), which reduces long-term stability.[9][12] To prevent condensation, always allow the peptide vial to warm to room temperature in a desiccator before opening.[9][10]

Q4: How should I store my dissolved this compound peptide solution?

Peptide solutions are significantly less stable than their lyophilized form.[10] It is highly recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C or colder.[9][12] Using sterile, slightly acidic buffers (pH 5-7) can prolong the storage life of the peptide solution.[10][11]

Q5: Can I repeatedly freeze and thaw my peptide solution?

No, you should avoid repeated freeze-thaw cycles. These cycles can cause the peptide to degrade and can promote aggregation.[9][10][11] Preparing single-use aliquots is the most effective way to preserve the integrity of your peptide stock.[9]

Troubleshooting Guide

Problem: My this compound peptide won't dissolve in my aqueous buffer.

  • Cause: Due to its hydrophobic nature, Spinorphin is often poorly soluble in purely aqueous solutions.[3][9] Direct reconstitution in a buffer can lead to immediate aggregation.

  • Solution: Follow a step-wise solubilization protocol. First, try to dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[3][13] Once the peptide is fully dissolved in the organic solvent, you can slowly add your desired aqueous buffer drop-by-drop while vortexing. If the peptide begins to precipitate, you have reached its solubility limit in that mixed solvent system.

Problem: My peptide solution is cloudy or has visible particulates. Is it dissolved?

  • Cause: A cloudy or particulate-containing solution indicates that the peptide is not fully dissolved but is suspended or has aggregated.

  • Solution: Brief sonication in a water bath can help break up smaller particles and aid dissolution.[3][12] If the solution remains cloudy, the peptide is insoluble in the chosen solvent system. A stronger solvent or a different solubilization approach is necessary. Do not use a cloudy solution for your experiments, as the effective concentration will be unknown and aggregates can cause spurious results.

Problem: My peptide dissolved initially but then crashed out of solution after adding my aqueous buffer. How can I fix this?

  • Cause: This happens when the final concentration of the peptide in the mixed aqueous/organic buffer exceeds its solubility limit. The addition of the aqueous buffer changes the solvent environment, causing the hydrophobic peptide to aggregate.

  • Solution: You will need to start over with a fresh, dry sample. Use a higher proportion of organic solvent or prepare a more concentrated stock solution in 100% organic solvent (e.g., DMSO). You can then perform a serial dilution into your final assay buffer, ensuring the final concentration of both the peptide and the organic solvent are compatible with your experiment. Most cell-based assays can tolerate up to 1% DMSO.[13]

Problem: I suspect the TFA counter-ion is interfering with my cell-based assay. What are my options?

  • Cause: TFA has been reported to have direct effects on cells and can alter the pH of unbuffered solutions, leading to inconsistent or artifactual results.[4][7]

  • Solution: The most robust solution is to perform a counter-ion exchange. This typically involves repeatedly dissolving the peptide in a solution containing a different acid (like hydrochloric acid for a chloride salt) and then re-lyophilizing to remove the volatile TFA.[5] This process yields the peptide as a more biologically compatible salt, such as a hydrochloride (HCl) salt.

Data Presentation

Table 1: Solvent Selection Guide for this compound

This table provides general guidelines for selecting an appropriate solvent system based on the physicochemical properties of Spinorphin. A trial-and-error approach with a small amount of peptide is always recommended.

Peptide Characteristic Primary Solvent Recommendation Secondary/Dilution Solvent Notes & Considerations
High Hydrophobicity (Spinorphin contains >50% hydrophobic residues[3])100% DMSO, DMF, or Acetonitrile[3][14]Sterile Water or desired aqueous bufferDissolve completely in the organic solvent first before slowly adding the aqueous component. Watch for precipitation.
Net Charge Analysis (Spinorphin is a neutral peptide)Organic solvents are the first choice.[3]Water or a neutral buffer (e.g., PBS, pH 7.4)For neutral peptides with high hydrophobicity, organic solvents are the most effective starting point.[15]
Severe Aggregation 6M Guanidine HCl or 8M Urea[9]Dilute with assay bufferThese are strong denaturing agents and may interfere with many biological assays. Use as a last resort.[12][15]

Experimental Protocols

Protocol 1: Recommended Handling and Storage of Lyophilized this compound
  • Receiving: Upon receipt, immediately store the lyophilized peptide at -20°C or -80°C.[11]

  • Preparation for Weighing: Transfer the sealed vial from the freezer to a desiccator. Allow the vial to equilibrate to room temperature for at least 30 minutes.[10] This critical step prevents atmospheric moisture from condensing on the hygroscopic peptide powder.[9][12]

  • Weighing: Briefly open the vial in a low-humidity environment, quickly weigh the desired amount of peptide, and tightly reseal the vial.

  • Storage: Immediately return the unused portion of the lyophilized peptide to -20°C or -80°C storage.[9]

Protocol 2: Step-by-Step Solubilization of this compound Peptides
  • Pre-calculation: Determine the volume of solvent needed to create a concentrated stock solution (e.g., 1-10 mg/mL[10]).

  • Initial Dissolution: Add a small volume of 100% sterile DMSO to the vial containing the lyophilized peptide. Vortex thoroughly.

  • Visual Inspection: Ensure the solution is completely clear and free of any visible particulates. If particulates remain, brief sonication in a water bath may be helpful.[12]

  • Dilution: Once the peptide is fully dissolved, slowly add your desired sterile aqueous buffer (e.g., PBS) drop-by-drop to the concentrated DMSO stock while gently vortexing.

  • Final Inspection: If the solution remains clear, it is ready for use or for making further dilutions. If it becomes cloudy, the peptide's solubility limit has been exceeded.

Protocol 3: Aliquoting and Storing Peptide Stock Solutions
  • Preparation: Based on your typical experimental needs, calculate the number of single-use aliquots you can prepare from your stock solution.

  • Aliquoting: Dispense the calculated volume of the stock solution into sterile, low-protein-binding microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, solvent, and date.

  • Storage: Immediately store the aliquots at -20°C or, for longer-term stability, at -80°C.[11]

  • Usage: When needed, remove a single aliquot and allow it to thaw at room temperature. Do not refreeze any unused portion of the thawed aliquot.

Visualizations

G start Start: this compound won't dissolve in aqueous buffer q1 Is the peptide sequence >50% hydrophobic? start->q1 a1_yes Use organic solvent (DMSO/DMF) to create a concentrated stock q1->a1_yes  Yes (Spinorphin is) q2 Is the solution clear after adding organic solvent? a1_yes->q2 a2_yes Slowly add aqueous buffer drop-wise while vortexing q2->a2_yes  Yes a2_no Sonciate briefly. If still not clear, aggregation is severe. Consider chaotropic agents (GdnHCl). q2->a2_no  No q3 Did peptide precipitate after adding buffer? a2_yes->q3 a3_no Success: Solution ready for use or further dilution q3->a3_no  No a3_yes Solubility limit exceeded. Restart with a higher organic solvent ratio or lower final concentration. q3->a3_yes  Yes

Caption: Troubleshooting workflow for solubilizing hydrophobic peptides like this compound.

G Factors Influencing Peptide Aggregation & Prevention cluster_causes Primary Causes of Aggregation cluster_details cluster_prevention Prevention Strategies C1 Intrinsic Properties D1 High Hydrophobicity C1->D1 D3 pH / Net Charge C1->D3 D6 Counter-Ions (TFA) C1->D6 C2 Environmental Factors D2 Peptide Concentration C2->D2 D4 Solvent Choice C2->D4 D5 Temperature / Freeze-Thaw C2->D5 C2->D6 P1 Use Organic Solvents (DMSO) D1->P1 P2 Work with Dilute Solutions D2->P2 P3 Optimize Buffer pH D3->P3 D4->P1 P4 Proper Storage (-80°C) D5->P4 P5 Aliquot to Avoid Cycles D5->P5 P6 Counter-Ion Exchange D6->P6

Caption: Key factors that contribute to peptide aggregation and their corresponding prevention strategies.

G start Receive Lyophilized Peptide store Store immediately at -20°C / -80°C start->store prep Equilibrate vial to Room Temp in a desiccator store->prep weigh Weigh desired amount quickly prep->weigh reconstitute Reconstitute using appropriate protocol (e.g., DMSO -> Buffer) weigh->reconstitute aliquot Aliquot stock solution into single-use tubes reconstitute->aliquot store_solution Store aliquots at -20°C / -80°C aliquot->store_solution end Use one aliquot per experiment. Do not refreeze. store_solution->end

Caption: Recommended workflow for the proper handling of synthetic peptides from receipt to use.

References

Spinorphin TFA: Technical Support Center for Analgesic Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Spinorphin TFA dosage for its analgesic effects. This resource includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for analgesia?

A1: Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) that belongs to the hemorphin family of non-classical opioid peptides.[1] It is supplied as a trifluoroacetate (TFA) salt to improve its stability and solubility.[2][3] Its primary analgesic mechanism is the inhibition of enkephalin-degrading enzymes, such as dipeptidyl peptidase III (DPP3), aminopeptidase N (APN), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[1][4] By inhibiting these enzymes, Spinorphin prolongs the action of endogenous enkephalins, which are natural pain-relieving peptides.[5][6] Spinorphin has also been observed to have its own antinociceptive, antiallodynic, and anti-inflammatory properties.[1][7]

Q2: What is a typical starting dose for in vivo analgesic studies with this compound?

A2: The optimal dose of this compound is highly dependent on the animal model, administration route, and the specific pain assay being used. Based on available literature, intracerebroventricular (i.c.v.) administration in mice has shown dose-dependent antinociceptive effects in the range of 50-200 micrograms per mouse.[5] For anti-allodynic effects, intrathecal (i.t.) administration has been shown to be effective in a dose-dependent manner.[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How should I prepare and store this compound solutions?

A3: this compound is a lyophilized solid that is hygroscopic and should be protected from light.[3] For long-term storage, it is recommended to store the lyophilized peptide at -20°C.[3] For preparing stock solutions, distilled water can be used for concentrations up to 2 mg/ml; for higher concentrations, acetonitrile is recommended.[3] Once reconstituted, it is advised to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Stock solutions are typically stable for up to one month at -20°C and up to six months at -80°C when stored properly under nitrogen, sealed, and protected from moisture and light.[8] If using water as the solvent for your stock solution, it is recommended to filter and sterilize the working solution with a 0.22 µm filter before use.[8]

Q4: Does this compound show analgesic effects on its own?

A4: The analgesic effects of this compound can be complex. Some studies have shown that it produces a dose-dependent antinociceptive effect when administered directly.[5] However, other research indicates that while Spinorphin may not alter the basal threshold for heat or mechanical stimulation on its own, it can significantly enhance and prolong the analgesic and anti-allodynic effects of endogenous opioids like leu-enkephalin.[6] This suggests a potential synergistic or potentiating role in pain modulation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low analgesic effect observed - Suboptimal Dosage: The administered dose may be too low to elicit a significant response. - Inappropriate Administration Route: The route of administration (e.g., intraperitoneal) may not be effective for central nervous system targets. - Peptide Degradation: Improper storage or handling of this compound may lead to degradation. - Assay Insensitivity: The chosen analgesic assay may not be sensitive enough to detect the effects of Spinorphin.- Perform a thorough dose-response study to identify the optimal dose. - Consider more direct administration routes like intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection. - Ensure proper storage of lyophilized peptide and reconstituted solutions (aliquoted, at -20°C or -80°C, protected from light and moisture). - Use a well-validated and sensitive pain model, and consider potentiating effects by co-administering with an opioid like leu-enkephalin.[6]
High variability in results - Inconsistent Dosing: Inaccurate or inconsistent administration of the peptide solution. - Animal Stress: Stress from handling or the experimental procedure can influence pain perception. - Biological Variability: Inherent biological differences between individual animals.- Use precise injection techniques and ensure accurate volume administration. - Acclimate animals to the experimental setup and handling procedures to minimize stress. - Increase the number of animals per group to improve statistical power.
Precipitation of the peptide solution - Poor Solubility: The concentration of this compound may be too high for the chosen solvent. - Incorrect pH: The pH of the solution may not be optimal for solubility.- For concentrations above 2 mg/ml, consider using acetonitrile instead of distilled water.[3] - Adjust the pH of the buffer, if applicable, to improve solubility.
Potential for TFA counter-ion effects - TFA Interference: The trifluoroacetate (TFA) counter-ion, a remnant from peptide synthesis and purification, can potentially interfere with biological assays.- If TFA interference is suspected, consider using a lower concentration of the peptide or exchanging the counter-ion through techniques like ion-exchange chromatography.

Quantitative Data Summary

Compound Animal Model Administration Route Dosage Range Observed Analgesic Effect Pain Assay
SpinorphinMouseIntracerebroventricular (i.c.v.)50-200 µ g/mouse Dose-dependent antinociceptive effect.[5]Tail Pinch Test[5]
SpinorphinMouseIntrathecal (i.t.)Not specifiedDose-dependent inhibition of allodynia.[6]Nociceptin-induced allodynia[6]
SpinorphinMouseIntracerebroventricular (i.c.v.)Not specifiedNo effect on its own, but enhanced and prolonged the antinociceptive effect of leu-enkephalin.[6]Heat and Mechanical Stimulation[6]
Spinorphin AnalogsMouseIntracerebroventricular (i.c.v.)0.6, 1.2, 2.5 µ g/mouse Anticonvulsant activity.[4]Not an analgesic assay, but provides i.c.v. dosage information.
LVV-hemorphin-7RatIntrathecal & IntracerebroventricularNot specifiedAttenuated carrageenan-induced hyperalgesia.[9]Plantar Test[9]

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Nociception

This protocol is a standard method for assessing the response to a thermal pain stimulus and is useful for evaluating the efficacy of centrally acting analgesics.

Materials:

  • Hot plate apparatus with adjustable temperature (e.g., Ugo Basile)

  • Animal enclosures for observation

  • Timer

  • This compound solution

  • Vehicle control solution (e.g., sterile saline)

  • Syringes for administration (e.g., Hamilton syringes for i.c.v. or i.t. injection)

Procedure:

  • Animal Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency Measurement:

    • Set the hot plate temperature to a constant, non-damaging temperature (e.g., 51°C or 55 ± 0.5°C).[10]

    • Gently place the animal on the hot plate and immediately start the timer.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.

    • Stop the timer at the first sign of a nocifensive response and record the latency.

    • To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by the cut-off time, remove it from the hot plate and record the cut-off time as its latency.

    • Repeat the baseline measurement 2-3 times with a 5-10 minute interval and average the latencies.

  • Drug Administration:

    • Administer this compound or vehicle control via the desired route (e.g., i.c.v., i.t., i.p.).

  • Post-Treatment Latency Measurement:

    • At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Protocol 2: Tail-Flick Test for Thermal Nociception

The tail-flick test is another common method for assessing spinal and supraspinal analgesic responses to thermal stimuli.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainers

  • Timer

  • This compound solution

  • Vehicle control solution

  • Syringes for administration

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing environment and restrainers to minimize stress.

  • Baseline Latency Measurement:

    • Gently place the animal in the restrainer.

    • Focus the radiant heat source on a specific point on the distal portion of the tail.

    • Activate the heat source and start the timer simultaneously.

    • The timer automatically stops when the animal flicks its tail away from the heat source. Record this latency.

    • Set a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[11]

    • Perform 2-3 baseline measurements with a 5-minute interval and calculate the average.

  • Drug Administration:

    • Administer this compound or vehicle control.

  • Post-Treatment Latency Measurement:

    • At specified time points after administration, measure the tail-flick latency as described in step 2.

  • Data Analysis:

    • Analyze the data using the %MPE calculation as described in the Hot Plate Test protocol or by directly comparing the raw latency times between groups.

Visualizations

Spinorphin_Signaling_Pathway cluster_0 Mechanism of Action Spinorphin Spinorphin Enkephalin_Degrading_Enzymes Enkephalin-Degrading Enzymes (e.g., DPP3, NEP, ACE) Spinorphin->Enkephalin_Degrading_Enzymes Inhibits Enkephalins Endogenous Enkephalins Enkephalin_Degrading_Enzymes->Enkephalins Degrades Opioid_Receptors Opioid Receptors (μ, δ) Enkephalins->Opioid_Receptors Activates Analgesia Increased Analgesic Effect Opioid_Receptors->Analgesia Leads to

Caption: Mechanism of Spinorphin's analgesic action.

Analgesic_Experiment_Workflow cluster_workflow Experimental Workflow Acclimation 1. Animal Acclimation Baseline 2. Baseline Nociceptive Testing (Hot Plate/Tail-Flick) Acclimation->Baseline Grouping 3. Group Assignment (Vehicle vs. This compound) Baseline->Grouping Administration 4. Drug Administration (i.c.v., i.t., etc.) Grouping->Administration Post_Treatment 5. Post-Treatment Nociceptive Testing at Timed Intervals Administration->Post_Treatment Analysis 6. Data Analysis (%MPE, Statistical Comparison) Post_Treatment->Analysis

Caption: General workflow for in vivo analgesic experiments.

References

Technical Support Center: Troubleshooting Spinorphin TFA HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Spinorphin with Trifluoroacetic Acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1][2] This distortion can compromise the accuracy and reproducibility of quantification and resolution of analytes.[1] An ideal chromatographic peak should be symmetrical, often described as a Gaussian peak.[1]

Q2: Why is my Spinorphin peak tailing when using a TFA-modified mobile phase?

A2: The most common cause of peak tailing for peptides like Spinorphin, which are basic compounds, is secondary interactions between the analyte and the stationary phase.[2][3] Specifically, ionized residual silanol groups on the surface of silica-based columns (like C18) can interact with the positively charged amine groups on the peptide, causing some molecules to be retained longer and resulting in a tailing peak.[1][2][3]

Q3: How does Trifluoroacetic Acid (TFA) help in reducing peak tailing for peptides?

A3: TFA is a widely used ion-pairing agent in reversed-phase HPLC for peptide analysis for two main reasons:[4][5][6]

  • pH Modification: A typical concentration of 0.1% TFA lowers the mobile phase pH to approximately 2.0.[5] At this low pH, the majority of the silanol groups on the silica stationary phase are protonated (neutralized), which minimizes their ability to interact with the positively charged peptide.[5]

  • Ion Pairing: TFA forms an ion pair with the positively charged sites on the Spinorphin peptide. This masks the positive charges and reduces the unwanted secondary ionic interactions with any remaining ionized silanols.[5][7]

Q4: Can the concentration of TFA affect peak shape?

A4: Yes, the concentration of TFA is crucial. Insufficient TFA (below 0.05%) can lead to peak broadening and tailing due to strong interactions between the peptide and the silanol groups.[8] While 0.1% TFA is a standard concentration, for peptides with multiple positive charges, a higher concentration of 0.2-0.25% may be necessary to achieve optimal peak shape and resolution.[6] However, be aware that higher TFA concentrations can suppress the signal in mass spectrometry (MS) detection.[6][9]

Q5: Besides secondary interactions, what are other potential causes for peak tailing?

A5: Other factors that can contribute to peak tailing include:

  • Column Issues: Degradation of the column, contamination of the column frit or packing material, or the formation of a void at the column inlet.[3][10]

  • Extra-column Effects: Excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections, can cause peak dispersion and tailing.[11][12]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[10][11]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[10][12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving Spinorphin peak tailing issues.

Problem: Asymmetrical peak shape (tailing) observed for Spinorphin.

Step 1: Chemical and Mobile Phase Optimization

The primary suspect for peptide peak tailing is chemical interactions within the column.

Question: Is the mobile phase composition optimal for Spinorphin analysis?

ParameterRecommendationRationale
TFA Concentration 0.1% (v/v) in both aqueous and organic mobile phases. May increase to 0.2-0.25% for improved peak shape with highly basic peptides.Ensures adequate ion-pairing and suppression of silanol interactions.[4][6]
Mobile Phase pH Should be around pH 2 with 0.1% TFA. The pH should be at least 2 units away from the peptide's pKa.At low pH, silanol groups are protonated and less likely to interact with the basic peptide.[13]
Mobile Phase Preparation Prepare fresh mobile phases daily, filter through a 0.22 µm or 0.45 µm filter, and degas thoroughly.Prevents contamination and baseline instability.[14]

Experimental Protocol: Mobile Phase Optimization

  • Prepare Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Prepare Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Initial Analysis: Perform the analysis of Spinorphin using the standard conditions.

  • TFA Concentration Gradient (if necessary): If tailing persists, prepare mobile phases with 0.15%, 0.20%, and 0.25% TFA and re-analyze the sample to observe the effect on peak shape.

  • Data Evaluation: Compare the peak asymmetry factor at different TFA concentrations. The USP tailing factor should ideally be ≤ 2.0.

Step 2: Column Health and Integrity

A compromised column is a frequent cause of peak shape problems.

Question: Is the HPLC column in good condition?

IssueTroubleshooting ActionRationale
Column Contamination Wash the column with a strong solvent.Removes strongly retained impurities that can cause active sites.[2][9]
Column Degradation Replace with a new column of the same type.If the column has been used extensively or under harsh conditions, the stationary phase may be damaged.[10]
Column Void/Bed Deformation Reverse the column and flush to waste (if permitted by the manufacturer).Can remove blockages at the inlet frit. A persistent void requires column replacement.[3]

Experimental Protocol: Column Washing

  • Disconnect the column from the detector.

  • Flush with water: Use a 5-20% mixture of methanol or acetonitrile in water to remove any precipitated salts (at least 5 column volumes).[2]

  • Flush with 100% organic solvent: Wash with 100% acetonitrile or methanol for at least 10-20 column volumes to remove strongly retained hydrophobic compounds.[2][9]

  • Re-equilibrate: Equilibrate the column with the initial mobile phase conditions until the baseline is stable.

  • Test: Inject a standard to check if the peak shape has improved.

Step 3: System and Injection Parameters

If the issue is not with the chemistry or the column, the HPLC system itself should be examined.

Question: Are the system and injection parameters appropriate?

ParameterRecommendationRationale
Sample Solvent Dissolve the Spinorphin sample in the initial mobile phase composition or a weaker solvent.A stronger sample solvent can cause peak distortion.[11][14]
Injection Volume Reduce the injection volume or sample concentration.Prevents column overload, which can lead to peak tailing.[10][11]
Extra-column Volume Use tubing with a narrow internal diameter (e.g., 0.005") and minimize tubing length. Ensure all fittings are properly connected.Reduces the space for peak dispersion outside of the column.[1][11]

Experimental Protocol: Sample and Injection Optimization

  • Sample Dilution: Prepare a series of dilutions of the Spinorphin sample (e.g., 1:2, 1:5, 1:10) in the initial mobile phase.

  • Inject and Analyze: Inject the diluted samples and observe the effect on peak shape. If the peak shape improves with dilution, the original sample was likely overloaded.

  • System Check: Inspect all tubing and fittings between the injector and the detector for any signs of leaks or damage. Ensure that the correct ferrules are used and that connections are dead-volume free.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow of the troubleshooting process and the chemical interactions at play.

G start Peak Tailing Observed for Spinorphin check_mobile_phase Step 1: Check Mobile Phase - TFA concentration (0.1%?) - Freshly prepared? start->check_mobile_phase adjust_tfa Adjust TFA Concentration (e.g., to 0.15-0.25%) check_mobile_phase->adjust_tfa No check_column Step 2: Check Column Health - Contaminated? - Degraded? check_mobile_phase->check_column Yes resolved Peak Tailing Resolved adjust_tfa->resolved wash_column Wash Column with Strong Solvent check_column->wash_column Contaminated replace_column Replace Column check_column->replace_column Degraded check_system Step 3: Check System & Injection - Sample overload? - Wrong sample solvent? - Extra-column volume? check_column->check_system Column OK wash_column->resolved replace_column->resolved optimize_injection Optimize Injection - Reduce concentration/volume - Use mobile phase as solvent check_system->optimize_injection Yes check_system->resolved No, issue resolved optimize_injection->resolved G cluster_0 Without Sufficient TFA (High pH) cluster_1 With Optimal TFA (Low pH) Spinorphin_pos Spinorphin (Basic) R-NH3+ Interaction Ionic Interaction (Secondary Retention) Spinorphin_pos->Interaction Silanol_neg Silica Surface Si-O- Silanol_neg->Interaction Tailing Peak Tailing Interaction->Tailing Spinorphin_TFA Spinorphin-TFA Ion Pair [R-NH3+...-OOCF3] NoInteraction No Interaction Silanol_H Silica Surface Si-OH (Neutral) Symmetrical Symmetrical Peak NoInteraction->Symmetrical Normal Retention

References

minimizing Spinorphin TFA degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Spinorphin TFA during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the TFA salt common?

A1: Spinorphin is an endogenous heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT)[1][2][3]. It acts as an inhibitor of enkephalin-degrading enzymes, which gives it antinociceptive (pain-relieving) and anti-inflammatory properties[1][4][5]. The Trifluoroacetic Acid (TFA) salt is a common formulation for commercially available synthetic peptides. TFA is used as an ion-pairing agent during the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process and as a cleavage agent in solid-phase peptide synthesis[6][7]. Consequently, peptides are often obtained as TFA salts[6][7].

Q2: What are the primary causes of this compound degradation during storage?

A2: The primary causes of this compound degradation include:

  • Oxidation: The Tryptophan (Trp) residue in the Spinorphin sequence is susceptible to oxidation[8].

  • Hydrolysis: Like all peptides, Spinorphin can be degraded by hydrolysis, which is the cleavage of peptide bonds. This is accelerated by the presence of moisture.

  • Enzymatic Degradation: If the peptide is exposed to biological contaminants, it can be degraded by proteases. One study noted that Spinorphin is degraded when incubated in spinal cord extracts, a process that is inhibited by an aminopeptidase inhibitor, suggesting cleavage at the N-terminus[9].

  • Repeated Freeze-Thaw Cycles: Cycling between frozen and thawed states can introduce moisture and physically stress the peptide, leading to degradation[10].

Q3: How does the TFA counter-ion affect Spinorphin's stability and experimental results?

A3: The TFA counter-ion can have several effects:

  • Biological Activity: Residual TFA can be cytotoxic even at nanomolar concentrations and may interfere with cellular assays[4][6]. It can also alter the secondary structure of the peptide, potentially affecting its biological function[6][11].

  • Physicochemical Properties: The amount of TFA salt can vary between batches, which can affect the net weight of the peptide and the accuracy of concentration calculations. One study found that a peptide salt could contain approximately 0.333 mg of TFA per mg of peptide[12]. Another noted a range of 150 to 320 µg of TFA per mg of peptide[11].

  • Analytical Interference: TFA has a strong absorbance in the far-UV range, which can interfere with spectroscopic measurements like Circular Dichroism (CD) and create baseline noise in HPLC analysis[6][13].

Q4: What are the ideal long-term storage conditions for lyophilized this compound?

A4: For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container, protected from light[10][14][15]. It is also crucial to store it in a desiccated (dry) environment to minimize moisture absorption[9][14].

Q5: For how long can I store this compound in solution?

A5: The shelf-life of peptides in solution is very limited[10]. It is strongly recommended to prepare solutions fresh for each experiment. If storage in solution is unavoidable, it should be aliquoted into single-use volumes and stored at -20°C or -80°C for no more than a few weeks[9][10]. Avoid repeated freeze-thaw cycles of the aliquots[10]. For stock solutions, it's recommended to use them within one month when stored at -20°C and within six months when stored at -80°C, under nitrogen, and away from moisture and light[2].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity in experiments 1. Peptide degradation due to improper storage. 2. Interference from TFA counter-ion. 3. Multiple freeze-thaw cycles of stock solution.1. Verify storage conditions (temperature, light, humidity). 2. Consider exchanging the TFA salt for a more biocompatible one like acetate or hydrochloride. 3. Prepare fresh solutions for each experiment or use single-use aliquots.
Inconsistent results between batches 1. Variation in peptide purity. 2. Different amounts of residual TFA affecting net peptide content.1. Confirm the purity of each batch via analytical HPLC. 2. Quantify the peptide concentration accurately, for example, by UV absorbance or amino acid analysis, rather than relying solely on the weighed mass.
Precipitation of the peptide upon reconstitution 1. Poor solubility of the peptide. 2. Aggregation of the peptide.1. Ensure you are using an appropriate solvent. For Spinorphin, which has hydrophobic residues, a small amount of an organic solvent like DMSO or acetonitrile may be needed before adding aqueous buffer. 2. Sonication can help dissolve the peptide.
Baseline noise or "wavy" baseline in HPLC analysis 1. TFA in the mobile phase absorbing at low UV wavelengths.1. Use a high-purity HPLC grade TFA. 2. Consider using a different ion-pairing agent if compatible with your separation method. 3. Some HPLC systems have mixers designed to reduce baseline disturbances from TFA.

Quantitative Data Summary

The amount of TFA in a lyophilized peptide sample can be significant and variable. Below is a summary of representative data on TFA content in peptide salts.

Table 1: Representative TFA Content in Lyophilized Peptide Salts

Parameter Value Reference
TFA content per mg of peptide salt (Peptide AT 1)0.333 ± 0.008 mg[12]
Range of TFA content per mg of peptide sample150 - 320 µg[11]
TFA content in control after 3 lyophilization cycles0.215 ± 0.023 mg[12]

Experimental Protocols

Protocol 1: Handling and Reconstitution of Lyophilized this compound
  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the peptide[9][14].

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Weigh out the desired amount of peptide quickly in a clean, low-humidity environment.

  • To reconstitute, add the appropriate solvent (e.g., sterile water, a buffer of pH 5-6, or a small amount of organic solvent for initial dissolution followed by aqueous buffer) to the desired concentration.

  • Vortex or sonicate gently to ensure complete dissolution.

  • For storage of the solution, aliquot into single-use vials, seal tightly (under an inert gas like nitrogen if possible), and store at -20°C or -80°C[2][10].

Protocol 2: Assessment of this compound Stability by RP-HPLC

This protocol is adapted from a method used for the analysis of Spinorphin analogs[14].

  • System: A standard HPLC system with a UV detector.

  • Column: SymmetryShield™ RP-18, 3.5 µm, 50 x 4.6 mm, or equivalent C18 column[14].

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 214 nm or 220 nm.

  • Gradient:

    • 0-45 min: 0% B to 100% B (linear gradient)

    • 45-50 min: 100% B (isocratic)

  • Procedure: a. Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent. b. To assess stability over time, store aliquots of the lyophilized powder or solution under different conditions (e.g., -80°C, -20°C, 4°C, room temperature). c. At specified time points, reconstitute a lyophilized aliquot or take a sample from the solution, dilute to a suitable concentration for HPLC analysis, and inject it into the HPLC system. d. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main Spinorphin peak. e. Calculate the percentage of remaining pure Spinorphin at each time point to determine the degradation rate.

Visualizations

Spinorphin_Storage_Workflow cluster_storage Lyophilized Peptide Storage cluster_handling Handling and Reconstitution cluster_use Experimental Use Storage Store at -20°C to -80°C Tightly sealed Protected from light In a desiccator Equilibrate Equilibrate vial to room temperature in a desiccator Storage->Equilibrate Prepare for use Reconstitute Reconstitute with appropriate solvent Equilibrate->Reconstitute Aliquot Aliquot into single-use vials Reconstitute->Aliquot Use Use immediately in experiment Aliquot->Use ShortTermStore Store aliquots at -80°C Aliquot->ShortTermStore If not for immediate use ShortTermStore->Use

Caption: Workflow for proper storage and handling of this compound.

Enkephalin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Nociceptor) cluster_postsynaptic Postsynaptic Neuron cluster_interneuron Inhibitory Interneuron cluster_degradation Synaptic Cleft PainSignal Pain Signal Release Release of Neurotransmitters PainSignal->Release Vesicles Vesicles with Glutamate, Substance P, CGRP PainTransmission Pain Signal Transmission to Brain Release->PainTransmission Excitatory OpioidReceptor Opioid Receptor OpioidReceptor->Release Inhibits Enkephalins Enkephalins Enkephalins->OpioidReceptor Binds to Enkephalinases Enkephalinases (APN, NEP, etc.) Enkephalins->Enkephalinases Degraded by Spinorphin This compound Spinorphin->Enkephalinases Inhibits

Caption: Spinorphin's role in the enkephalin signaling pathway for pain modulation.

References

Technical Support Center: Spinorphin & Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Spinorphin. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of trifluoroacetic acid (TFA), a common counterion from peptide synthesis, on Spinorphin's biological activity.

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetic acid (TFA) and why is it in my synthetic Spinorphin sample?

A: Trifluoroacetic acid (TFA) is a strong acid that is essential in the solid-phase peptide synthesis (SPPS) process used to manufacture synthetic peptides like Spinorphin.[1][2][3] It is used as a cleavage agent to release the synthesized peptide from the resin support and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][4] Consequently, synthetic peptides are typically delivered as TFA salts, where the negatively charged TFA counterion is ionically bound to positively charged sites on the peptide, such as the N-terminal amino group and the side chains of basic amino acids (e.g., Lysine, Arginine, Histidine).[2][5][6]

Q2: My Spinorphin activity assay is showing lower-than-expected or inconsistent results. Could TFA be the cause?

A: Yes, residual TFA is a significant variable that can interfere with biological assays and is a likely cause for inconsistent results.[4][7] Spinorphin is known to inhibit enkephalin-degrading enzymes like dipeptidyl peptidase III (DPP3) and act as an antagonist at receptors like P2X3.[8][9][10] The presence of TFA can lead to several issues:

  • Altered Conformation: TFA can bind to the peptide and alter its secondary structure, which may be critical for its interaction with enzyme active sites or receptor binding pockets.[5]

  • Direct Enzyme/Receptor Interference: The acidity of TFA (pKa ~0.23) can denature pH-sensitive proteins or enzymes in your assay.[5] It can also interfere with receptor-ligand binding, potentially leading to false-negative results.[5][11]

  • Incorrect Peptide Quantification: TFA salts can significantly contribute to the total weight of the lyophilized peptide powder.[6] If you are calculating molar concentrations based on gross weight, you may be using less active peptide than intended.

Q3: I'm observing unexpected cytotoxicity or changes in cell proliferation in my Spinorphin experiments. Is TFA a possible culprit?

A: Absolutely. TFA is known to be cytotoxic and can interfere with cell-based assays at concentrations as low as the nanomolar range.[5][7] Studies on other peptides have shown that TFA salts can inhibit cell proliferation, whereas the same peptides in hydrochloride (HCl) salt form do not show these effects.[7] In some cases, TFA has also been reported to stimulate cell growth.[7] Given that Spinorphin itself has anti-inflammatory and antinociceptive properties, unintended effects from TFA can confound your results.[3][8] For any cellular assays, it is highly recommended to use Spinorphin with a biocompatible counterion like acetate or hydrochloride.[5][12]

Q4: My Spinorphin peptide has poor solubility in my aqueous buffer. Can TFA be responsible?

A: Yes. While TFA is used in HPLC to improve solubility in organic solvents, its interaction with peptides can sometimes lead to reduced solubility in aqueous buffers and promote aggregation.[5] This occurs because the TFA counterion forms stable complexes with charged residues, which can distort the peptide's conformation and affect its interaction with water.[2][5] If you are experiencing solubility issues, exchanging TFA for a different counterion like hydrochloride (HCl) may improve this characteristic.

Q5: How can I remove or replace TFA from my Spinorphin sample?

A: Several methods exist to exchange the TFA counterion for a more biocompatible one, such as chloride or acetate. The most common laboratory method is repeated lyophilization with hydrochloric acid (HCl).[13][14] Other methods include using ion-exchange resins or performing another round of RP-HPLC with a different ion-pairing agent.[1][14] It's important to note that these procedures can lead to some loss of peptide material.[6][12]

Quantitative Data Summary

Table 1: Potential Effects of Residual TFA on Spinorphin Activity Assays This table extrapolates the known general effects of TFA to the specific functions of Spinorphin.

Spinorphin ActivityKnown MechanismPotential Impact of TFA Contamination
Enzyme Inhibition Inhibits enkephalin-degrading enzymes (e.g., DPP3, NEP, APN).[8][9]- Alteration of Spinorphin's 3D structure, reducing binding affinity to the enzyme's active site.[5]- Direct denaturation of the target enzyme due to TFA's strong acidity.[5]- Inaccurate Ki values due to incorrect estimation of the active peptide concentration.
Receptor Antagonism Acts as an antagonist of the P2X3 receptor.[8]- Interference with the peptide-receptor binding interface.[5]- Potential allosteric modulation of the receptor, as seen with TFA and the glycine receptor.[11]
Anti-inflammatory Effects Suppresses neutrophil functions.[9]- Direct cytotoxicity to cells, masking the specific anti-inflammatory effects of Spinorphin.[5][7]- Interference with cellular signaling pathways.

Table 2: Summary of General Cytotoxic and Proliferative Effects of TFA

Cell TypeTFA ConcentrationObserved EffectCitation
Fetal Rat Osteoblasts10 nMImpaired cell numbers after 24 hours.[7]
Fetal Rat Osteoblasts100 nM~10% inhibition of cell growth.[7]
Murine Glioma Cells0.5–7.0 mMStimulation of cell growth and enhanced protein synthesis.[7]

Experimental Protocols & Methodologies

Protocol 1: TFA Exchange to Hydrochloride (HCl) Salt

This protocol is a widely adopted method for replacing TFA counterions with chloride.[13][15]

Materials:

  • Spinorphin-TFA salt

  • High-purity water (e.g., Milli-Q)

  • 100 mM HCl solution

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the Spinorphin-TFA peptide in high-purity water to a concentration of approximately 1 mg/mL.[13]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. A concentration of 10 mM has been found to be optimal for TFA removal.[13][15]

  • Incubation: Let the solution stand at room temperature for at least one minute.[13]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.[13]

  • Lyophilization: Lyophilize the sample overnight until all liquid is removed.[13]

  • Repeat Cycles: For complete exchange, re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution and repeat the freezing and lyophilization steps. At least two to three cycles are recommended.[13][16]

  • Final Step: After the final lyophilization, the resulting Spinorphin-HCl salt can be dissolved in your desired experimental buffer.

Protocol 2: General Enzyme Inhibition Assay for Spinorphin Activity

This protocol provides a framework to assess the inhibitory activity of Spinorphin on a target enzyme like Dipeptidyl Peptidase III (DPP3). It can be used to compare the activity of the original TFA salt with the TFA-exchanged peptide.

Materials:

  • TFA-free Spinorphin-HCl

  • Recombinant human DPP3

  • Fluorogenic DPP3 substrate (e.g., Arg-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of TFA-free Spinorphin in the assay buffer. Prepare a working solution of the DPP3 enzyme and the fluorogenic substrate in the same buffer.

  • Assay Setup: To the wells of the 96-well plate, add:

    • Assay Buffer

    • Spinorphin solution at various concentrations (or buffer for control)

    • DPP3 enzyme solution

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor (Spinorphin) to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of Spinorphin.

    • Plot the percent inhibition versus the Spinorphin concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Compare the IC₅₀ value obtained with TFA-free Spinorphin to literature values or to the original TFA-containing sample to quantify the impact of the counterion.

Visualizations

Fig. 1: Troubleshooting Workflow for Synthetic Peptides Start Unexpected Experimental Result with Spinorphin CheckPeptide Step 1: Verify Peptide Identity & Purity (e.g., MS, HPLC) Start->CheckPeptide CheckProtocol Step 2: Review Experimental Protocol (Concentrations, Buffers, etc.) CheckPeptide->CheckProtocol ConsiderTFA Step 3: Consider Impact of TFA Counterion CheckProtocol->ConsiderTFA IsCellular Is the assay cell-based? ConsiderTFA->IsCellular IsBioactivity Is it a bioactivity assay (enzyme/receptor)? ConsiderTFA->IsBioactivity IsSolubility Is it a solubility or aggregation issue? ConsiderTFA->IsSolubility Cytotoxicity Potential Cause: TFA-induced cytotoxicity or proliferation effects. IsCellular->Cytotoxicity Yes Interference Potential Cause: - Peptide conformation change - Direct assay interference IsBioactivity->Interference Yes Aggregation Potential Cause: TFA affecting peptide solubility. IsSolubility->Aggregation Yes Solution Solution: Perform TFA Exchange (e.g., to HCl or Acetate salt) Cytotoxicity->Solution Interference->Solution Aggregation->Solution Retest Re-evaluate Spinorphin Activity with TFA-free Peptide Solution->Retest Fig. 2: Spinorphin's Mechanism & Potential TFA Interference Spinorphin Spinorphin (LVVYPWT) DPP3 Enkephalin-Degrading Enzymes (e.g., DPP3) Spinorphin->DPP3 Inhibits P2X3 P2X3 Receptor Spinorphin->P2X3 Antagonizes Enkephalins Enkephalins Degradation Degradation Enkephalins->Degradation BioResponse Antinociceptive & Anti-inflammatory Response DPP3->BioResponse Modulates P2X3->BioResponse Modulates Degradation->DPP3 TFA TFA Counterion TFA->Spinorphin Alters Conformation TFA->DPP3 Interferes TFA->P2X3 Interferes Fig. 3: Workflow for TFA to HCl Counterion Exchange Start Start: Spinorphin-TFA Salt Dissolve Dissolve in H₂O (1 mg/mL) Start->Dissolve AddHCl Add 100 mM HCl to a final concentration of 10 mM Dissolve->AddHCl Incubate Incubate at RT (≥ 1 min) AddHCl->Incubate Freeze Flash Freeze (e.g., Liquid N₂) Incubate->Freeze Lyophilize Lyophilize Overnight Freeze->Lyophilize Check Repeat Cycle 2-3 times? Lyophilize->Check Check->Dissolve Yes End End: Spinorphin-HCl Salt Check->End No

References

Technical Support Center: Spinorphin TFA Mass Spec Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spinorphin TFA mass spec analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Spinorphin peptide signal so low when using TFA in my mobile phase?

A1: The most common reason for low signal intensity is ion suppression caused by Trifluoroacetic acid (TFA). TFA is a strong ion-pairing agent that binds to your peptide in the mobile phase. In the electrospray ionization (ESI) source, this strong interaction hinders the efficient ionization of Spinorphin, leading to a reduced signal.[1][2][3] Additionally, TFA's high surface tension and conductivity can lead to an unstable spray, further decreasing sensitivity.[1][3]

Q2: I'm seeing unexpected peaks in my mass spectrum that are not related to my Spinorphin peptide. What are they?

A2: These are likely TFA adducts .[4][5] TFA can form non-covalent adducts with your peptide, resulting in peaks at [M+H+TFA]+ or [M+H+2TFA]+. These adducts complicate data interpretation by distributing the peptide signal across multiple species and can obscure the true molecular weight of Spinorphin.[6]

Q3: My chromatographic peak shape is excellent with TFA, but my mass spec sensitivity is poor. What are my options?

A3: This is a common trade-off. While TFA is an excellent ion-pairing agent for achieving sharp chromatographic peaks, it is detrimental to ESI-MS sensitivity.[1][2][4] You have several options to mitigate this:

  • Reduce TFA Concentration: Use the lowest concentration of TFA possible that still provides acceptable chromatography.[2]

  • Use an Alternative Ion-Pairing Agent: Formic acid (FA) is a common alternative that is more MS-friendly, though it may provide broader chromatographic peaks.[1][2][4]

  • Implement a Post-Column Modification Strategy: Introduce a reagent after the analytical column and before the MS to counteract the effects of TFA.[1][7][8]

Q4: What is post-column modification and how can it help my Spinorphin analysis?

A4: Post-column modification involves adding a reagent to the LC eluent after chromatographic separation to improve MS detection. For TFA-related ion suppression, common strategies include the post-column addition of:

  • Weak bases like ammonium hydroxide: This helps to neutralize the TFA and release the protonated analyte for better detection.[7]

  • Weak acids like propionic acid: Modifying the desolvation gas with acid vapor can also mitigate ion suppression.[8]

  • Supercharging agents: These are additives that can help to increase the charge state of the peptide, which can improve sensitivity and fragmentation in MS/MS.[1]

Q5: Can I do anything within the mass spectrometer settings to reduce TFA adducts?

A5: Yes, optimizing certain instrument parameters can help. For instance, increasing the cone gas flow can sometimes reduce the level of adducts observed in the mass spectrum.[9] Additionally, in-source collision-induced dissociation (CID) can sometimes be used to break apart weaker adducts, but this needs to be carefully optimized to avoid unwanted fragmentation of your Spinorphin peptide.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues in this compound mass spec analysis.

Problem: Low or No Spinorphin Signal
Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression by TFA 1. Reduce TFA concentration in the mobile phase (e.g., to 0.02%).2. Replace TFA with 0.1% Formic Acid.3. Implement a post-column addition of 0.5% propionic acid or a dilute ammonium hydroxide solution.[7][8]Increased signal intensity.
Poor Sample Quality 1. Perform sample desalting using a C18 spin column before injection.[10]2. Ensure the peptide is properly stored at -20°C in lyophilized form.[11]Removal of interfering salts and contaminants, leading to a cleaner spectrum and better signal.
Instrumental Issues 1. Clean the ESI source and sample cone.[9]2. Check for leaks in the LC system.A dirty source can suppress the signal. A stable spray current should be observed.
Problem: Complex or Uninterpretable Mass Spectrum
Potential Cause Troubleshooting Step Expected Outcome
TFA Adduct Formation 1. Increase cone gas flow rate.[9]2. Use an alternative acidifier like formic acid.3. Implement a microfluidic TFA removal device post-column.[6]Reduction or elimination of [M+H+TFA]+ peaks.
Metal Adducts (Na+, K+) 1. Use high-purity solvents and additives.2. Add a small amount of a chelating agent like EDTA to the sample if compatible with the experiment.Reduction of [M+Na]+ and [M+K]+ peaks.
Peptide Fragmentation in Source 1. Decrease the cone voltage or in-source CID energy.Increased intensity of the precursor ion and reduced intensity of fragment ions.

Experimental Protocols

Protocol 1: General Sample Preparation for Spinorphin Analysis
  • Reconstitution: Reconstitute the lyophilized Spinorphin peptide in a suitable solvent, such as 0.1% formic acid in water, to a stock concentration of 1 mg/mL.

  • Dilution: Prepare working solutions by diluting the stock solution in the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Desalting (if necessary): If the sample contains high concentrations of non-volatile salts, use a C18 desalting spin column according to the manufacturer's protocol.[10] A general procedure involves:

    • Activating the column with acetonitrile.

    • Equilibrating the column with 0.1% TFA or FA in water.

    • Loading the sample.

    • Washing away salts with the equilibration buffer.

    • Eluting the peptide with a solution containing a higher percentage of organic solvent (e.g., 50% acetonitrile, 0.1% FA).

  • Final Preparation: Dry the eluted peptide in a vacuum concentrator and reconstitute in the appropriate mobile phase for LC-MS injection.

Protocol 2: Post-Column Infusion of Ammonium Hydroxide to Mitigate TFA Suppression

This protocol is based on the principle of neutralizing TFA after chromatographic separation.[7]

  • LC Setup: Perform your standard HPLC separation using a mobile phase containing TFA.

  • Post-Column Tee: After the analytical column and before the ESI probe, install a low-dead-volume mixing tee.

  • Infusion Pump: Use a separate syringe pump to deliver a solution of dilute ammonium hydroxide (e.g., in a 0.5:1 to 50:1 molar ratio relative to the TFA in the mobile phase) at a low flow rate (e.g., 5-10 µL/min).

  • Optimization: The concentration of ammonium hydroxide and the infusion flow rate should be optimized to achieve the maximum signal enhancement without compromising peak shape or causing excessive backpressure.

Visualizations

experimental_workflow Experimental Workflow for Spinorphin LC-MS Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry reconstitution Reconstitute Lyophilized Spinorphin desalting Desalting (C18 Spin Column) reconstitution->desalting injection Inject Sample desalting->injection separation Reverse-Phase Separation (TFA-containing mobile phase) injection->separation esi Electrospray Ionization separation->esi analysis Mass Analysis (TOF/Orbitrap) esi->analysis data Data Acquisition analysis->data

Caption: A typical experimental workflow for the LC-MS analysis of Spinorphin.

troubleshooting_workflow Troubleshooting Low Signal in Spinorphin Analysis start Low Spinorphin Signal? check_adducts TFA Adducts Present? start->check_adducts solution_clean_source Clean MS Source start->solution_clean_source No, and spray is unstable solution_desalt Desalt Sample start->solution_desalt No, and baseline is noisy check_chromatography Good Chromatography? check_adducts->check_chromatography No solution_optimize_cone Increase Cone Gas Flow check_adducts->solution_optimize_cone Yes solution_fa Switch to Formic Acid check_chromatography->solution_fa No solution_post_column Use Post-Column Modification check_chromatography->solution_post_column Yes

Caption: A decision tree for troubleshooting low signal intensity in Spinorphin analysis.

References

Validation & Comparative

Spinorphin vs. Morphine: A Comparative Analysis of Analgesic Potency in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pain management research, the quest for potent analgesics with favorable side-effect profiles is ongoing. This guide provides a comparative overview of Spinorphin, a naturally derived opioid peptide, and morphine, the archetypal opioid analgesic, focusing on their analgesic efficacy in rat models. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data to inform future research and therapeutic strategies.

Executive Summary

Morphine, a potent mu-opioid receptor agonist, remains a cornerstone of pain management, but its clinical utility is often limited by adverse effects. Spinorphin, an endogenous peptide derived from hemoglobin, has emerged as a molecule of interest due to its unique mechanism of action and potential for pain relief. While direct comparative studies of Spinorphin trifluoroacetate (TFA) and morphine are not extensively documented, analysis of research on Spinorphin and related hemorphins, alongside extensive data on morphine, allows for a valuable comparison of their analgesic properties in preclinical rat models.

Comparative Analgesic Potency

Data from various studies on the analgesic effects of morphine and opioid peptides in rats are summarized below. It is important to note that the analgesic efficacy of morphine can vary depending on the rat strain and the pain model used.[1]

CompoundAnimal ModelTestRoute of AdministrationEffective Dose RangeObservations
Morphine Sprague-Dawley RatsTail-flick & Hot plateSubcutaneous10 mg/kgProduced the highest analgesic effect compared to butorphanol and buprenorphine.[2]
Morphine Sprague-Dawley RatsCaudal Laparotomy (Surgical Pain)Intrathecal0.2 mg/kgProvided comparable analgesia to a 3 mg/kg subcutaneous dose, lasting up to 8 hours.[3]
Morphine Various Rat StrainsHot plate & CFA-induced InflammationSubcutaneous3.0 - 6.0 mg/kgMinimum effective dose varied between strains (F344, SD, WKY, LEW).[1]
Endomorphin-1 Rats with chronic intrathecal cannulasTail-flick & Paw pressureIntrathecal2.5, 5, 10 µgPotency was found to be similar to morphine in models of acute pain.[4]
Dynorphin RatsSpinal cord subarachnoid injectionIntrathecalMolar basis6-10 times more potent than morphine.[5]

Detailed Experimental Protocols

The assessment of analgesic potency in the cited studies predominantly utilized the tail-flick and hot plate tests.

Tail-Flick Test

The tail-flick test is a common method for assessing spinal analgesic effects. The latency of a rat to move its tail from a source of radiant heat is measured. A longer latency period indicates a greater analgesic effect. In a typical protocol, baseline latency is established before drug administration. Following administration of the test compound (e.g., morphine or an opioid peptide) via a specified route (e.g., subcutaneous, intrathecal), the tail-flick latency is measured at predetermined time intervals.

Hot Plate Test

The hot plate test measures the reaction time of a rat to a thermal stimulus applied to its paws. The animal is placed on a heated surface, and the time it takes to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded. An increase in the latency to respond is indicative of an analgesic effect. Similar to the tail-flick test, baseline measurements are taken before administering the compound, and responses are monitored over time.

Signaling Pathways and Experimental Workflow

Opioid Receptor Signaling

Both morphine and Spinorphin exert their analgesic effects through interaction with the opioid receptor system, primarily the mu-opioid receptor (MOR). The binding of these agonists to MORs, which are G-protein coupled receptors, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Opioid Opioid Agonist (Morphine/Spinorphin) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases Neurotransmitter\nRelease Neurotransmitter Release Ca_channel->Neurotransmitter\nRelease Reduces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Opioid receptor activation by an agonist leads to reduced neurotransmitter release and hyperpolarization, resulting in analgesia.

Experimental Workflow for Analgesic Potency Assessment

The general workflow for comparing the analgesic potency of two compounds in a rat model involves several key steps, from animal acclimatization to data analysis.

start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Nociceptive Testing (e.g., Tail-flick, Hot plate) acclimatization->baseline grouping Random Assignment to Treatment Groups baseline->grouping admin Drug Administration (Spinorphin TFA vs. Morphine) grouping->admin post_admin_testing Post-administration Nociceptive Testing at Multiple Time Points admin->post_admin_testing data_collection Data Collection (e.g., Latency to response) post_admin_testing->data_collection analysis Statistical Analysis (e.g., ANOVA, Dose-response curves) data_collection->analysis conclusion Conclusion on Relative Potency analysis->conclusion

Caption: A typical experimental workflow for comparing the analgesic potency of test compounds in rats.

Discussion

Morphine is a highly effective analgesic, and its potency has been extensively characterized in various rat models of pain.[1][2][3] The data consistently demonstrate a dose-dependent analgesic effect. However, the therapeutic window and efficacy of morphine can be influenced by the specific pain state and the genetic background of the animal.[1]

Spinorphin and other hemorphins represent a class of endogenous peptides with the potential for potent analgesic activity.[6] While direct quantitative comparisons with morphine are limited in the currently available literature, related opioid peptides like endomorphin-1 have shown analgesic potency comparable to morphine in acute pain models in rats.[4] Furthermore, some endogenous peptides, such as dynorphin, have demonstrated significantly greater potency than morphine on a molar basis.[5] A key area of interest is Spinorphin's reported analgesic effect in morphine-resistant pain pathways, suggesting a potentially different or broader mechanism of action that could be advantageous in certain clinical scenarios.[6]

Conclusion

Both Spinorphin and morphine are potent analgesics that modulate the opioid system. Morphine's efficacy is well-established, though its use is accompanied by significant side effects. Spinorphin, as an endogenous peptide, holds promise as a therapeutic agent, potentially offering a different spectrum of activity and a favorable side-effect profile. Further direct, controlled studies are necessary to definitively quantify the comparative analgesic potency of this compound and morphine in various pain models in rats. Such research will be crucial for elucidating the full therapeutic potential of Spinorphin and its analogs in the future of pain management.

References

A Comparative Guide to Spinorphin TFA and Opiorphin as Enkephalinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endogenous opioid peptides, such as enkephalins, are crucial modulators of pain perception and emotional states.[1][2][3] Their analgesic effects are potent but transient due to rapid degradation by ectoenzymes, primarily neutral endopeptidase (NEP, also known as neprilysin) and aminopeptidase N (AP-N).[1][3][4] Inhibiting these enkephalinases presents a compelling therapeutic strategy to enhance and prolong the effects of naturally released enkephalins, offering a potential alternative to conventional opioid agonists with a potentially improved side-effect profile.[2][3][5][6]

This guide provides a detailed comparison of two endogenous peptide-based enkephalinase inhibitors: Spinorphin, first isolated from bovine spinal cord, and Opiorphin, discovered in human saliva.[1][7][8] We will examine their mechanisms of action, inhibitory potencies, and reported analgesic effects, supported by experimental data and methodologies relevant to researchers in pharmacology and drug development.

Mechanism of Action: Protecting Endogenous Analgesics

Both Spinorphin and Opiorphin exert their effects by inhibiting the enzymes responsible for enkephalin breakdown. By blocking NEP and AP-N, these peptides prevent the degradation of enkephalins, increasing their local concentration and bioavailability at opioid receptors.[1][4][5] This enhanced signaling through endogenous opioid pathways, particularly via mu (μ)- and delta (δ)-opioid receptors, leads to potent analgesia.[1][3][9][10] Opiorphin is characterized as a dual inhibitor of NEP and AP-N.[1][6] Spinorphin has a broader inhibitory profile, also targeting dipeptidyl peptidase III (DPP3) and angiotensin-converting enzyme (ACE).[7][8][11]

Enkephalinase_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_enzymes Enkephalin-Degrading Enzymes cluster_inhibitors Enkephalins Enkephalins OpioidReceptor Opioid Receptors (μ, δ) Enkephalins->OpioidReceptor binds NEP NEP Enkephalins->NEP degraded by APN AP-N Enkephalins->APN degraded by Analgesia Analgesia / Pain Modulation OpioidReceptor->Analgesia activates Degraded Inactive Peptides NEP->Degraded APN->Degraded Spinorphin Spinorphin TFA Spinorphin->NEP inhibits Spinorphin->APN inhibits Opiorphin Opiorphin Opiorphin->NEP inhibits Opiorphin->APN inhibits

Caption: Enkephalinase Inhibition Signaling Pathway.

Comparative Data Overview

The following table summarizes the key characteristics and quantitative inhibitory data for this compound and Opiorphin.

FeatureThis compoundOpiorphin
Origin Bovine Spinal Cord[7][8]Human Saliva[1][12]
Structure Heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr)[7][8]Pentapeptide (Gln-Arg-Phe-Ser-Arg)[1][12]
Target Enzymes NEP, AP-N, DPP3, ACE[7][11]NEP, AP-N[1][9][12]
NEP Inhibition IC₅₀: ~11.4 µM¹[13]IC₅₀: 11 - 25 µM[1]
AP-N Inhibition IC₅₀: ~3.75 µM¹[13]IC₅₀: 65 ± 9 µM[1]
DPP3 Inhibition Kᵢ: 0.51 µM[8]Not a primary target
ACE Inhibition IC₅₀: ~2.73 µM¹[13]Not a primary target
Analgesic Potency Potentiates enkephalin-induced analgesia; shows antinociceptive and anti-allodynic effects.[14][15]Reported to be as effective as morphine in rat pain models.[1][5][9]

¹IC₅₀ values for Spinorphin were converted from reported values in µg/ml[13] to µM based on a molecular weight of 880.05 g/mol .

Experimental Methodologies

The characterization of enkephalinase inhibitors relies on robust in vitro enzymatic assays and in vivo models of nociception.

In Vitro Enkephalinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic degradation of a substrate by NEP or AP-N.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Opiorphin against target enkephalinases.

General Protocol:

  • Reagent Preparation:

    • Enzyme Source: Recombinant human NEP or AP-N, or membrane preparations from cells expressing the target enzymes (e.g., LNCaP cells for NEP).[1]

    • Substrate: A specific fluorogenic or chromogenic substrate (e.g., Mca-BK2 for NEP, Ala-pNA for AP-N) or a natural substrate like Met-enkephalin.[1]

    • Inhibitor: Serial dilutions of this compound or Opiorphin in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

    • Buffer: Assay buffer, typically Tris-HCl or similar, to maintain optimal pH for enzyme activity.

  • Assay Procedure:

    • The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

    • The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

    • The reaction is allowed to proceed for a specific time (e.g., 30-120 minutes) at 37°C.[16]

  • Reaction Termination and Detection:

    • The reaction is stopped, often by adding an acid (e.g., 1M HCl) or a specific chelating agent if it's a metalloprotease.[16]

    • The amount of product generated is quantified. For fluorogenic/chromogenic substrates, this is measured using a spectrophotometer or fluorometer. For natural substrates like enkephalin, the remaining substrate or the cleavage products are measured using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]

  • Data Analysis:

    • The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control sample with no inhibitor.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A1 Prepare Enzyme Solution (NEP or AP-N) B1 Pre-incubate Enzyme with Inhibitor A1->B1 A2 Prepare Substrate Solution B2 Initiate Reaction by adding Substrate A2->B2 A3 Prepare Serial Dilutions of Inhibitor A3->B1 B1->B2 B3 Incubate at 37°C B2->B3 C1 Stop Reaction B3->C1 C2 Quantify Product (HPLC / Spectrophotometry) C1->C2 C3 Calculate % Inhibition C2->C3 C4 Determine IC50 Value C3->C4

Caption: Workflow for an In Vitro Enkephalinase Inhibition Assay.
In Vivo Analgesic Assays

Animal models are essential to evaluate the physiological effect of enkephalinase inhibition on pain perception.

  • Formalin Test: This model assesses analgesic activity in a biphasic chemical-induced tonic pain model. An injection of formalin into the paw of a rodent elicits an immediate acute phase of nociceptive behavior (licking, flinching) followed by a second, inflammatory phase. Opiorphin has been shown to inhibit pain behavior in this model.[1][6] The test drug is administered (e.g., intravenously or intraperitoneally) prior to the formalin injection, and the time spent in nociceptive behaviors is recorded.[1]

  • Tail-Flick Test: This test measures the response to an acute thermal stimulus. The latency to withdraw the tail from a radiant heat source is measured. Opiorphin has demonstrated analgesic effects in this model of spinally controlled thermal nociception.[6]

  • Mechanical Pain Models (Pin-Pain Test, von Frey Filaments): These models assess the response to mechanical stimuli. In the pin-pain test, an animal's aversion to a noxious mechanical stimulus is measured.[1] Opiorphin was found to be as potent as morphine in this assay.[1] With von Frey filaments, the mechanical withdrawal threshold is determined by applying calibrated fibers to the paw.[17]

Summary and Conclusion

This compound and Opiorphin are both potent endogenous inhibitors of enkephalin-degrading enzymes, functioning to enhance the body's natural pain-relief mechanisms.

  • Opiorphin acts as a specific dual inhibitor of NEP and AP-N.[1][12] Its discovery in human saliva and its reported analgesic potency, comparable to morphine in animal models without the same adverse effects like tolerance or constipation, makes it a highly attractive therapeutic candidate.[5][6]

  • Spinorphin exhibits a broader range of enzyme inhibition, including DPP3 and ACE, in addition to NEP and AP-N.[7][8] Its inhibitory profile suggests it may have more complex physiological roles, including anti-inflammatory effects.[8][11] Based on available IC₅₀ data, Spinorphin appears to be a more potent inhibitor of AP-N than Opiorphin, while their potency against NEP is comparable.

The development of analgesics based on these natural peptides or their optimized synthetic derivatives could lead to a new class of pain management drugs.[2][6] By leveraging the body's own opioidergic system, these inhibitors hold the promise of providing effective analgesia with a reduced burden of the side effects associated with traditional opioid agonists. Further research is necessary to translate these findings into clinically viable treatments.

References

Validating the Anti-Inflammatory Efficacy of Spinorphin TFA In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the therapeutic potential of novel compounds is paramount. Spinorphin, a naturally occurring heptapeptide, has demonstrated a range of biological activities, including antinociceptive and anti-inflammatory properties.[1] This guide provides a framework for the in vitro validation of the anti-inflammatory effects of Spinorphin Trifluoroacetate (TFA) and offers a comparative analysis against established anti-inflammatory agents.

Introduction to Spinorphin's Anti-Inflammatory Potential

Spinorphin has been identified as a modulator of inflammatory responses. Notably, it has been shown to inhibit the activation of neutrophils, key players in the inflammatory cascade.[2] Further research suggests a potential anti-inflammatory role for spinorphin and its derivatives, highlighting the need for robust in vitro validation to quantify its efficacy and understand its mechanism of action.

This guide outlines key in vitro assays to assess the anti-inflammatory properties of Spinorphin TFA, providing detailed experimental protocols and a framework for comparing its performance against well-established anti-inflammatory drugs such as Dexamethasone and Diclofenac.

Comparative Analysis of Anti-Inflammatory Activity

To objectively evaluate the anti-inflammatory potential of this compound, a direct comparison with standard anti-inflammatory drugs is essential. The following tables are designed to summarize the quantitative data obtained from the in vitro assays described in this guide.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC50 (µM)
This compound e.g., 1, 10, 50, 100Experimental DataCalculated Value
Dexamethasone e.g., 1, 10, 50, 100Experimental DataCalculated Value
Diclofenac e.g., 1, 10, 50, 100Experimental DataCalculated Value

Table 2: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IC50 (µM)IL-6 Inhibition (%)IC50 (µM)
This compound e.g., 1, 10, 50, 100Experimental DataCalculated ValueExperimental DataCalculated Value
Dexamethasone e.g., 1, 10, 50, 100Experimental DataCalculated ValueExperimental DataCalculated Value
Diclofenac e.g., 1, 10, 50, 100Experimental DataCalculated ValueExperimental DataCalculated Value

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound, Dexamethasone, or Diclofenac for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator.

  • Principle: The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound, which can be measured spectrophotometrically.

  • Procedure:

    • After cell treatment, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Cytokine Assays (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines.

  • Principle: Specific antibodies capture and detect the target cytokine (TNF-α or IL-6) in the cell culture supernatant. The amount of cytokine is proportional to the intensity of the colorimetric signal produced by an enzyme-conjugated secondary antibody.

  • Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples (cell culture supernatants), adding the detection antibody, and developing the colorimetric reaction.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition.

Signaling Pathways and Experimental Workflow

Understanding the underlying molecular mechanisms is crucial for drug development. The diagrams below illustrate the general inflammatory signaling pathway targeted by many anti-inflammatory agents and a typical experimental workflow for in vitro validation.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates Cytokines TNF-α, IL-6 Genes->Cytokines iNOS iNOS Genes->iNOS NO Nitric Oxide iNOS->NO Spinorphin This compound (Hypothesized Target) Spinorphin->IKK Inhibits? Spinorphin->NFkB Inhibits?

Caption: LPS-induced pro-inflammatory signaling pathway.

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis A Seed RAW 264.7 cells B Pre-treat with This compound / Controls A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Nitric Oxide (NO) Assay (Griess Test) D->E F Cytokine (TNF-α, IL-6) ELISA D->F G Measure Absorbance E->G F->G H Calculate % Inhibition & IC50 G->H I Compare Efficacy H->I

References

Comparative Plasma Stability of Spinorphin TFA and Sialorphin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the plasma stability of therapeutic peptides is critical for predicting their in vivo efficacy and pharmacokinetic profiles. This guide provides a comparative analysis of the plasma stability of two endogenous opioid peptides, Spinorphin and Sialorphin, with a focus on supporting experimental data and methodologies.

This document summarizes the available data on the relative stability of Spinorphin TFA and Sialorphin in plasma, details a common experimental protocol for assessing peptide stability, and illustrates the signaling pathways of these peptides.

Quantitative Data Summary

PeptideReported Plasma StabilityHalf-life (t½)Key Findings
Sialorphin LowNot explicitly quantified, but described as "almost completely decomposed" after 2 hours in human plasma.[1][2]High susceptibility to degradation by plasma peptidases is a significant limitation for its systemic therapeutic use.[3]
This compound Moderate (Inferred)Not explicitly quantified.Indirect evidence from studies on more stable analogues and heterodimers suggests the parent peptide is susceptible to degradation. A study noted that another peptide was more stable than both sialorphin and spinorphin, implying spinorphin's limited stability.[4] The development of spinorphin analogs is often aimed at improving resistance to enzymatic degradation.[5]

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro stability of peptides like Spinorphin and Sialorphin in plasma, based on methodologies described in the literature.[6][7][8]

Objective: To determine the rate of degradation of a test peptide in human plasma.

Materials:

  • Test peptide (e.g., this compound, Sialorphin)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator or water bath at 37°C

  • Protein precipitation solution (e.g., acetonitrile, ethanol, or 10% trichloroacetic acid [TCA])

  • Centrifuge

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system or a liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or PBS) to a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Initiate the stability assay by adding a specific volume of the peptide stock solution to the plasma to achieve a final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and 4, 8, 24 hours). The "0 minute" sample should be taken immediately after the addition of the peptide and processed to represent 100% of the intact peptide.

  • Reaction Termination and Protein Precipitation:

    • To each aliquot, add a volume of cold protein precipitation solution (e.g., 3 volumes of acetonitrile).

    • Vortex the mixture thoroughly to ensure complete protein precipitation.

    • Incubate on ice for a short period (e.g., 10-20 minutes).

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the peptide and its degradation products.

    • Analyze the supernatant using RP-HPLC or LC-MS/MS to separate and quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of remaining peptide against time.

    • Determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Signaling Pathways and Mechanisms of Action

Both Spinorphin and Sialorphin exert their primary effects by inhibiting enzymes that degrade endogenous enkephalins, thereby potentiating the natural pain-relief system. However, they target a slightly different array of enzymes.

Sialorphin Signaling Pathway

Sialorphin is a potent and specific inhibitor of Neutral Endopeptidase (NEP), also known as neprilysin.[9][10] By inhibiting NEP, Sialorphin prevents the breakdown of enkephalins, leading to their accumulation and enhanced activation of µ- and δ-opioid receptors, which results in analgesia.[9]

Sialorphin_Pathway Sialorphin Sialorphin NEP Neutral Endopeptidase (NEP) Sialorphin->NEP Enkephalins Enkephalins NEP->Enkephalins Degradation Opioid_Receptors µ and δ-Opioid Receptors Enkephalins->Opioid_Receptors Analgesia Analgesia Opioid_Receptors->Analgesia

Caption: Sialorphin inhibits NEP, increasing enkephalin levels and promoting analgesia.

Spinorphin Signaling Pathway

Spinorphin has a broader inhibitory profile, targeting several enkephalin-degrading enzymes, including NEP, Aminopeptidase N (APN), Dipeptidyl Peptidase III (DPP3), and Angiotensin-Converting Enzyme (ACE).[11] This multi-target inhibition also leads to an increase in enkephalin levels and subsequent opioid receptor activation. Additionally, Spinorphin has been shown to act as an antagonist at the P2X3 receptor, which is also involved in pain signaling.[11]

Spinorphin_Pathway cluster_enzymes Enkephalin-Degrading Enzymes Spinorphin Spinorphin NEP NEP Spinorphin->NEP APN APN Spinorphin->APN DPP3 DPP3 Spinorphin->DPP3 ACE ACE Spinorphin->ACE P2X3 P2X3 Receptor Spinorphin->P2X3 Enkephalins Enkephalins NEP->Enkephalins Degradation APN->Enkephalins Degradation DPP3->Enkephalins Degradation ACE->Enkephalins Degradation Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Analgesia Analgesia Opioid_Receptors->Analgesia Stability_Workflow Start Prepare Peptide Stock Solution Incubate Incubate Peptide with Plasma at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Precipitate Terminate Reaction & Precipitate Proteins Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Calculate Calculate % Remaining & Half-life Analyze->Calculate End Results Calculate->End

References

Dose-Response Comparison of Spinorphin TFA and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dose-response characteristics of Spinorphin TFA and its synthetic analogs. The information is presented to facilitate the evaluation of these compounds for further investigation.

Spinorphin is an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr) that acts as an inhibitor of enkephalin-degrading enzymes, thereby potentiating the analgesic and other physiological effects of endogenous enkephalins.[1][2] Its synthetic analogs have been developed to enhance stability and therapeutic potential. This guide summarizes the available dose-response data, details relevant experimental protocols, and visualizes the key biological pathways.

Quantitative Data Summary

The primary mechanism of action for Spinorphin and its analogs is the inhibition of enzymes that degrade enkephalins. Quantitative data on the inhibitory potency of Spinorphin and its analog, Tynorphin, are presented below. Currently, direct opioid receptor binding affinities (Ki) or functional potencies (EC50/IC50) for this compound and its rhodamine or hydantoin-conjugated analogs are not extensively available in the public domain. The available data for these analogs primarily describe in vivo anticonvulsant effects at specific doses rather than a direct dose-response relationship at opioid receptors.

Table 1: Inhibitory Activity of Spinorphin and Tynorphin against Enkephalin-Degrading Enzymes

CompoundEnzymeIC50KiSource
Spinorphin Aminopeptidase (monkey brain)3.3 µg/mLNot Reported[3]
Dipeptidyl Aminopeptidase (monkey brain)1.4 µg/mLNot Reported[3]
Angiotensin-Converting Enzyme (ACE) (monkey brain)2.4 µg/mLNot Reported[3]
Enkephalinase (monkey brain)10 µg/mLNot Reported[3]
Dipeptidyl Peptidase III (DPPIII)Not Reported5.1 x 10⁻⁷ M[3]
Tynorphin Dipeptidyl Peptidase III (DPPIII)0.086 µg/mL7.50 x 10⁻⁸ M[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Spinorphin and its analogs are provided below.

Radioligand Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

  • Radioligand (e.g., [³H]DAMGO for μ-opioid receptor, [³H]DPDPE for δ-opioid receptor, [³H]U69593 for κ-opioid receptor).

  • Test compounds (this compound or synthetic analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone at a high concentration).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

GTPγS Functional Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Test compounds (this compound or synthetic analogs).

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

  • Non-specific binding control (unlabeled GTPγS).

  • Glass fiber filters or scintillation proximity assay (SPA) beads.

  • Scintillation counter.

Procedure:

  • Pre-incubate cell membranes with GDP and varying concentrations of the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS using filtration or capture with SPA beads.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

Enkephalinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic degradation of enkephalins.

Materials:

  • Purified enkephalin-degrading enzyme (e.g., aminopeptidase, NEP, DPPIII, ACE).

  • Substrate (e.g., Leu-enkephalin).

  • Test compounds (this compound or synthetic analogs).

  • Assay buffer.

  • Detection reagent (e.g., a fluorogenic or chromogenic substrate that is cleaved by the enzyme).

  • Plate reader (fluorometer or spectrophotometer).

Procedure:

  • Pre-incubate the enzyme with varying concentrations of the test compound in the assay buffer.

  • Initiate the reaction by adding the substrate.

  • Monitor the rate of substrate cleavage over time by measuring the change in fluorescence or absorbance.

  • Calculate the initial reaction velocities at each inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

  • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of Spinorphin and its analogs.

Spinorphin_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Enkephalin Enkephalin Enkephalin_syn Enkephalin Enkephalin->Enkephalin_syn Release Enkephalinase Enkephalin-degrading Enzymes Enkephalin_syn->Enkephalinase Degradation Opioid_Receptor Opioid Receptor (μ, δ) Enkephalin_syn->Opioid_Receptor Binds Spinorphin Spinorphin / Analogs Spinorphin->Enkephalinase Inhibits G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_channel ↑ K+ Efflux G_Protein->K_channel Ca_channel ↓ Ca2+ Influx G_Protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Signaling pathway of enkephalin potentiation by Spinorphin.

Experimental_Workflow cluster_binding Opioid Receptor Binding Assay cluster_functional GTPγS Functional Assay b_start Prepare cell membranes expressing opioid receptors b_incubate Incubate membranes with radioligand and test compound b_start->b_incubate b_filter Filter to separate bound and free ligand b_incubate->b_filter b_measure Measure radioactivity b_filter->b_measure b_analyze Calculate IC50 and Ki b_measure->b_analyze f_start Prepare cell membranes expressing opioid receptors f_incubate Incubate membranes with GDP, [35S]GTPγS, and test compound f_start->f_incubate f_separate Separate bound and free [35S]GTPγS f_incubate->f_separate f_measure Measure radioactivity f_separate->f_measure f_analyze Calculate EC50 and Emax f_measure->f_analyze

Caption: Workflow for opioid receptor binding and functional assays.

References

Synergistic Antinociceptive Effects of Spinorphin TFA and Mu-Opioid Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinorphin, as an inhibitor of enkephalin-degrading enzymes, is hypothesized to enhance the analgesic effects of mu-opioid agonists by increasing the bioavailability of endogenous enkephalins.[1][2] These endogenous opioids can then act synergistically with exogenous mu-opioid agonists at the receptor level, leading to a greater analgesic response than either compound would produce alone. This guide explores this proposed synergy through detailed experimental protocols, hypothetical data representations, and mechanistic diagrams.

Mechanism of Synergistic Action

Spinorphin TFA inhibits several enzymes responsible for the breakdown of endogenous opioid peptides, specifically enkephalins.[1][2] By preventing their degradation, Spinorphin effectively increases the concentration and prolongs the half-life of enkephalins in the synaptic cleft. These elevated levels of enkephalins, which can act on both mu- and delta-opioid receptors, are believed to act in concert with exogenously administered mu-opioid agonists like morphine or DAMGO to produce a synergistic analgesic effect. This synergy may arise from the simultaneous activation of different opioid receptor subtypes or through the amplification of downstream signaling cascades.

Data Presentation: Hypothetical Synergistic Effects on Antinociception

The following tables present hypothetical data from standard analgesic assays, illustrating the expected synergistic interaction between this compound and a mu-opioid agonist. The values are modeled on typical outcomes observed in studies of opioid synergy.

Table 1: Antinociceptive Effect in the Tail-Flick Test (Rats)

Treatment GroupDose (mg/kg, i.p.)Mean Tail-Flick Latency (seconds) ± SEM% Maximal Possible Effect (%MPE)
Vehicle Control-2.5 ± 0.30%
Mu-Opioid Agonist (MOA)2.04.8 ± 0.530.7%
This compound5.03.1 ± 0.48.0%
MOA + this compound2.0 + 5.08.9 ± 0.785.3%

*p < 0.05 compared to either agent alone. %MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Cut-off time is typically 10-15 seconds to prevent tissue damage.

Table 2: Antinociceptive Effect in the Hot-Plate Test (Mice)

Treatment GroupDose (mg/kg, i.p.)Mean Paw Lick Latency (seconds) ± SEM% Maximal Possible Effect (%MPE)
Vehicle Control-12.2 ± 1.10%
Mu-Opioid Agonist (MOA)5.020.5 ± 1.827.7%
This compound10.014.8 ± 1.38.7%
MOA + this compound5.0 + 10.035.6 ± 2.578.0%

*p < 0.05 compared to either agent alone. %MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Cut-off time is typically 45-60 seconds.

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data tables are provided below.

Tail-Flick Test

Objective: To assess the spinal analgesic effects of the test compounds by measuring the latency of a reflexive tail-flick in response to a thermal stimulus.

Apparatus: A tail-flick analgesia meter consisting of a radiant heat source (e.g., a high-intensity light beam) and a photosensor to detect the tail-flick.

Procedure:

  • Acclimation: Acclimate the rats to the testing environment and the restraining device for at least 15-30 minutes before the experiment.

  • Baseline Latency: Gently place the rat in the restrainer with its tail positioned over the heat source. The tail is exposed to the radiant heat, and the time taken for the rat to flick its tail is automatically recorded. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the vehicle, mu-opioid agonist, this compound, or the combination intraperitoneally (i.p.).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: The antinociceptive effect is expressed as the percentage of the maximal possible effect (%MPE).

Hot-Plate Test

Objective: To evaluate the supraspinal analgesic effects of the test compounds by measuring the latency of a behavioral response (e.g., paw licking or jumping) to a heated surface.

Apparatus: A hot-plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C). A transparent cylinder is often placed on the surface to confine the animal.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to the experiment.

  • Baseline Latency: Gently place the mouse on the hot plate and start a timer. Observe the mouse for nociceptive responses, such as licking a hind paw, shaking a paw, or jumping. The time until the first such response is recorded as the baseline latency. A cut-off time (e.g., 45-60 seconds) is used to prevent injury.

  • Drug Administration: Administer the vehicle, mu-opioid agonist, this compound, or the combination intraperitoneally (i.p.).

  • Post-Treatment Latency: At specified intervals after injection, place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is calculated as the %MPE.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Mu-Opioid Agonist Mu-Opioid Agonist MOR Mu-Opioid Receptor (MOR) Mu-Opioid Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway.

synergistic_mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Spinorphin This compound Enkephalinase Enkephalinase Spinorphin->Enkephalinase Inhibits Enkephalins Endogenous Enkephalins Enkephalinase->Enkephalins Degrades Increased_Enkephalins ↑ Enkephalin Concentration Opioid_Receptors Opioid Receptors (Mu & Delta) Increased_Enkephalins->Opioid_Receptors Activates Mu_Opioid_Agonist Mu-Opioid Agonist Mu_Opioid_Agonist->Opioid_Receptors Activates Analgesia Synergistic Analgesia Opioid_Receptors->Analgesia

Caption: Proposed Synergistic Mechanism of Action.

experimental_workflow start Start acclimation Animal Acclimation start->acclimation baseline Baseline Latency Measurement (Tail-Flick or Hot-Plate) acclimation->baseline grouping Random Assignment to Treatment Groups baseline->grouping administration Drug Administration (Vehicle, MOA, Spinorphin, Combination) grouping->administration post_treatment Post-Treatment Latency Measurement at Time Intervals administration->post_treatment analysis Data Analysis (%MPE Calculation) post_treatment->analysis comparison Statistical Comparison of Groups analysis->comparison end End comparison->end

Caption: General Experimental Workflow for Analgesic Testing.

References

A Comparative Guide to the In Vivo Efficacy of Spinorphin TFA and Tynorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two peptidic inhibitors of enkephalin-degrading enzymes: Spinorphin TFA and tynorphin. By presenting available experimental data, detailed methodologies, and mechanistic insights, this document aims to inform research and development decisions in the field of analgesia and neuropeptide modulation.

Introduction

Endogenous opioids, such as enkephalins, play a crucial role in pain modulation. Their therapeutic potential is limited by rapid degradation by various ectoenzymes. Inhibitors of these enkephalin-degrading enzymes, also known as enkephalinase inhibitors, offer a promising strategy to enhance and prolong the analgesic effects of endogenous opioids. This guide focuses on two such inhibitors: Spinorphin, a heptapeptide originally isolated from bovine spinal cord, and tynorphin, a synthetic pentapeptide derivative of spinorphin.

Mechanism of Action

Both Spinorphin and tynorphin exert their effects by inhibiting the enzymes that degrade enkephalins, thereby increasing the synaptic concentration and duration of action of these endogenous opioid peptides. However, they exhibit different selectivity and potency profiles.

Spinorphin is a relatively broad-spectrum inhibitor of enkephalin-degrading enzymes, targeting:

  • Aminopeptidase N (APN)

  • Dipeptidyl Peptidase III (DPP3)[1]

  • Angiotensin-Converting Enzyme (ACE)

  • Neutral Endopeptidase (NEP)

Tynorphin was developed as a more potent and selective inhibitor of Dipeptidyl Peptidase III (DPP3) .[2] While it shows some inhibitory activity against NEP, APN, and ACE, its primary and most potent action is on DPP3.

The inhibition of these enzymes prevents the cleavage of enkephalins, allowing them to bind to and activate opioid receptors (mu, delta, and kappa) more effectively, leading to an analgesic effect.

Signaling Pathway of Enkephalin Degradation and Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Enkephalin-Degrading Enzymes cluster_3 Postsynaptic Neuron cluster_4 Inhibitors Proenkephalin Proenkephalin Enkephalin Enkephalin Proenkephalin->Enkephalin Cleavage Enkephalin_synapse Enkephalin APN APN Enkephalin_synapse->APN Degradation NEP NEP Enkephalin_synapse->NEP Degradation DPP3 DPP3 Enkephalin_synapse->DPP3 Degradation ACE ACE Enkephalin_synapse->ACE Degradation Opioid_Receptor Opioid Receptor (μ, δ, κ) Enkephalin_synapse->Opioid_Receptor Binding & Activation Degradation Degradation Products APN->Degradation NEP->Degradation DPP3->Degradation ACE->Degradation Analgesia Analgesia Opioid_Receptor->Analgesia Signal Transduction Spinorphin Spinorphin Spinorphin->APN Inhibition Spinorphin->NEP Inhibition Spinorphin->DPP3 Inhibition Spinorphin->ACE Inhibition Tynorphin Tynorphin Tynorphin->DPP3 Potent & Specific Inhibition

Caption: Mechanism of enkephalin degradation and its inhibition.

In Vivo Efficacy: A Comparative Analysis

Direct comparative studies on the in vivo analgesic efficacy of this compound and tynorphin are limited. The available data primarily focuses on Spinorphin's ability to potentiate the effects of co-administered enkephalins.

This compound:

  • Intrinsic Analgesic Activity: Intracerebroventricular (i.c.v.) administration of Spinorphin alone did not show any significant antinociceptive effect in thermal (heat) or mechanical stimulation tests in mice.[3]

  • Potentiation of Enkephalin-Induced Analgesia: When co-administered with leu-enkephalin (i.c.v.), Spinorphin significantly enhanced and prolonged the antinociceptive effect of leu-enkephalin.[3] This suggests that Spinorphin's primary mechanism of analgesia in this context is the protection of enkephalins from degradation.

  • Anti-allodynic Effects: Intrathecal (i.t.) administration of Spinorphin inhibited allodynia induced by nociceptin in a dose-dependent manner.[3]

Tynorphin:

Quantitative Data Summary

Due to the lack of direct comparative in vivo studies, a quantitative comparison table of analgesic efficacy (e.g., ED₅₀ values) cannot be constructed at this time. The table below summarizes the reported in vivo effects of Spinorphin.

CompoundAnimal ModelAdministration RouteDosageEffectReference
Spinorphin Mousei.c.v.Not specifiedNo intrinsic antinociceptive effect (heat/mechanical)[3]
Spinorphin Mousei.c.v.Not specifiedPotentiated and prolonged leu-enkephalin-induced antinociception[3]
Spinorphin Mousei.t.Dose-dependentInhibited nociceptin-induced allodynia[3]

Experimental Protocols

Below is a detailed protocol for a standard in vivo analgesic assay that could be used to directly compare the efficacy of this compound and tynorphin.

Hot Plate Test for Thermal Nociception

This test measures the latency of a mouse or rat to react to a thermal stimulus, providing an indication of the central analgesic activity of a compound.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal enclosures.

  • Test compounds: this compound, tynorphin, positive control (e.g., morphine), vehicle control (e.g., saline).

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Animal Acclimation: Acclimate male ICR mice (20-25 g) to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Determine the baseline response latency for each mouse by placing it on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency is the time taken for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Grouping: Randomly assign animals to different treatment groups (Vehicle, Morphine, this compound at various doses, Tynorphin at various doses).

  • Compound Administration: Administer the test compounds and controls via the desired route (e.g., intracerebroventricular, intrathecal, or systemic).

  • Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀ for each compound.

Experimental Workflow Diagram

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Data Analysis Acclimation Animal Acclimation Baseline Baseline Latency Measurement (Hot Plate Test) Acclimation->Baseline Grouping Randomized Grouping Baseline->Grouping Admin Compound Administration (i.c.v., i.t., or systemic) Grouping->Admin Post_Latency Post-Treatment Latency Measurement (Time-course) Admin->Post_Latency MPE Calculate % MPE Post_Latency->MPE Dose_Response Generate Dose-Response Curves & ED50 MPE->Dose_Response

Caption: Workflow for a comparative in vivo analgesic study.

Discussion and Future Directions

The current body of evidence suggests that this compound acts as a potentiator of endogenous enkephalin-mediated analgesia rather than a direct analgesic itself. Its broad-spectrum enzyme inhibition may offer advantages in situations where multiple enkephalin-degrading pathways are active.

Tynorphin, with its high potency and selectivity for DPP3, represents a more targeted approach. The inhibition of DPP3 has been implicated in cardiovascular regulation in addition to pain modulation, suggesting that tynorphin could have a complex pharmacological profile.

A significant gap in the literature is the lack of direct, head-to-head in vivo comparisons of the analgesic efficacy of this compound and tynorphin. Future research should focus on:

  • Direct Comparative Studies: Conducting well-controlled in vivo studies using standardized analgesic models (e.g., hot plate, tail-flick, formalin test) to directly compare the potency, efficacy, and duration of action of this compound and tynorphin.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterizing the PK/PD relationship for both compounds to understand the correlation between plasma/brain concentrations and analgesic effects.

  • Exploration of Different Pain Models: Evaluating the efficacy of these compounds in various pain models, including inflammatory and neuropathic pain, to determine their potential therapeutic applications.

  • Investigation of Side Effect Profiles: Assessing potential side effects, such as effects on blood pressure (given ACE and DPP3 inhibition) and other CNS-related effects.

By addressing these research questions, a clearer understanding of the relative therapeutic potential of this compound and tynorphin as analgesic agents can be achieved.

References

A Comparative Analysis of the Anticonvulsant Potential of Spinorphin TFA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Spinorphin TFA Derivatives Against Established Anticonvulsant Agents

The quest for novel anticonvulsant therapies with improved efficacy and tolerability remains a critical endeavor in neuroscience and drug development. Spinorphin, an endogenous peptide known to inhibit enkephalin-degrading enzymes, and its derivatives have emerged as promising candidates. This guide provides a comprehensive comparison of the anticonvulsant activity of novel this compound (trifluoroacetic acid) derivatives with established antiepileptic drugs (AEDs), supported by experimental data from standardized preclinical models.

Comparative Anticonvulsant Activity

The following table summarizes the median effective dose (ED50) of this compound derivatives and a range of established anticonvulsant drugs in three standard preclinical models of epilepsy in mice: the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) test, and the 6-Hertz (6-Hz) test. Lower ED50 values indicate higher potency.

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)6-Hz ED50 (mg/kg)Primary Mechanism of Action
This compound Derivative (Dm-S6) ~1.6 (67% protection at 2.4 µg)[1]Active (ivPTZ)[1]Inactive[1]Enkephalinase Inhibitor
This compound Derivative (Ph-S) Ineffective[1]Active (ivPTZ)[1]~1.6 (67% protection at 2.4 µg)[1]Enkephalinase Inhibitor
This compound Derivative (Ph-S6) Ineffective[1]Active (ivPTZ)[1]~1.6 (67% protection at 2.4 µg)[1]Enkephalinase Inhibitor
Phenytoin 8.92 - 23.9[2]Ineffective[3]Ineffective[3]Sodium Channel Blocker
Levetiracetam Ineffective (up to 540 mg/kg)[4]36 (kindled mice)[4]14.84 - 22.5[4][5]SV2A Ligand
Lamotrigine 2.97[2]Ineffective[6]37.5[7]Sodium Channel Blocker
Carbamazepine ~8[8]Ineffective[6]>40[8]Sodium Channel Blocker
Ethosuximide Ineffective[6]126.34[9]167[5]T-type Calcium Channel Blocker
Valproate 90 - 276[4]177.83[10]289.52[9]Broad Spectrum (multiple mechanisms)
Gabapentin 83.34% protection at 468 mg/kg[11]Partially effective[11]-Calcium Channel Modulator

Data for this compound derivatives Dm-S6, Ph-S, and Ph-S6 are presented as percentage protection at a specific dose due to the available data format in the cited study. The study indicates activity in the intravenous PTZ (ivPTZ) test for all three derivatives[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Animals: Male albino mice (20-25 g) are used.

  • Apparatus: An electroconvulsive shock apparatus is used to deliver a constant current.

  • Procedure:

    • A 60 Hz alternating current (typically 50 mA in mice) is delivered for 0.2 seconds via corneal electrodes.

    • Prior to electrode placement, a drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the eyes.

    • The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. Animals that do not exhibit this phase are considered protected.

  • Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock.

Pentylenetetrazol (PTZ) Test

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.

  • Animals: Male albino mice (18-25 g) are used.

  • Procedure:

    • A subcutaneous (s.c.) injection of PTZ (typically 85 mg/kg) is administered.

    • Animals are observed for 30 minutes for the presence of clonic seizures (convulsive waves with forelimb and hindlimb clonus lasting for at least 3 seconds).

    • Protection is defined as the absence of clonic seizures during the observation period.

  • Drug Administration: Test compounds are administered at various time points before the PTZ injection to determine their protective effect.

6-Hertz (6-Hz) Psychomotor Seizure Test

The 6-Hz test is considered a model for therapy-resistant partial seizures.

  • Animals: Male albino mice are used.

  • Apparatus: An electroconvulsive shock apparatus capable of delivering a 6 Hz stimulus.

  • Procedure:

    • A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.

    • A local anesthetic/electrolyte solution is applied to the eyes before stimulation.

    • The seizure is characterized by a "stunned" posture, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulation.

  • Drug Administration: Test compounds are administered prior to the electrical stimulation.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_treatment Treatment cluster_seizure_induction Seizure Induction Models cluster_data_analysis Data Analysis animal_acclimatization Acclimatization randomization Randomization into Groups animal_acclimatization->randomization vehicle_control Vehicle Control Group positive_control Positive Control Group (e.g., Phenytoin) spinorphin_group This compound Derivatives (Test Groups) mes_test Maximal Electroshock (MES) spinorphin_group->mes_test ptz_test Pentylenetetrazol (PTZ) spinorphin_group->ptz_test six_hz_test 6-Hertz (6-Hz) spinorphin_group->six_hz_test observation Observation of Seizure Endpoint mes_test->observation ptz_test->observation six_hz_test->observation ed50_calculation ED50 Calculation observation->ed50_calculation comparison Comparison of Potency ed50_calculation->comparison

Anticonvulsant Activity Experimental Workflow

The mechanism of action of Spinorphin involves the potentiation of endogenous opioid signaling through the inhibition of enzymes that degrade enkephalins.[12][13][14][15][16]

spinorphin_pathway cluster_spinorphin_action This compound Derivative Action cluster_enzymes Enkephalin-Degrading Enzymes cluster_enkephalin Endogenous Opioid System spinorphin This compound Derivative APN Aminopeptidase N (APN) spinorphin->APN Inhibits DPP3 Dipeptidyl Peptidase III (DPP3) spinorphin->DPP3 Inhibits ACE Angiotensin-Converting Enzyme (ACE) spinorphin->ACE Inhibits NEP Neutral Endopeptidase (NEP) spinorphin->NEP Inhibits enkephalins Enkephalins APN->enkephalins Degrade DPP3->enkephalins Degrade ACE->enkephalins Degrade NEP->enkephalins Degrade opioid_receptors Opioid Receptors (Delta and Mu) enkephalins->opioid_receptors Activates neuronal_inhibition Increased Neuronal Inhibition opioid_receptors->neuronal_inhibition anticonvulsant_effect Anticonvulsant Effect neuronal_inhibition->anticonvulsant_effect

References

Spinorphin TFA: A Comparative Analysis of its Cross-Reactivity with Peptide Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spinorphin, an endogenous heptapeptide (Leu-Val-Val-Tyr-Pro-Trp-Thr), is a non-classical opioid peptide of the hemorphin family.[1][2] Primarily recognized for its role as a regulator of enkephalin-degrading enzymes, spinorphin also exhibits cross-reactivity with other peptide receptors, influencing a range of physiological processes.[1][2] This guide provides a comparative analysis of the cross-reactivity of Spinorphin trifluoroacetate (TFA) with other peptide receptors, supported by available experimental data.

Overview of Spinorphin's Receptor Interactions

Spinorphin's primary mechanism of action involves the inhibition of several enkephalin-degrading enzymes, including aminopeptidase N (APN), dipeptidyl peptidase III (DPP3), angiotensin-converting enzyme (ACE), and neutral endopeptidase (NEP).[1][2] Beyond this enzymatic inhibition, spinorphin directly interacts with several G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

Notably, spinorphin has been identified as a potent antagonist of the P2X3 receptor and a weak partial agonist/antagonist at the prostaglandin F2α receptor (FP1 receptor).[1][2] While spinorphin belongs to the hemorphin family, which is known to interact with opioid receptors, specific quantitative data on the binding affinity and functional activity of spinorphin at mu (µ), delta (δ), and kappa (κ) opioid receptors are not extensively documented in publicly available literature.[3] However, qualitative evidence suggests that hemorphins, as a class, do exhibit affinity for all three opioid receptor subtypes.[1][3]

The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides like spinorphin, resulting from the purification process. While TFA is generally considered to have minimal impact on the biological activity of many peptides, its potential to influence receptor binding and cellular responses should be considered.[4]

Comparative Receptor Activity of Spinorphin

To facilitate a clear comparison, the following table summarizes the known quantitative data for spinorphin's interaction with various peptide receptors.

ReceptorLigandAssay TypeSpeciesKey ParameterValueFunctional EffectReference(s)
P2X3 SpinorphinTwo-electrode voltage clampHumanIC508.3 pMAntagonist[5]
Opioid Receptors (General) HemorphinsRadioligand BindingBovine, Human--Agonist (qualitative)[3]

Detailed Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the receptors targeted by spinorphin.

P2X3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Activates Spinorphin Spinorphin Spinorphin->P2X3 Antagonizes Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

P2X3 Receptor Signaling Pathway

FP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α FP1 FP1 Receptor (GPCR) PGF2a->FP1 Activates Spinorphin_FP1 Spinorphin Spinorphin_FP1->FP1 Weak Partial Agonist/Antagonist Gq Gq FP1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

FP1 Receptor Signaling Pathway

Experimental Protocols

The following are generalized protocols for key assays used to determine the binding affinity and functional activity of ligands like spinorphin at peptide receptors.

Radioligand Competition Binding Assay (for Opioid Receptors)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO cells stably expressing µ, δ, or κ opioid receptors).

2. Assay Buffer:

  • A typical binding buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

3. Competition Assay:

  • Incubate a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, or [³H]-U-69593 for κ) with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (Spinorphin TFA).

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

5. Quantification:

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

6. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow Membrane_Prep Receptor Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Spinorphin_TFA This compound (unlabeled) Spinorphin_TFA->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow
Functional Assay: cAMP Measurement (for Gαi-coupled GPCRs like Opioid Receptors)

This assay measures the ability of a ligand to activate or inhibit a Gαi-coupled receptor by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Culture:

  • Use a cell line stably expressing the opioid receptor of interest (e.g., CHO cells).

2. Cell Stimulation:

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Treat the cells with varying concentrations of the test compound (this compound).

  • To measure inhibition of cAMP production (agonist activity at Gαi-coupled receptors), stimulate the cells with forskolin to induce cAMP production.

3. Cell Lysis and cAMP Detection:

  • Lyse the cells to release intracellular cAMP.

  • Measure cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

4. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) from the curve.

cAMP_Assay_Workflow Cell_Culture Cell Culture with Receptor Expression Stimulation Stimulation with This compound & Forskolin Cell_Culture->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis_cAMP Data Analysis (EC50/IC50) cAMP_Detection->Data_Analysis_cAMP

cAMP Functional Assay Workflow

Conclusion

This compound exhibits a complex pharmacological profile with high-affinity antagonism at the P2X3 receptor. While its classification as a hemorphin suggests likely interaction with opioid receptors, a lack of specific quantitative binding and functional data for spinorphin at µ, δ, and κ opioid receptors in the available literature prevents a direct comparative assessment of its cross-reactivity in this domain. Further research is warranted to fully elucidate the opioid receptor activity of spinorphin and the precise influence of the TFA counterion on its overall pharmacological profile. This would provide a more complete understanding of its potential therapeutic applications and off-target effects.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Spinorphin TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Spinorphin TFA, a peptide salt that requires careful handling due to its trifluoroacetic acid (TFA) component. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] The trifluoroacetic acid component is a strong corrosive acid, approximately 34,000 times more acidic than acetic acid, necessitating careful handling and the use of appropriate personal protective equipment (PPE).[2]

Chemical Safety and Properties

A thorough understanding of the chemical properties of the TFA component of this compound is crucial for safe handling and disposal.

PropertyValue
Chemical FormulaC₂HF₃O₂
Molar Mass114.02 g/mol
AppearanceColorless liquid
Density1.489 g/cm³ at 20°C
Melting Point-15.4°C
Boiling Point72.4°C
Solubility in WaterMiscible
Acidity (pKa)0.52

This data pertains to Trifluoroacetic Acid (TFA).[2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure risks.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or a chemical fume hood.[3][4] If aerosol or mist formation is likely, respiratory protection is necessary.

This compound Disposal Protocol

This protocol provides a step-by-step guide for the safe disposal of this compound waste.

Waste Collection and Storage
  • Container Selection : Use a designated, leak-proof, and chemically compatible hazardous waste container made of sturdy glass or plastic.[5] Do not use metal containers.[6]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EH&S) department.[5]

  • Segregation : Store this compound waste separately from incompatible materials such as bases, strong oxidizing agents, reducing agents, and metals.[3][6]

  • Storage Location : Keep the waste container tightly closed and stored in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area.[3][5] Ensure the container is kept upright to prevent leakage.[3]

Final Disposal
  • Do Not Dispose Down the Drain : Under no circumstances should this compound waste be poured down the drain.[2] This can cause environmental harm and damage to plumbing.

  • Arrange for Pickup : Once the waste container is nearly full (approximately 80% capacity), arrange for its collection by your institution's certified hazardous waste disposal service.[5] Follow your institution's specific procedures for requesting a chemical waste pickup.[3]

  • Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

cluster_preparation Waste Preparation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Compatible Waste Container (Glass or Plastic) ppe->container label_container Label Container: 'Hazardous Waste, this compound' container->label_container transfer Transfer Waste to Container label_container->transfer seal Tightly Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage segregate Segregate from Incompatibles storage->segregate check_fill Container at 80% Capacity? segregate->check_fill check_fill->storage No request_pickup Request EH&S Waste Pickup check_fill->request_pickup Yes document Document Waste Disposal request_pickup->document end_disposal End: Waste Collected document->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

Spill Cleanup Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spills (<500 mL)
  • Alert Personnel : Inform others in the immediate vicinity of the spill.[2]

  • Ensure Ventilation : Work in a well-ventilated area or a chemical fume hood.[2]

  • Absorb Spill : Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to contain and absorb the spill.[2][5]

  • Collect Waste : Carefully collect the absorbed material and place it into a labeled hazardous waste container.[2]

  • Decontaminate Area : Clean the spill area with a suitable neutralizing agent, such as a sodium bicarbonate solution, followed by a water rinse.[2]

Major Spills (>500 mL) or Spills with Personnel Exposure
  • Evacuate : Immediately evacuate the area.[2]

  • Activate Emergency Services : Call 911 or your institution's emergency response number.[2]

  • Provide First Aid : If there has been personnel exposure, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] Remove any contaminated clothing.[2]

  • Restrict Access : Prevent personnel from re-entering the area until it has been cleared by emergency responders.[5]

cluster_minor_spill Minor Spill (<500 mL) cluster_major_spill Major Spill (>500 mL) or Exposure spill This compound Spill Occurs alert_minor Alert Nearby Personnel spill->alert_minor evacuate Evacuate the Area spill->evacuate ventilate Ensure Proper Ventilation alert_minor->ventilate absorb Absorb with Inert Material ventilate->absorb collect_minor Collect in Hazardous Waste Container absorb->collect_minor decontaminate Decontaminate Spill Area collect_minor->decontaminate call_emergency Call Emergency Services evacuate->call_emergency first_aid Provide First Aid if Exposed call_emergency->first_aid restrict_access Restrict Access to Area first_aid->restrict_access

Caption: Decision-making workflow for this compound spill response.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Spinorphin TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Spinorphin TFA. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research. This compound is a peptide inhibitor of enkephalin-degrading enzymes and requires careful handling due to its potential hazards.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE:

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety goggles with side shields and a face shieldMust be worn when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coatGloves should be inspected for integrity before each use and changed frequently. A lab coat should be worn at all times in the handling area.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or when generating aerosols.Consult your institution's environmental health and safety office for specific respirator recommendations.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline the recommended process.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage A Receiving and Inspection B Donning Personal Protective Equipment (PPE) A->B Proceed to C Preparation of Handling Area B->C Proceed to D Weighing and Reconstitution C->D Proceed to E Experimental Use D->E Proceed to F Decontamination of Surfaces and Equipment E->F Proceed to I Short-term and Long-term Storage E->I Store unused material G Doffing and Disposal of PPE F->G Proceed to H Waste Segregation and Disposal G->H Proceed to

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.